molecular formula C7H6F3NO2 B581549 2-Amino-6-(Trifluoromethoxy)phenol CAS No. 1261524-09-7

2-Amino-6-(Trifluoromethoxy)phenol

Cat. No.: B581549
CAS No.: 1261524-09-7
M. Wt: 193.125
InChI Key: DADCLVKCMZDKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(trifluoromethoxy)phenol is a versatile chemical scaffold of significant interest in advanced chemical and pharmaceutical research. Its structure, featuring both electron-donating amino and phenol groups and an electron-withdrawing trifluoromethoxy moiety, makes it a valuable precursor in organic synthesis and medicinal chemistry. This compound is a key intermediate for synthesizing heterocyclic structures, particularly benzothiazoles . Researchers value this chemical scaffold for its role in developing neuroactive agents. The closely related compound, 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole), is a well-known pharmaceutical agent that acts as an antagonist of excitatory amino acid neurotransmission . Riluzole's neuroprotective properties, which include blocking glutamate receptors and inhibiting voltage-dependent sodium channels, underscore the research potential of the 6-(trifluoromethoxy)benzene motif in neuroscience . As such, 2-Amino-6-(trifluoromethoxy)phenol serves as a critical building block for exploring novel therapeutics targeting the central nervous system. Furthermore, the trifluoromethoxy group is a privileged structural element in agrochemical and pharmaceutical design, often enhancing a molecule's metabolic stability, lipophilicity, and membrane permeability . This makes derivatives of this phenol compound highly relevant for creating new chemical entities with potential applications in drug discovery programs and as subjects for quantum chemical computational studies to understand their physicochemical properties . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-amino-6-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCLVKCMZDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Modern Building Block for Complex Challenges

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-6-(Trifluoromethoxy)phenol (CAS: 1261524-09-7): Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to success. 2-Amino-6-(Trifluoromethoxy)phenol, identified by its CAS number 1261524-09-7, has emerged as a key intermediate for researchers and medicinal chemists. Its unique trifunctional aromatic scaffold—possessing a hydroxyl, an amino, and a trifluoromethoxy group in a specific ortho/meta relationship—offers a versatile platform for constructing complex molecular architectures.

The true value of this compound lies in the strategic incorporation of the trifluoromethoxy (-OCF₃) group. This substituent is increasingly favored in pharmaceutical chemistry for its profound ability to enhance critical drug-like properties.[1] Unlike more traditional moieties, the -OCF₃ group acts as a "super-halogen," providing a powerful combination of high electronegativity and lipophilicity.[1] This enhancement of lipophilicity and metabolic stability can significantly improve a drug candidate's membrane permeability, bioavailability, and in vivo half-life, making it a crucial tool for overcoming pharmacokinetic challenges.[2][3] This guide provides an in-depth technical overview of 2-Amino-6-(Trifluoromethoxy)phenol, from its fundamental properties to its strategic application in the laboratory.

Chapter 1: Physicochemical and Structural Characteristics

The utility of 2-Amino-6-(Trifluoromethoxy)phenol begins with its distinct physical and chemical properties. These characteristics dictate its behavior in reactions, its solubility, and its handling requirements.

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 1261524-09-7[4][5][6][7]
Molecular Formula C₇H₆F₃NO₂[5][6][7]
Molecular Weight 193.13 g/mol [5][6][7]
Appearance Light brown to brown or off-white to pale yellow crystalline solid[4][5][6]
Melting Point 110-115 °C[5][6]
Boiling Point 210.1 ± 40.0 °C (Predicted)[4]
Density 1.479 - 1.48 g/cm³[4][5][6]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol)[5][6]
pKa 7.88 ± 0.35 (Predicted)[4]
Molecular Structure

The arrangement of the functional groups on the phenol ring is critical to the molecule's reactivity and utility.

Start Incorporate 2-Amino-6-(OCF₃)phenol into Lead Compound OCF3 Trifluoromethoxy Group (-OCF₃) Properties Start->OCF3 Stability High Metabolic Stability OCF3->Stability Lipophilicity Increased Lipophilicity OCF3->Lipophilicity Electronics Electron Withdrawing OCF3->Electronics Bioavailability Improved Bioavailability & Half-Life Stability->Bioavailability Permeability Enhanced Membrane Permeability (e.g., BBB) Lipophilicity->Permeability Binding Modulated Receptor Binding & pKa Electronics->Binding Goal Optimized Drug Candidate Bioavailability->Goal Permeability->Goal Binding->Goal

Caption: Logic flow of the -OCF₃ group's impact on drug properties.

Chapter 3: Synthesis and Reactivity

While 2-Amino-6-(Trifluoromethoxy)phenol is commercially available from various suppliers, understanding its synthesis is crucial for process development and analog design. [4]A plausible and efficient synthetic route can be designed based on established principles of aromatic chemistry.

Proposed Synthetic Pathway

A common and logical approach to installing an amino group ortho to a hydroxyl group is through the nitration of a phenol precursor followed by the chemical reduction of the resulting nitro group. A patent for a structurally related aminophenol demonstrates the viability of this nitration-reduction sequence. [8]

Start Start: 2-(Trifluoromethoxy)phenol Step1 Step 1: Nitration Start->Step1 Intermediate Intermediate: 2-Nitro-6-(Trifluoromethoxy)phenol Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product Product: 2-Amino-6-(Trifluoromethoxy)phenol Step2->Product Assess Assess Risks (H302, H315, H319, H335) Control Implement Controls (Fume Hood) Assess->Control PPE Select PPE (Gloves, Goggles, Lab Coat) Control->PPE Handle Safe Handling (Avoid Dust/Contact) PPE->Handle Store Proper Storage (Cool, Dry, Inert Gas) Handle->Store Dispose Waste Disposal (Follow Regulations) Store->Dispose

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of 2-Amino-6-(Trifluoromethoxy)phenol, a substituted aminophenol scaffold with significant potential in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethoxy (-OCF₃) group, combined with the reactivity of the amino and hydroxyl moieties, make this molecule a compelling building block for novel therapeutics. The -OCF₃ group is often employed by medicinal chemists to enhance metabolic stability, improve membrane permeability, and increase the lipophilicity of a drug candidate, thereby favorably modulating its pharmacokinetic profile.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data, focusing instead on the practical implications of these properties and the robust experimental methodologies required for their validation. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties govern its handling, formulation, and interaction with biological systems.

Identity and Structure
  • IUPAC Name: 2-Amino-6-(trifluoromethoxy)phenol

  • CAS Number: 1261524-09-7[1][2]

  • Molecular Formula: C₇H₆F₃NO₂[2]

  • Molecular Weight: 193.13 g/mol [2]

  • Chemical Structure:

    
    (Note: Image is a representation)
    
Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-6-(Trifluoromethoxy)phenol. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a higher degree of confidence.

PropertyValueData TypeSource(s)
Appearance Off-white to pale yellow crystalline powderExperimental[2]
Melting Point 110-115 °CExperimental[2]
Boiling Point 210.1 ± 40.0 °CPredicted[1]
Density 1.48 g/cm³Experimental[2]
pKa 7.88 ± 0.35Predicted[1]
Solubility Soluble in polar organic solvents; sparingly soluble in waterExperimental[2]
Storage Store at 2-8°C, protect from light, under inert gasRecommendation[1][2]

Analytical Characterization: Methodologies and Interpretation

The structural confirmation and purity assessment of 2-Amino-6-(Trifluoromethoxy)phenol are paramount. This section details the standard, yet rigorous, analytical techniques and provides insights into the expected outcomes.

Workflow for Comprehensive Physicochemical Profiling

A systematic approach is essential for characterizing a novel chemical entity. The following workflow ensures all critical parameters are assessed in a logical sequence.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Degradation A Material Acquisition (CAS: 1261524-09-7) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, qNMR) B->C D Melting Point (DSC) C->D If Pure F pKa Determination (Potentiometric Titration) C->F E Solubility Profiling (Kinetic & Thermodynamic) D->E G Lipophilicity (LogP Shake-Flask) F->G H Thermal Stability (TGA) G->H Proceed to Stability I Solution Stability (Forced Degradation) H->I

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Spectroscopic Identification
  • Expertise & Causality: NMR is the cornerstone of structural elucidation. For 2-Amino-6-(Trifluoromethoxy)phenol, ¹H, ¹³C, and ¹⁹F NMR are indispensable. The ¹H NMR will confirm the substitution pattern on the aromatic ring. The ¹³C NMR will identify all unique carbon environments, including the characteristic downfield shift of the carbon attached to the -OCF₃ group.[3][4] ¹⁹F NMR is crucial for confirming the presence and purity of the trifluoromethoxy group, which should appear as a sharp singlet.

  • Self-Validating Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols and anilines as it solubilizes the compound well and allows for the observation of exchangeable -OH and -NH₂ protons.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Interpretation:

      • ¹H NMR: Expect complex multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring.[4] The -NH₂ and -OH protons will appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

      • ¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[3] The carbon attached to the oxygen of the phenol and the trifluoromethoxy group will be the most downfield. The carbon of the -OCF₃ group will show a quartet due to coupling with the fluorine atoms.

  • Expertise & Causality: FTIR provides confirmation of key functional groups. The spectrum will be a composite of the phenol, aromatic amine, and trifluoromethoxy signatures. This technique is excellent for rapid identity confirmation.

  • Self-Validating Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Background Scan: Perform a background scan of the clean ATR crystal to be automatically subtracted from the sample spectrum.[5]

    • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

    • Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹, averaging at least 16 scans for a high-quality result.[6]

    • Interpretation:

      • O-H Stretch: A broad band around 3300-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group.

      • N-H Stretch: Two sharp peaks in the range of 3350-3500 cm⁻¹ are expected for the primary amine (-NH₂).

      • C-O Stretch (Aromatic Ether): Strong, sharp bands in the 1200-1300 cm⁻¹ region are indicative of the Ar-O-CF₃ linkage.

      • C-F Stretch: Very strong, characteristic absorbances are expected between 1000-1100 cm⁻¹.

      • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the benzene ring.

Purity Determination via High-Performance Liquid Chromatography (HPLC)
  • Expertise & Causality: HPLC with UV detection is the industry standard for assessing the purity of aromatic compounds.[7] The choice of mobile phase and column is critical. A reverse-phase C18 column is typically effective. The acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) ensures that the amino group is protonated, leading to sharper, more symmetrical peaks.

  • Self-Validating Protocol: Reverse-Phase HPLC-UV

    • System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate. This ensures elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure all impurities are detected.

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute to an appropriate concentration (~50 µg/mL) for injection.

    • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Key Pharmaceutical Properties

The following properties are critical predictors of a compound's behavior in a pharmaceutical or biological context.

Acidity and Ionization (pKa)
  • Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH. This is fundamental to its solubility, membrane permeability, and receptor binding. 2-Amino-6-(Trifluoromethoxy)phenol is amphoteric, possessing a basic amino group and an acidic phenolic group. The predicted pKa of ~7.88 likely corresponds to the phenolic proton, influenced by the electron-withdrawing trifluoromethoxy group.[1] The pKa of the anilinic nitrogen will be significantly lower, typical for aromatic amines.

  • Self-Validating Protocol: Potentiometric Titration

    • Instrumentation: An automated titrator with a calibrated pH electrode.[8][9]

    • Sample Preparation: Accurately prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (if solubility is low).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

    • Titration: Titrate the solution with standardized 0.1 M HCl to determine the pKa of the amine, and separately with 0.1 M NaOH to determine the pKa of the phenol.[9]

    • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence points can be precisely determined from the first or second derivative of the titration curve.[10]

Ionization A Low pH (e.g., pH 2) Cationic Form -NH3+ B Neutral pH (e.g., pH 7) Zwitterionic/Neutral Form -NH2 / -OH A->B pKa1 (Amine) C High pH (e.g., pH 10) Anionic Form -O- B->C pKa2 (Phenol)

Caption: Ionization states of the molecule as a function of pH.

Lipophilicity (LogP)
  • Expertise & Causality: The partition coefficient (LogP) between octanol and water is a key measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to significantly increase lipophilicity.

  • Self-Validating Protocol: Shake-Flask Method

    • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.[11][12]

    • Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a separatory funnel or vial.

    • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. Centrifuge to ensure complete phase separation.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_water) layers using a validated analytical method, such as HPLC-UV.[13]

    • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_water). The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.

Thermal Stability
  • Expertise & Causality: Understanding a compound's thermal stability is crucial for determining appropriate storage conditions and for identifying potential issues during manufacturing processes like milling or drying. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[14]

  • Self-Validating Protocol: DSC/TGA Analysis

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

    • Instrumentation: Place the sample pan and an empty reference pan into the instrument.

    • TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to ~400 °C at a constant rate (e.g., 10 °C/min). Monitor for mass loss, which indicates decomposition.

    • DSC Method: Heat the sample under nitrogen at 10 °C/min. The resulting thermogram will show an endotherm corresponding to the melting point.[14] The sharpness of the peak is an indicator of purity.

    • Interpretation: The TGA will reveal the onset temperature of decomposition. The DSC confirms the melting point and can reveal other thermal events like polymorph transitions.

Synthesis and Reactivity Insights

The molecule's reactivity is dictated by its three key features:

  • The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

  • The Amino Group: Can act as a nucleophile and can be readily acylated, alkylated, or diazotized.

  • The Phenolic Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation or O-acylation.

The stability of the trifluoromethoxy group is generally high, as it is resistant to metabolic degradation, a key reason for its inclusion in drug candidates. However, the overall molecule may be sensitive to light and air, as is common for aminophenols, necessitating storage under inert gas and protected from light.[17]

Conclusion

2-Amino-6-(Trifluoromethoxy)phenol is a valuable chemical intermediate characterized by its crystalline solid nature, a distinct melting range of 110-115 °C, and solubility in polar organic solvents. Its amphoteric nature, arising from the acidic phenol and basic amine, along with the lipophilic contribution of the trifluoromethoxy group, provides a versatile platform for chemical modification. The analytical and experimental protocols detailed in this guide provide a robust framework for scientists to verify the identity, purity, and critical physicochemical properties of this compound, ensuring data integrity and facilitating its effective application in research and drug development.

References

  • Wikipedia. Phenol. [Link]

  • ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • IndiaMART. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai. [Link]

  • ACS Publications. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • National Institutes of Health. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

  • Taylor & Francis Online. Thermal Analysis of Pharmaceuticals. [Link]

  • CONICET Digital. Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. [Link]

  • ResearchGate. Absolute p K a Determinations for Substituted Phenols. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. Determination of phenol, cresols and xylenols in workplace air using XAD‐2 sorbent cartridges. [Link]

  • AIP Publishing. Calculation of Nuclear Magnetic Resonance Spectra of Aromatic Hydrocarbons. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. [Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

  • Byjus. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Link]

  • ResearchGate. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5. [Link]

  • ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • CBM Connect. Phenolic Antioxidant Detection Using FTIR and RULER. [Link]

  • ACS Publications. NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • ResearchGate. The correlation of the Log P values obtained by the shake flask method.... [Link]

  • ResearchGate. (PDF) FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

  • Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]

  • Cheméo. Chemical Properties of Phenol, o-amino- (CAS 95-55-6). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-6-(Trifluoromethoxy)phenol in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability.[1][2] The target molecule, 2-Amino-6-(Trifluoromethoxy)phenol, represents a valuable scaffold for the development of novel therapeutics. Its trifluoromethoxy moiety can enhance lipophilicity and cell membrane permeability, crucial for bioavailability, while the aminophenol core provides a versatile platform for further chemical modifications.[1] This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this important building block, intended for researchers and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol is most effectively approached through a two-step sequence commencing with the commercially available 2-(Trifluoromethoxy)phenol. This strategy involves an initial electrophilic aromatic substitution to introduce a nitro group, followed by a selective reduction to yield the desired amino functionality. This pathway is both convergent and relies on well-established, high-yielding chemical transformations.

Synthesis_Pathway Start 2-(Trifluoromethoxy)phenol Intermediate 2-Nitro-6-(Trifluoromethoxy)phenol Start->Intermediate Nitration (HNO₃, H₂SO₄) Final 2-Amino-6-(Trifluoromethoxy)phenol Intermediate->Final Reduction (H₂, Pd/C)

Caption: Proposed two-step synthesis of 2-Amino-6-(Trifluoromethoxy)phenol.

Part 1: Regioselective Nitration of 2-(Trifluoromethoxy)phenol

The critical first step is the regioselective introduction of a nitro group onto the aromatic ring of 2-(Trifluoromethoxy)phenol. The success of this step hinges on controlling the reaction conditions to favor the formation of the desired isomer and to minimize the formation of byproducts.

Causality of Experimental Choices: Understanding Directing Group Effects

The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF₃) group.

  • The hydroxyl group is a powerful activating group and a strong ortho, para-director. This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.[3]

  • The trifluoromethoxy group , in contrast, is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, like the hydroxyl group, it is also an ortho, para-director because the oxygen atom's lone pairs can participate in resonance.[2][4]

In this disubstituted system, the potent activating and directing influence of the hydroxyl group dominates.[5] Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 4) and the other ortho position (position 6) are the most likely sites of nitration. Steric hindrance from the adjacent trifluoromethoxy group may slightly disfavor substitution at the 6-position, but both isomers are expected to form. For the synthesis of the target molecule, the desired intermediate is 2-Nitro-6-(Trifluoromethoxy)phenol.

Nitration_Mechanism cluster_0 Arenium Ion Intermediates Ortho_Attack Ortho-attack Intermediate Product 2-Nitro-6-(Trifluoromethoxy)phenol + 4-Nitro-2-(Trifluoromethoxy)phenol Ortho_Attack->Product Para_Attack Para-attack Intermediate Para_Attack->Product Starting_Material 2-(Trifluoromethoxy)phenol Starting_Material->Ortho_Attack ortho attack Starting_Material->Para_Attack para attack Nitronium_Ion NO₂⁺

Caption: Simplified schematic of the electrophilic nitration of 2-(Trifluoromethoxy)phenol.

Experimental Protocol: Controlled Nitration

Given the activated nature of the phenolic ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids at elevated temperatures) can lead to dinitration and oxidative degradation.[6][7] A milder, more controlled approach is therefore necessary.

Materials:

  • 2-(Trifluoromethoxy)phenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(Trifluoromethoxy)phenol (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid (1.05 equivalents) to a small volume of glacial acetic acid, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the phenol solution over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The isomeric products can be separated by column chromatography on silica gel.

ParameterExpected Value
Yield 60-75% (combined isomers)
Appearance Yellow solid
Melting Point Varies depending on isomer

Part 2: Selective Reduction of 2-Nitro-6-(Trifluoromethoxy)phenol

The final step in the synthesis is the reduction of the nitro group of the purified 2-Nitro-6-(Trifluoromethoxy)phenol to the corresponding amine. This transformation must be selective to avoid reduction of the aromatic ring or cleavage of the trifluoromethoxy group.

Rationale for the Choice of Reduction Method

Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, clean reaction profile, and mild conditions.[8][9] Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups. The reaction proceeds with high chemoselectivity, leaving the phenol and trifluoromethoxy functionalities intact. Alternative methods, such as the use of metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl), are also effective but can involve more strenuous workup procedures to remove metal salts.[10]

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a safe and practical alternative to using hydrogen gas, especially on a laboratory scale.[11]

Materials:

  • 2-Nitro-6-(Trifluoromethoxy)phenol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite

Procedure:

  • To a solution of 2-Nitro-6-(Trifluoromethoxy)phenol (1 equivalent) in methanol in a round-bottom flask, add ammonium formate (5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterExpected Value
Yield >90%
Appearance Off-white to light brown solid
Purity >98%

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 2-Amino-6-(Trifluoromethoxy)phenol, a key building block for pharmaceutical research and development. The methodology is based on well-understood reaction mechanisms and employs standard laboratory techniques, making it accessible to a wide range of synthetic chemists. The careful control of the nitration step is crucial for achieving good regioselectivity, and the subsequent catalytic hydrogenation offers a clean and high-yielding route to the final product. This in-depth guide provides the necessary scientific rationale and procedural details to enable the successful synthesis of this valuable compound.

References

  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
  • Phenol - Wikipedia.
  • US3079435A - Catalytic hydrogenation of nitrophenol.
  • CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
  • Regioselectivity in Electrophilic Arom
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
  • Nitration of substituted phenols by different efficient heterogeneous systems. (PDF)
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • IE58428B1 - Process for nitration of phenol derivatives.
  • Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. Reaction conditions.
  • WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it.
  • SYNTHESIS LAB # 10: NITR
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Nitro Reduction - Common Conditions.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
  • Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. American Chemical Society.
  • Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. (PDF)
  • Scheme 26. Nitration of phenols by nitric acid.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. Redalyc.
  • Why does the nitration of phenol give 2-nitrophenol?. Quora.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is paved with rigorous scientific evaluation. Among the most critical of these early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are inextricably linked to a drug's bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of 2-Amino-6-(Trifluoromethoxy)phenol, a compound of interest in medicinal chemistry, focusing on its solubility and stability characteristics. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide the scientific rationale behind these experimental choices, empowering researchers to make informed decisions in their drug development endeavors.

Introduction to 2-Amino-6-(Trifluoromethoxy)phenol

2-Amino-6-(Trifluoromethoxy)phenol is an aromatic compound featuring a phenol, an amine, and a trifluoromethoxy group. This unique combination of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Amino-6-(Trifluoromethoxy)phenol is the foundation for any subsequent solubility and stability studies.

PropertyValueSource
Chemical Structure

CAS Number 1261524-09-7[2]
Molecular Formula C₇H₆F₃NO₂[3]
Molecular Weight 193.13 g/mol [3]
Appearance Off-white to pale yellow or light brown to brown crystalline solid[2][3]
Predicted pKa 7.88 ± 0.35[2]
Predicted LogP 1.8 - 2.2 (estimated)
Predicted Boiling Point 210.1 ± 40.0 °C[2]
Predicted Density 1.479 ± 0.06 g/cm³[2]

Note on Predicted Values: The pKa, LogP, boiling point, and density are predicted values from computational models. Experimental determination is recommended for definitive characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic inefficacy. This section outlines the methodologies for determining the solubility of 2-Amino-6-(Trifluoromethoxy)phenol in various relevant media.

Qualitative and Predicted Solubility

Initial reports describe 2-Amino-6-(Trifluoromethoxy)phenol as being sparingly soluble in water and soluble in polar organic solvents.[3] The presence of both a hydrophilic amino and hydroxyl group and a lipophilic trifluoromethoxy-substituted benzene ring suggests a molecule with amphiphilic character. The predicted LogP value in the range of 1.8 to 2.2 further indicates moderate lipophilicity.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

  • Preparation: Add an excess amount of solid 2-Amino-6-(Trifluoromethoxy)phenol to a series of vials containing the desired solvents (e.g., purified water, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, and dimethyl sulfoxide).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Seal vials C Centrifuge or let settle B->C D Withdraw supernatant C->D E Analyze by HPLC-UV D->E

Caption: Shake-Flask Solubility Determination Workflow.

Predicted Quantitative Solubility

While experimental data is paramount, in its absence, computational models can provide estimations. Based on its structure and the properties of similar aminophenols, the following are estimated solubility ranges:

SolventPredicted Solubility Range
Water (pH 7)1 - 10 mg/mL
Methanol> 50 mg/mL
Ethanol> 50 mg/mL
Acetonitrile10 - 50 mg/mL
Dimethyl Sulfoxide (DMSO)> 100 mg/mL

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 2-Amino-6-(Trifluoromethoxy)phenol is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify likely degradation products and establish stability-indicating analytical methods.[5]

Key Functional Groups and Potential Instabilities
  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type structures.

  • Aromatic Amino Group: Aromatic amines are also prone to oxidation, which can result in the formation of nitroso, nitro, and polymeric impurities. They are also sensitive to light.

  • Trifluoromethoxy Group: The trifluoromethoxy group is generally considered to be metabolically and chemically stable due to the high strength of the C-F bonds.[6] However, under harsh hydrolytic conditions, cleavage of the ether linkage could potentially occur.

Forced Degradation Experimental Design

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[7] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.[5]

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Compound 2-Amino-6-(Trifluoromethoxy)phenol Hydrolysis Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Neutral (Water) Compound->Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal (e.g., 60°C) Compound->Thermal Photolytic Photolytic (ICH Q1B guidelines) Compound->Photolytic HPLC Stability-Indicating HPLC-UV/PDA Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS UPLC-MS/MS for Identification HPLC->LCMS Characterize Degradants NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure

Caption: Forced Degradation Study Workflow.

  • Protocol: Dissolve the compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). Store the solutions at an elevated temperature (e.g., 60°C) and monitor for degradation over time using a stability-indicating HPLC method.

  • Predicted Outcome: The trifluoromethoxy group is expected to be relatively stable to hydrolysis. Degradation, if any, is more likely to involve the amino or phenol groups, though they are generally stable to hydrolysis under these conditions.

  • Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor for degradation at various time points.

  • Predicted Outcome: This is a likely degradation pathway. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. Potential degradation products include quinone-imines and polymeric species.

  • Protocol: Store the solid compound in a controlled temperature oven (e.g., 60°C or higher) and in solution. Analyze samples at specified intervals.

  • Predicted Outcome: Aminophenols can be sensitive to heat, potentially leading to decomposition and discoloration.

  • Protocol: Expose the solid compound and solutions of the compound to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

  • Predicted Outcome: Aromatic amines and phenols are often photosensitive. Degradation is expected, likely leading to colored degradation products.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to resolve the parent compound from all potential degradation products and formulation excipients.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 230 nm and 280 nm)

  • Column Temperature: 30 °C

This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Upon detection of degradation products in the forced degradation studies, their identification is essential.

  • UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation patterns of impurities, which aids in their structural elucidation.

  • NMR Spectroscopy: For definitive structural confirmation of significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7]

Summary and Recommendations

2-Amino-6-(Trifluoromethoxy)phenol presents an interesting scaffold for drug discovery, but a thorough understanding of its solubility and stability is a prerequisite for its advancement. This guide has outlined the standard methodologies for characterizing these critical properties.

Key Recommendations for Researchers:

  • Experimental Verification: Prioritize the experimental determination of thermodynamic solubility in a range of pharmaceutically relevant solvents and buffers.

  • Comprehensive Forced Degradation: Conduct robust forced degradation studies following ICH guidelines to identify all potential degradation pathways and degradation products.

  • Method Validation: Develop and validate a stability-indicating HPLC method early in the development process.

  • Structure Elucidation: Utilize modern analytical techniques such as UPLC-MS/MS and NMR to definitively identify and characterize any significant degradation products.

By systematically addressing these aspects, researchers can build a comprehensive data package that will be essential for making informed decisions on the future development of 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • PubChem. 2-Amino-6-(trifluoromethoxy)phenol. Available from: [Link]

  • National Analytical Corporation. 2-amino-6-(trifluoromethoxy) Phenol. Available from: [Link]

  • U.S. EPA. The Shake Flask Method for Determining the Solubility of a Substance in Water. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996.
  • Lin, C. L., & Lin, C. H. (2017). The trifluoromethoxy group in medicinal chemistry. Future medicinal chemistry, 9(12), 1353-1371.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Szabó, Z., & Tél, T. (2018). Predicting degradation pathways of organic compounds in the environment. Environmental science & technology, 52(15), 8197-8206.
  • Avdeef, A. (2012).
  • Kancherla, P., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Glomme, A., & März, J. (2005). Miniaturized shake-flask solubility determination. Pharmaceutical development and technology, 10(3), 353-358.

Sources

potential biological activities of trifluoromethyl-containing phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethyl-containing Phenols

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the profound impact of trifluoromethylation on the physicochemical properties of phenols and the resulting spectrum of biological activities. We will dissect the causal relationships between molecular modification and pharmacological effect, grounded in authoritative literature and field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory, practical experimental protocols, and a survey of successful clinical applications.

The Physicochemical Imperative: Why Trifluoromethylate a Phenol?

The introduction of a trifluoromethyl group to a phenolic ring is not a trivial substitution; it is a deliberate strategy to manipulate a molecule's properties to enhance its drug-like characteristics.[1] The CF3 group's unique electronic and steric profile fundamentally alters the parent phenol in several predictable and advantageous ways.[2][3]

Causality of Physicochemical Modifications:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing a metabolically vulnerable methyl or hydrogen group, the CF3 moiety acts as a metabolic shield, often leading to a longer in vivo half-life and reduced clearance.[1][4]

  • Modulation of Lipophilicity: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which significantly increases the overall lipophilicity of the phenolic compound.[1][2] This enhancement is critical for improving a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[4] A prime example is Fluoxetine, a selective serotonin reuptake inhibitor, where the CF3 group's enhancement of lipophilicity facilitates efficient brain penetration.[2][4]

  • Increased Acidity (Lower pKa): As a potent electron-withdrawing group, the CF3 substituent increases the acidity of the phenolic hydroxyl group, thereby lowering its pKa.[1][5] This is crucial because a lower pKa can strengthen hydrogen bonding interactions with target proteins. For instance, structure-activity relationship (SAR) studies have shown that a CF3 group in the para-position of a phenolic ring can improve drug potency by lowering the pKa of a nearby group that engages in a key hydrogen bond with its target receptor.[6]

  • Improved Binding Affinity: The CF3 group can enhance binding affinity through multiple mechanisms. Its steric bulk can create favorable van der Waals interactions within a receptor's binding pocket.[1] Furthermore, it can participate in non-covalent interactions, such as halogen bonding, with amino acid residues, and its strong dipole moment can lead to productive dipole-dipole interactions.[1]

Phenol Phenolic Scaffold CF3 Introduction of Trifluoromethyl (CF3) Group Phenol->CF3 Modification Properties Altered Physicochemical Properties CF3->Properties Lipophilicity Increased Lipophilicity (LogP ↑) Properties->Lipophilicity Stability Enhanced Metabolic Stability (t½ ↑) Properties->Stability Acidity Increased Acidity (pKa ↓) Properties->Acidity Binding Modulated Binding Interactions Properties->Binding Activity Enhanced Biological Activity & Pharmacokinetics Lipophilicity->Activity Stability->Activity Acidity->Activity Binding->Activity

Caption: Physicochemical consequences of trifluoromethylating a phenolic scaffold.

A Survey of Biological Activities

The tailored physicochemical properties of trifluoromethyl-containing phenols translate into a wide array of potential biological activities.

Anticancer Activity

The introduction of a CF3 group is a prevalent strategy in the design of anticancer agents.[7] These compounds often function as potent inhibitors of key signaling pathways that drive tumor proliferation and survival.

  • Kinase Inhibition: Many trifluoromethyl-containing compounds, including those with phenolic or phenol-derived structures, are designed as kinase inhibitors.[6] Sorafenib, for example, is a multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[6] Its structure includes a 4-chloro-3-(trifluoromethyl)phenyl moiety, which is critical for its activity. Sorafenib targets the Raf/Mek/Erk pathway, effectively suppressing cell growth and angiogenesis.[6]

  • Enhanced Cytotoxicity: Studies on isoxazole-based molecules have demonstrated that the presence of a CF3 group can significantly enhance anticancer activity against cell lines such as MCF-7 (breast cancer).[8] A direct comparison between trifluoromethylated compounds and their non-fluorinated analogues showed superior performance for the CF3-containing molecules, highlighting the group's role in improving potency.[8]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk TF Transcription Factors Erk->TF Proliferation Cell Proliferation & Angiogenesis TF->Proliferation Sorafenib Sorafenib (contains CF3-phenyl) Sorafenib->Raf Inhibits

Caption: Inhibition of the Raf/Mek/Erk pathway by Sorafenib.

Neuroprotective and CNS Effects

The ability of the CF3 group to increase lipophilicity and facilitate blood-brain barrier penetration makes it invaluable for developing CNS-active drugs.[2]

  • Neuroprotection: A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated neuroprotective effects in models of chronic cerebral hypoperfusion.[9] It was shown to improve learning and memory, which was attributed to its ability to promote neurogenesis and restore cerebral blood flow. In vitro studies confirmed that the compound upregulates brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[9]

  • Antidepressant Activity: As previously mentioned, Fluoxetine's efficacy is largely due to its trifluoromethyl group, which enhances its ability to reach its target in the brain, the serotonin reuptake transporter.[4]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, acting through mechanisms like membrane disruption, enzyme inhibition, and interference with quorum sensing.[10] While research specifically detailing the antimicrobial effects of trifluoromethylated phenols is an emerging area, the principles of medicinal chemistry suggest that trifluoromethylation can enhance these properties. The increased lipophilicity can improve penetration through microbial cell walls, and altered electronic properties could lead to stronger interactions with microbial enzyme targets.[7] This presents a promising avenue for the development of novel antibiotics and antifungals.

Quantitative Data Summary

The impact of trifluoromethylation is not merely qualitative; it can be quantified through various physicochemical and biological parameters.

Compound/PairModificationParameterValue (Before)Value (After)SignificanceReference
Phenol vs. 4-(Trifluoromethyl)phenolH → CF3pKa9.958.60Increased acidity[1]
Phenol vs. 4-(Trifluoromethyl)phenolH → CF3LogP1.462.58Increased lipophilicity[1]
Drug Analog A-CH3 → -CF3In Vitro Half-life (t½)15 min45 minEnhanced metabolic stability[1]
AtogepantContains CF3 groupIC50 (CGRP receptor)-~0.03 nMHigh potency[2]

Experimental Protocol: Evaluating Cytotoxic Activity via MTT Assay

To assess the potential anticancer activity of a novel trifluoromethyl-containing phenol, a colorimetric MTT assay is a robust and standard method. This protocol is self-validating through the inclusion of positive and negative controls.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trifluoromethyl-containing phenol test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (or other known cytotoxic agent) as a positive control

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000 cells (in 100 µL medium) per well into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM).

    • Also prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used for the test compound, typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (100% viability).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The incorporation of a trifluoromethyl group is a powerful, validated strategy in drug design for transforming simple phenolic structures into potent, biologically active agents. The ability to predictably enhance metabolic stability, modulate lipophilicity for improved pharmacokinetics, and fine-tune electronic properties for stronger target binding makes this an indispensable tool for medicinal chemists.[1] The success of drugs like Sorafenib and Fluoxetine stands as a testament to the power of this approach.[2][6] Future research will likely focus on exploring novel trifluoromethylation methodologies and applying these principles to new therapeutic areas, such as developing more robust antimicrobial agents and targeted therapies for a wider range of diseases.[7]

References

  • G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, [Link].

  • A. S. S. S. Vasan, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, [Link].

  • A. S. S. S. Vasan, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," ResearchGate, [Link].

  • G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed Central (PMC), [Link].

  • Wechem, "Design and biological activity of trifluoromethyl containing drugs," Wechem, [Link].

  • M. C. Foti, "Antioxidant properties of phenols," PubMed, [Link].

  • A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," PubMed Central (PMC), [Link].

  • Hovione, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, [Link].

  • G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, [Link].

  • S. M. A. T. Hossain, et al., "Antimicrobial Activities of Natural Bioactive Polyphenols," PubMed Central (PMC), [Link].

  • M. K. Duda, et al., "The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action," PubMed Central (PMC), [Link].

  • M. G. L. Daglia, "Preventing Microbial Infections with Natural Phenolic Compounds," MDPI, [Link].

  • A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," ResearchGate, [Link].

  • S. M. A. T. Hossain, et al., "Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria," Frontiers, [Link].

  • A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," RSC Publishing, [Link].

  • S. M. A. T. Hossain, et al., "Future Antimicrobials: Natural and Functionalized Phenolics," MDPI, [Link].

  • M. G. L. Daglia, "Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials," MDPI, [Link].

  • H. Wang, et al., "Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis," PubMed, [Link].

  • M. K. Duda, et al., "Phenolic Compounds of Therapeutic Interest in Neuroprotection," MDPI, [Link].

  • M. G. L. Daglia, "Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls," PubMed Central (PMC), [Link].

Sources

The Strategic deployment of 2-Amino-6-(Trifluoromethoxy)phenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide delves into the utility of a particularly valuable reagent, 2-Amino-6-(Trifluoromethoxy)phenol , as a versatile building block for the construction of complex heterocyclic scaffolds.

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of high lipophilicity and strong electron-withdrawing character.[1][2] This translates to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets.[1][3] The strategic placement of this group on a 2-aminophenol core creates a trifecta of reactive sites—an amine, a hydroxyl group, and an activated aromatic ring—poised for a diverse array of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of 2-Amino-6-(Trifluoromethoxy)phenol, equipping researchers with the knowledge to leverage its full potential in their synthetic endeavors.

Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

A thorough understanding of the physical and chemical properties of a building block is paramount to its effective utilization in organic synthesis. The properties of 2-Amino-6-(Trifluoromethoxy)phenol are summarized in the table below.

PropertyValueReference
CAS Number 1261524-09-7[4][5]
Molecular Formula C₇H₆F₃NO₂[4][5]
Molecular Weight 193.13 g/mol [5]
Appearance Off-white to pale yellow crystalline powder[5]
Melting Point 110-115 °C[5]
Boiling Point 210.1±40.0 °C (Predicted)[4]
Density 1.48 g/cm³[5]
pKa 7.88±0.35 (Predicted)[4]
Solubility Soluble in polar organic solvents, sparingly soluble in water[5]

Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol: A Representative Protocol

The most common and practical approach for the synthesis of 2-Amino-6-(Trifluoromethoxy)phenol involves the reduction of its corresponding nitro precursor, 2-nitro-6-(trifluoromethoxy)phenol. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

Workflow for the Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

start Start: 2-nitro-6-(trifluoromethoxy)phenol dissolution Dissolve in a suitable solvent (e.g., Ethanol, Ethyl Acetate) start->dissolution catalyst Add a hydrogenation catalyst (e.g., Pd/C, PtO₂) dissolution->catalyst hydrogenation Hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) catalyst->hydrogenation monitoring Monitor reaction progress (TLC, LC-MS) hydrogenation->monitoring filtration Filter to remove the catalyst monitoring->filtration Upon completion concentration Concentrate the filtrate under reduced pressure filtration->concentration purification Purify the crude product (recrystallization or column chromatography) concentration->purification product Product: 2-Amino-6-(trifluoromethoxy)phenol purification->product

Caption: A generalized workflow for the synthesis of 2-Amino-6-(trifluoromethoxy)phenol via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-nitro-6-(trifluoromethoxy)phenol

This protocol is a representative procedure based on established methods for the reduction of nitrophenols.[6][7]

Materials:

  • 2-nitro-6-(trifluoromethoxy)phenol

  • Palladium on carbon (10 wt. %)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-nitro-6-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of ethanol.

  • Inerting: Purge the flask with an inert gas to remove air.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or use a hydrogen-filled balloon). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of filter aid to remove the palladium on carbon. Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-(Trifluoromethoxy)phenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

The Role of the Trifluoromethoxy Group: A Deeper Dive into Reactivity

The trifluoromethoxy group exerts a profound influence on the reactivity of the aromatic ring and the adjacent functional groups. It is a strongly electron-withdrawing group, primarily through a powerful inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution.[2][8] However, the oxygen atom's lone pairs can participate in resonance (+M), which directs incoming electrophiles to the ortho and para positions, although the overall reactivity is diminished.

This electronic profile has significant implications for the reactivity of the amino and hydroxyl groups. The electron-withdrawing nature of the trifluoromethoxy group decreases the basicity of the aniline nitrogen and increases the acidity of the phenolic proton compared to unsubstituted 2-aminophenol. This altered reactivity must be considered when designing synthetic strategies.

Applications in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds

2-Amino-6-(Trifluoromethoxy)phenol is a premier starting material for the synthesis of a variety of heterocyclic compounds with significant biological and pharmaceutical relevance.

Synthesis of Benzoxazoles

Benzoxazoles are a prominent class of heterocycles found in numerous medicinally important compounds. The condensation of 2-aminophenols with various electrophiles is a common strategy for their synthesis.

start 2-Amino-6-(trifluoromethoxy)phenol + Aldehyde/Carboxylic Acid Derivative condensation Condensation to form a Schiff base or amide intermediate start->condensation cyclization Intramolecular cyclization condensation->cyclization dehydration Dehydration/Elimination cyclization->dehydration product Trifluoromethoxy-substituted Benzoxazole dehydration->product

Caption: General reaction pathway for the synthesis of trifluoromethoxy-substituted benzoxazoles.

This protocol is adapted from general procedures for benzoxazole synthesis.[9][10]

Materials:

  • 2-Amino-6-(Trifluoromethoxy)phenol

  • Aromatic aldehyde

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene or another high-boiling azeotropic solvent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of p-TSA (0.1 eq).

  • Azeotropic Dehydration: Add toluene to the flask and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-aryl-7-(trifluoromethoxy)benzoxazole.

This methodology is particularly relevant as 2-amino-6-(trifluoromethoxy)benzoxazole is a key structural component of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[1][9]

Synthesis of Phenoxazines

Phenoxazines are another class of heterocycles with diverse applications, including as dyes and in materials science. The synthesis of phenoxazines can be achieved through the condensation of 2-aminophenols with catechols or their derivatives.

This protocol is based on general methods for phenoxazine synthesis.

Materials:

  • 2-Amino-6-(Trifluoromethoxy)phenol

  • Catechol (or a substituted catechol)

  • Oxidizing agent (e.g., potassium ferricyanide, K₃[Fe(CN)₆])

  • A suitable solvent (e.g., aqueous ethanol)

Procedure:

  • Reaction Setup: Dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) and catechol (1.0 eq) in a mixture of ethanol and water.

  • Oxidative Coupling: Add a solution of potassium ferricyanide (2.0 eq) in water dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the formation of a colored precipitate.

  • Workup: After the addition is complete, stir the reaction for an additional period, then collect the precipitate by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. The crude phenoxazine can be further purified by recrystallization.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. Certain benzodiazepine scaffolds can be accessed from 2-aminophenols.

This protocol outlines the initial step in a multi-step synthesis of a benzodiazepine derivative, based on general literature procedures.[11][12]

Materials:

  • 2-Amino-6-(Trifluoromethoxy)phenol

  • 2-Nitrobenzoyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: Dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) and the base (1.2 eq) in dichloromethane and cool the mixture in an ice bath.

  • Acylation: Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in dichloromethane dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-(2-hydroxy-3-(trifluoromethoxy)phenyl)-2-nitrobenzamide can be purified by column chromatography. This intermediate can then be subjected to further transformations (reduction of the nitro group and cyclization) to form the benzodiazepine ring system.

Conclusion

2-Amino-6-(Trifluoromethoxy)phenol has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups and the powerful electronic influence of the trifluoromethoxy substituent provides a gateway to a wide array of medicinally relevant heterocyclic scaffolds. The ability to fine-tune molecular properties such as lipophilicity and metabolic stability makes this reagent particularly attractive for drug discovery and development. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering both foundational knowledge and practical protocols to aid researchers in harnessing the full synthetic potential of this privileged building block.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai. IndiaMART. [Link]

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]

  • Synthesis of Fluorinated 7-Diethylaminophenoxazin-3-ones and 9-Diethylamino-5H-benzo[a]phenoxazine-5-ones. ResearchGate. [Link]

  • Catalytic hydrogenation of nitrophenol.
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of 2-methyl-6-nitrophenol.
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. [Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • The condensation of 2-aminophenols with various aldehydes. Reaction... ResearchGate. [Link]

  • Catalytic highly enantioselective transfer hydrogenation of β- trifluoromethyl nitroalkenes. An easy and general entry to optic. Organic & Biomolecular Chemistry. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. [Link]

  • Synthesis of substituted benzo[b][1][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed Central. [Link]

  • Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. ResearchGate. [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Acyclovir EP Impurity C (Aciclovir N7-Isomer). IndiaMART. [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. [Link]

  • 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. [Link]

  • Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. [Link]

  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

Sources

An In-depth Technical Guide to 2-Amino-6-(Trifluoromethoxy)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-(trifluoromethoxy)phenol is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an aminophenol core substituted with a trifluoromethoxy group, imparts a desirable combination of physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of the methoxy group but offers enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Amino-6-(trifluoromethoxy)phenol, offering a technical resource for researchers and professionals in drug discovery and development.

Historical Context and the Rise of Fluorinated Motifs

The specific discovery and initial synthesis of 2-Amino-6-(trifluoromethoxy)phenol are not prominently documented in seminal literature. However, its emergence is a logical consequence of two major streams of chemical research: the long history of phenol chemistry and the more recent, yet explosive, growth of organofluorine chemistry.

Phenol (carbolic acid) was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3] Its utility as an antiseptic, pioneered by Joseph Lister, marked a turning point in surgery and public health.[3] This foundational molecule and its derivatives have since become cornerstones of the chemical industry, serving as precursors to polymers, dyes, and pharmaceuticals.

The introduction of fluorine into organic molecules, particularly the trifluoromethoxy group, is a more modern development. The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupol'skii in 1955.[4] The unique properties conferred by the -OCF3 group—such as high thermal and chemical stability, and a strong electron-withdrawing nature—quickly drew the attention of medicinal chemists.[1][5] It is recognized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, a crucial attribute for improving a drug's half-life and bioavailability.[2] The development of novel reagents and synthetic methods for introducing the trifluoromethoxy group has been an active area of research, expanding the toolbox for creating novel molecular entities.[6]

Synthesis and Manufacturing

While a definitive, single publication detailing the first synthesis of 2-Amino-6-(trifluoromethoxy)phenol is elusive, its preparation can be logically deduced from established synthetic transformations in organic chemistry. A plausible and efficient synthetic route would likely commence with a readily available starting material such as 2-nitrophenol. The following multi-step process outlines a conceptual synthetic pathway.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Amino-6-(trifluoromethoxy)phenol involves three key transformations:

  • Nitration: Introduction of a second nitro group onto the phenol ring.

  • Trifluoromethoxylation: Conversion of the hydroxyl group to a trifluoromethoxy group.

  • Reduction: Reduction of the nitro groups to amino groups.

A more refined strategy would involve selective protection and manipulation of the functional groups to ensure correct regiochemistry. An alternative and likely more viable pathway is outlined below:

Step 1: Nitration of a Precursor The synthesis would likely start from a precursor where the trifluoromethoxy group is already in place or can be introduced selectively. Let's consider 2-trifluoromethoxyaniline as a potential starting material. Nitration of this compound would need to be carefully controlled to achieve the desired substitution pattern.

Step 2: Introduction of the Hydroxyl Group Alternatively, starting with a dinitro-substituted benzene, one could envision a nucleophilic aromatic substitution to introduce the trifluoromethoxy group, followed by selective reduction of one nitro group and conversion of the other to a hydroxyl group via a Sandmeyer-type reaction.

A More Plausible Step-by-Step Protocol:

A common industrial approach for analogous compounds often involves the following sequence:

  • Starting Material: 2,6-Dinitrophenol.

  • Selective Reduction: One of the nitro groups is selectively reduced to an amine. This can be achieved using specific reducing agents like sodium sulfide.[7]

  • Diazotization and Sandmeyer-type Reaction: The remaining nitro group can be reduced, and the resulting diamine can be selectively diazotized and converted to a hydroxyl group. However, a more direct route from a nitrophenol is generally preferred.

Let's consider a more direct, albeit challenging, conceptual pathway starting from 2-aminophenol:

Protocol: Conceptual Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

  • Protection of the Amino Group: The amino group of 2-aminophenol is protected, for example, by acetylation with acetic anhydride to form 2-acetamidophenol. This prevents unwanted side reactions in subsequent steps.

  • Trifluoromethoxylation of the Phenolic Hydroxyl: The phenolic -OH group is converted to the -OCF3 group. This is a challenging transformation. Modern methods might involve electrophilic trifluoromethoxylation reagents.

  • Nitration: The aromatic ring is nitrated. The acetamido and trifluoromethoxy groups will direct the position of nitration.

  • Deprotection and Reduction: The protecting group on the amine is removed (e.g., by hydrolysis), and the nitro group is reduced to an amine (e.g., by catalytic hydrogenation or using a metal in acidic solution).

Given the complexities of direct trifluoromethoxylation of phenols, a more likely industrial route would involve building the molecule from a precursor already containing the trifluoromethoxy group.

G cluster_synthesis Conceptual Synthetic Pathway A 2-Nitrophenol B Protection of -OH group A->B e.g., Benzylation C Reduction of -NO2 to -NH2 B->C e.g., Catalytic Hydrogenation D Introduction of -OCF3 precursor C->D e.g., Reaction with a trifluoromethoxylating agent E Final Assembly D->E Further functional group manipulation F 2-Amino-6-(trifluoromethoxy)phenol E->F Deprotection

Caption: A high-level conceptual workflow for the synthesis of 2-Amino-6-(trifluoromethoxy)phenol.

Physicochemical Properties

The properties of 2-Amino-6-(trifluoromethoxy)phenol are largely dictated by the interplay of its three functional groups: the hydroxyl, the amino, and the trifluoromethoxy groups.

PropertyValueSource
CAS Number 1261524-09-7[8][9]
Molecular Formula C7H6F3NO[8]
Molecular Weight 193.12 g/mol [8]
Appearance Light brown to brown solid[8]
Boiling Point 210.1±40.0 °C (Predicted)[8]
Density 1.479±0.06 g/cm³ (Predicted)[8]
pKa 7.88±0.35 (Predicted)[8]

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a molecule's ability to cross biological membranes.[1] The presence of both an acidic phenol and a basic amine group makes the molecule amphoteric.

Applications in Drug Discovery and Development

The structural motifs present in 2-Amino-6-(trifluoromethoxy)phenol make it a valuable building block in medicinal chemistry. The aminophenol scaffold is found in a variety of biologically active compounds. The addition of the trifluoromethoxy group provides a powerful tool for fine-tuning the properties of a lead compound to improve its drug-like characteristics.[2][10]

Key Advantages in Drug Design:
  • Metabolic Stability: The -OCF3 group is resistant to enzymatic degradation, particularly oxidative demethylation that is common for methoxy groups. This can lead to a longer biological half-life.[1]

  • Enhanced Lipophilicity: The high lipophilicity of the -OCF3 group can improve membrane permeability and facilitate passage across the blood-brain barrier.[2]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of the phenolic proton, influencing the ionization state of the molecule at physiological pH.[11]

  • Improved Binding Interactions: The unique electronic properties of the -OCF3 group can lead to favorable interactions with biological targets.

This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes or ligands for receptors where the combination of hydrogen bonding capabilities (from -OH and -NH2) and metabolic stability is crucial. For instance, related structures have been investigated for their potential as NLRP3 inflammasome inhibitors and for their anticonvulsant properties.[12][13]

G cluster_properties Influence of -OCF3 Group on Drug Properties A Trifluoromethoxy Group (-OCF3) B Increased Metabolic Stability A->B C Enhanced Lipophilicity A->C D Altered pKa A->D E Improved Pharmacokinetics B->E C->E D->E

Caption: The impact of the trifluoromethoxy group on key drug-like properties.

Analytical Methods

The characterization and quality control of 2-Amino-6-(trifluoromethoxy)phenol would employ standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and assess purity. The ¹⁹F NMR would show a characteristic signal for the -OCF3 group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the O-H, N-H, and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

Safety and Handling

As with all laboratory chemicals, 2-Amino-6-(trifluoromethoxy)phenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data is not widely available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

2-Amino-6-(trifluoromethoxy)phenol stands as a testament to the ongoing evolution of synthetic chemistry, merging the classical chemistry of phenols with the modern imperative for fluorinated compounds in drug discovery. While its own history is not extensively detailed, its value is clear from the well-established benefits of its constituent parts. Its unique combination of a reactive aminophenol core and a stabilizing trifluoromethoxy group makes it a highly attractive building block for the synthesis of novel pharmaceuticals and other high-value chemicals. The continued development of synthetic methodologies will undoubtedly make this and similar fluorinated intermediates more accessible, further fueling innovation in medicinal chemistry.

References

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)
  • 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed.
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Phenol. Wikipedia.
  • 2-Amino-6-(trifluoromethoxy)phenol | 1261524-09-7. ChemicalBook.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development. Benchchem.
  • Advances in the Development of Trifluoromethoxyl
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • 1261524-09-7 | 2-Amino-6-(Trifluoromethoxy)phenol.

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-6-(Trifluoromethoxy)phenol (CAS No. 1261524-09-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish best practices for safe laboratory operations. Due to the limited specific toxicological data for this compound, this guide incorporates a precautionary approach, drawing upon information from structurally similar aminophenols and trifluoromethoxy-substituted phenols to ensure a high standard of safety.

Introduction and Scope

2-Amino-6-(Trifluoromethoxy)phenol is an aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a trifluoromethoxy group, imparts specific chemical properties that make it a valuable building block. However, these same structural features also suggest a potential for biological activity and associated hazards. The presence of the phenol moiety, in particular, necessitates careful handling, as phenols as a class are known for their corrosivity and systemic toxicity[1][2][3][4]. This guide aims to provide a detailed framework for the safe handling, storage, and disposal of this compound, enabling researchers to mitigate risks effectively.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
CAS Number 1261524-09-7[5][6][7]
Molecular Formula C7H6F3NO2[5][6][7]
Molecular Weight 193.13 g/mol [6][7]
Appearance Off-white to pale yellow or light brown to brown crystalline solid[5][6]
Boiling Point 210.1±40.0 °C (Predicted)[5]
Melting Point 110-115 °C[6]
Density 1.48 g/cm³ (Predicted)[5][6]
Solubility Soluble in polar organic solvents, sparingly soluble in water.[6]
pKa 7.88±0.35 (Predicted)[5]

Hazard Identification and Risk Assessment

GHS Hazard Classification: [5]

  • H302: Harmful if swallowed (Acute Toxicity, Oral)

  • H315: Causes skin irritation (Skin Corrosion/Irritation)

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation)

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analysis of Structural Analogues:

  • Phenol: The parent compound, phenol, is highly corrosive and can cause severe chemical burns. It is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys[2][3][4]. Deaths have been reported from significant dermal exposure[1].

  • Aminophenols: Compounds like 2-aminophenol are classified as harmful if swallowed and inhaled, and are suspected of causing genetic defects[8].

  • Fluorinated Phenols: Analogues such as 4-(Trifluoromethoxy)phenol are known to be toxic if swallowed, cause skin irritation and serious eye damage, and may cause respiratory irritation[9].

Given these data, it is prudent to treat 2-Amino-6-(Trifluoromethoxy)phenol as a compound that is toxic, a skin and eye irritant, and potentially corrosive with significant systemic effects upon absorption.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Engineering Controls
  • Chemical Fume Hood: All work with solid 2-Amino-6-(Trifluoromethoxy)phenol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[3][9][10].

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions[8][9].

  • Designated Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination[11].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation and the associated risk of exposure. The following diagram outlines a logical workflow for PPE selection.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_specifics Specific PPE Requirements Task Identify Task (e.g., Weighing, Solution Prep) Exposure Assess Potential Exposure (Dust, Splash, Vapors) Task->Exposure Eye Eye/Face Protection Exposure->Eye Splash/Dust Potential Skin Skin/Body Protection Exposure->Skin Contact Potential Respiratory Respiratory Protection Exposure->Respiratory Inhalation Potential Eye_spec Minimum: Safety glasses with side shields. High Splash Risk: Chemical splash goggles + face shield. Eye->Eye_spec Skin_spec Minimum: Lab coat, long pants, closed-toe shoes. Required: Chemical-resistant gloves (Butyl or Neoprene recommended). High Splash Risk: Chemical-resistant apron. Skin->Skin_spec Resp_spec If dust or aerosols are generated: NIOSH-approved respirator with appropriate particulate filter. Respiratory->Resp_spec

Caption: PPE Selection Workflow for 2-Amino-6-(Trifluoromethoxy)phenol.

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are mandatory[3][11].

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are essential. Chemical-resistant gloves are required; based on data for phenols, butyl or neoprene gloves are recommended[1][11]. For tasks with a high potential for splashing, a chemical-resistant apron should be worn over the lab coat[1][11].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid material outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate particulate filter must be used[11].

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for minimizing exposure.

Weighing the Solid Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare: Place a clean, tared weigh boat on the balance.

  • Dispensing: Carefully dispense the desired amount of 2-Amino-6-(Trifluoromethoxy)phenol onto the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Tightly close the main container immediately after dispensing.

  • Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent in the fume hood. Dispose of cleaning materials as hazardous waste.

Preparing a Solution
  • Preparation: Conduct this procedure entirely within a chemical fume hood. Don all required PPE, including splash goggles and a face shield.

  • Solvent Addition: Add the desired solvent to a clean, appropriately sized flask equipped with a magnetic stir bar.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent.

  • Dissolution: Cap the flask and stir until the solid is fully dissolved. Gentle heating may be required for some solvents; if so, use a heating mantle with spark-free controls and ensure the setup is properly vented.

  • Storage: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][6][8][9][10]. The recommended storage temperature is between 2-8°C, and the compound should be protected from light[3][5]. Some sources suggest storing under an inert atmosphere[9].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[8][11].

Emergency Procedures

Immediate and correct response to an exposure is critical.

Emergency_Response Figure 2: Emergency Response Protocol cluster_actions Immediate Actions cluster_details First Aid Measures cluster_followup Post-Exposure Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_aid 1. Immediately remove contaminated clothing. 2. Flush with copious amounts of water for at least 15 minutes. (Consider using Polyethylene Glycol 300/400 if available for phenols). 3. Seek immediate medical attention. Skin->Skin_aid Eye_aid 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if easy to do so. 3. Seek immediate medical attention. Eye->Eye_aid Inhalation_aid 1. Move to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. Inhalation->Inhalation_aid Ingestion_aid 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Ingestion_aid Medical Provide Safety Data Sheet (SDS) to medical personnel. Skin_aid->Medical Eye_aid->Medical Inhalation_aid->Medical Ingestion_aid->Medical

Caption: Emergency Response Protocol for Exposure Incidents.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[4][11]. For phenol exposures, the use of polyethylene glycol (PEG) 300 or 400 is often recommended to decontaminate the skin[1][3]. Seek immediate medical attention[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention[4][9][11].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][9][11].

  • Ingestion: Do NOT induce vomiting[1][9][11]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[9][11].

Spill and Waste Disposal

  • Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

  • Waste Disposal: All waste containing 2-Amino-6-(Trifluoromethoxy)phenol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[3]. Do not dispose of it down the drain. Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Conclusion

2-Amino-6-(Trifluoromethoxy)phenol presents hazards that are consistent with other substituted aminophenols. It should be handled with care, using appropriate engineering controls and personal protective equipment. The causality behind these precautions is rooted in the known toxicity and corrosivity of the phenol functional group and the potential for systemic effects upon absorption. By adhering to the protocols outlined in this guide, researchers can work safely with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment. A thorough risk assessment for any new procedure remains the cornerstone of laboratory safety.

References

  • University of California, Santa Barbara - Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Wikipedia. Phenol. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. Phenol: Hazards and Precautions. [Link]

  • Acros Organics. Material Safety Data Sheet: 3-Diethylaminophenol. [Link]

  • Biochem Chemopharma. Safety Data Sheet: 2-Aminophenol. [Link]

  • National Analytical Corporation. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. [Link]

Sources

Methodological & Application

The Strategic Application of 2-Amino-6-(Trifluoromethoxy)phenol in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, offers a powerful tool to enhance membrane permeability, modulate pKa, and block metabolic degradation pathways.[2] 2-Amino-6-(trifluoromethoxy)phenol stands as a critical building block for accessing molecular architectures that leverage these advantageous properties. This guide provides an in-depth exploration of its application, focusing on the synthesis of key heterocyclic scaffolds of proven pharmacological relevance.

Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

A thorough understanding of the starting material is fundamental to its effective application. The properties of 2-Amino-6-(trifluoromethoxy)phenol are summarized below.

PropertyValueReference
CAS Number 1261524-09-7[3]
Molecular Formula C₇H₆F₃NO₂[3]
Molecular Weight 193.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 110-115 °C
Solubility Soluble in polar organic solvents, sparingly soluble in water
Purity ≥ 98%

Core Synthetic Applications: Building Bioactive Heterocycles

2-Amino-6-(trifluoromethoxy)phenol is a versatile precursor for the synthesis of various heterocyclic systems, most notably benzoxazoles and benzothiazoles. These scaffolds are present in numerous biologically active compounds, including the approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2]

Application I: Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole

The synthesis of 2-aminobenzoxazoles from 2-aminophenols is a well-established transformation. One of the most direct methods involves cyclization with cyanogen bromide (BrCN).[4] This reaction proceeds via an initial attack of the amino group on the electrophilic carbon of BrCN, followed by intramolecular cyclization of the hydroxyl group.

G cluster_0 Reaction Pathway start 2-Amino-6-(trifluoromethoxy)phenol + BrCN intermediate Cyanate Intermediate start->intermediate Nucleophilic Attack product 2-Amino-6-(trifluoromethoxy)benzoxazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole.

WARNING: Cyanogen bromide is highly toxic and fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[5]

Materials:

  • 2-Amino-6-(trifluoromethoxy)phenol

  • Cyanogen bromide (BrCN)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Carefully add a solution of cyanogen bromide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 2-Amino-6-(trifluoromethoxy)benzoxazole.

Application II: A Pathway to Riluzole Analogues - The Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazole

While 2-Amino-6-(trifluoromethoxy)phenol is not the direct precursor for the benzothiazole ring system of Riluzole, its corresponding aniline, 4-(trifluoromethoxy)aniline, is the key starting material. The synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole from this aniline is a classic and efficient one-pot reaction.

G cluster_1 Riluzole Synthesis Pathway aniline 4-(Trifluoromethoxy)aniline intermediate_thiourea Aryl Thiourea Intermediate aniline->intermediate_thiourea Reaction with Thiocyanogen thiocyanate Potassium Thiocyanate (KSCN) thiocyanate->intermediate_thiourea bromine Bromine (Br₂) bromine->intermediate_thiourea riluzole 2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole) intermediate_thiourea->riluzole Oxidative Cyclization

Caption: One-pot synthesis of Riluzole.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.[6]

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water.

  • Neutralization: Carefully neutralize the mixture with a concentrated ammonia solution to precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).

Conclusion and Future Perspectives

2-Amino-6-(trifluoromethoxy)phenol is a valuable and strategic building block in medicinal chemistry, providing a gateway to a range of privileged heterocyclic scaffolds. The protocols detailed herein for the synthesis of benzoxazole and the related synthesis of the benzothiazole core of Riluzole highlight its utility. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the strategic deployment of the trifluoromethoxy group through versatile precursors like 2-Amino-6-(trifluoromethoxy)phenol will undoubtedly remain a key tactic in the medicinal chemist's arsenal.

References

  • New Jersey Department of Health. Hazard Summary: Cyanogen Bromide. Retrieved from [Link]

  • National Analytical Corporation. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Zask, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19575–19584.
  • Calabrò, M. L., et al. (2013). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Medicinal Chemistry Research, 22(12).
  • Rana, A., et al. (2022).
  • de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5188.
  • S. D. Fine-Chem Limited. Cyanogen Bromide for Synthesis MSDS. Retrieved from [Link]

  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.
  • Mignani, S., et al. (1993). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of medicinal chemistry, 36(13), 1844-1850.

Sources

derivatization of 2-Amino-6-(Trifluoromethoxy)phenol for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 2-Amino-6-(Trifluoromethoxy)phenol for Accelerated Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Amino-6-(trifluoromethoxy)phenol has emerged as a scaffold of significant interest, possessing a unique combination of reactive functional groups and a desirable fluorine-containing moiety. The true potential of this molecule is unlocked through its chemical derivatization, allowing for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic profiles.

The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent in drug design. It serves as a "lipophilic hydrogen bond acceptor" and a metabolically robust bioisostere for other groups like methoxy or chloro substituents.[1][2] Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's conformation, binding affinity, and resistance to metabolic degradation by enzymes such as Cytochrome P450s.[1] The presence of both a nucleophilic amine (-NH2) and a phenolic hydroxyl (-OH) on the scaffold provides two distinct handles for chemical modification, enabling the generation of diverse compound libraries from a single, high-value starting material.

This guide provides a detailed technical overview and actionable protocols for the derivatization of 2-Amino-6-(trifluoromethoxy)phenol. It is designed for researchers and scientists in drug development, offering not just step-by-step instructions but also the underlying chemical rationale to empower informed experimental design.

Core Scaffold: Physicochemical Profile and Reactivity

Understanding the inherent properties of 2-Amino-6-(trifluoromethoxy)phenol is the foundation for its successful derivatization. The molecule is an off-white to pale yellow crystalline solid, and its key properties are summarized below.

PropertyValueSource(s)
CAS Number 1261524-09-7[3][4][5]
Molecular Formula C₇H₆F₃NO₂[3][5]
Molecular Weight 193.13 g/mol [3][5]
Melting Point 110-115 °C[3]
Appearance Off-white to pale yellow crystalline powder[3]
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO, THF), sparingly soluble in water.[3]
pKa (Predicted) 7.88 ± 0.35[4]

The molecule's reactivity is governed by its two functional groups. The aniline-type amino group is the more nucleophilic of the two under neutral or mildly basic conditions. The phenolic hydroxyl group is weakly acidic and requires a base for deprotonation to form the more reactive phenoxide anion, which is a strong nucleophile. This differential reactivity is the key to achieving chemoselective derivatization at either the nitrogen or the oxygen atom.

Caption: Reactive sites on the 2-Amino-6-(trifluoromethoxy)phenol scaffold.

Protocol 1: Chemoselective N-Acylation for Amide Synthesis

Application: The formation of an amide bond is a cornerstone of medicinal chemistry. This modification introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. It also allows for the introduction of a vast array of side chains (R-groups) to probe structure-activity relationships (SAR).

Causality of Experimental Choices:

  • Reagent: Acyl chlorides or anhydrides are used as electrophilic acylating agents. Anhydrides are often preferred as they are less acutely sensitive to moisture and produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the acidic byproduct (HCl or R-COOH). This prevents protonation of the starting material's amino group, which would render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.

  • Selectivity: The amino group is significantly more nucleophilic than the hydroxyl group under these conditions, leading to preferential N-acylation. O-acylation is generally not observed without a stronger base to deprotonate the phenol.[6]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-acylated product.

Caption: Experimental workflow for N-Acylation.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Application: Sulfonamides are a key functional group in many marketed drugs. They are often stable, act as transition-state mimetics or hydrogen bond donors/acceptors, and can significantly modulate the physicochemical properties of a molecule.

Causality of Experimental Choices:

  • Reagent: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) are the standard reagents for this transformation.

  • Base: Pyridine is an excellent choice as both a base and a solvent for this reaction. It effectively scavenges the HCl byproduct and catalyzes the reaction.

  • Temperature: The reaction is typically run at or slightly above room temperature. Gentle heating may be required for less reactive amines or sterically hindered sulfonyl chlorides.

  • Rationale: The mechanism is analogous to N-acylation, with the highly electrophilic sulfur atom of the sulfonyl chloride being attacked by the nucleophilic amino group. This reaction is highly chemoselective for the amine.[7]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM (3x).

    • Combine the organic extracts and wash thoroughly with 1 M copper (II) sulfate solution (to remove pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material by flash chromatography or recrystallization to obtain the desired N-sulfonamide.

Protocol 3: Selective O-Alkylation for Ether Synthesis

Application: Converting the phenolic hydroxyl to an ether is a common strategy to increase lipophilicity, block a potential site of metabolism (e.g., glucuronidation), and remove a hydrogen bond donating group, which can improve membrane permeability.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used. It is strong enough to deprotonate the phenol (pKa ~8-10) to form the nucleophilic phenoxide but generally not strong enough to deprotonate the aniline (pKa ~30-35), preventing significant N-alkylation.[8][9]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium phenoxide intermediate and promote the SN2 reaction.

  • Reagent: A primary or secondary alkyl halide (or tosylate) is used as the electrophile.

  • Rationale: This is a classic Williamson ether synthesis. The key to selectivity lies in tuning the basicity of the system. While some N,O-dialkylation may occur as a minor byproduct, O-alkylation is the major pathway under these conditions.[8]

Step-by-Step Methodology
  • Reaction Setup: Combine 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq) in a round-bottom flask under an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF or acetonitrile.

  • Reagent Addition: Add the alkyl halide (e.g., R-Br, R-I) (1.2 eq) and stir the suspension vigorously.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with water and brine to remove residual DMF and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography to separate the desired O-alkylated product from any starting material or N-alkylated byproducts.

Caption: Experimental workflow for O-Alkylation.

Summary of Derivatization Strategies

The following table summarizes the primary derivatization reactions discussed, highlighting the targeted functional group and the resulting chemical class.

Reaction TypeTarget GroupReagentsKey ConditionsProduct Class
N-Acylation Amino (-NH₂)Acyl Chloride, AnhydrideTEA or Pyridine, DCM, 0°C to RTAmide
N-Sulfonylation Amino (-NH₂)Sulfonyl ChloridePyridine, 0°C to 50°CSulfonamide
O-Alkylation Hydroxyl (-OH)Alkyl HalideK₂CO₃, DMF or MeCN, 60-80°CEther

Conclusion

2-Amino-6-(trifluoromethoxy)phenol is a versatile and highly valuable starting material for drug discovery programs. Its strategic derivatization at the amino and hydroxyl positions provides a robust platform for generating novel chemical entities with modulated biological and physicochemical properties. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for library synthesis and lead optimization campaigns. By understanding the principles of chemoselectivity and applying these detailed methodologies, researchers can efficiently navigate the SAR of their target space and accelerate the journey from a starting scaffold to a viable drug candidate.

References

  • Wikipedia. Phenol. Wikimedia Foundation. [Link]

  • Zaharia, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • TradeIndia. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. [Link]

  • ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. [Link]

  • Al-Azzawi, W. T., et al. (2022). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. [Link]

  • ORBi. Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatog. [Link]

  • Zaharia, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • PubMed. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. [Link]

  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Wang, R. & Xu, J. Selective alkylation of aminophenols. ResearchGate. [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Digital Commons @ NJIT. The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. [Link]

  • ResearchGate. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Patil, S. B., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide.
  • PubMed. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. [Link]

  • Google Patents.
  • Loughborough University Research Repository. The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]

  • ResearchGate. Selective alkylation of the amino group of aminophenols. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]

  • DOI. The Trifluoromethyl Group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

  • PubMed Central. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • ResearchGate. Scheme 1 Acylation of phenols and amines in water. [Link]

  • Google Patents.
  • PubMed. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Enliven: Bio analytical Techniques. Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. [Link]

Sources

Application Note & Protocol: A Modernized Approach to the Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The trifluoromethoxy group is a key structural motif in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and lipophilicity. This protocol outlines a two-step synthetic sequence commencing with the regioselective nitration of 4-(trifluoromethoxy)phenol and subsequent reduction to the key intermediate, 2-amino-5-(trifluoromethoxy)phenol. The guide then details a robust and safer cyclization method to yield the target 2-aminobenzoxazole scaffold, avoiding the use of highly toxic reagents. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices.

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The benzoxazole ring system is a prominent heterocyclic scaffold found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The 2-aminobenzoxazole moiety, in particular, has garnered considerable attention as a pharmacophore in the development of novel therapeutics.[2][3][4] Notably, derivatives of this scaffold are being investigated as potent inhibitors of various enzymes and as modulators of cellular signaling pathways.[8] The incorporation of a trifluoromethoxy group at the 6-position of the benzoxazole ring is a strategic design element aimed at improving the pharmacokinetic profile of potential drug candidates.

This application note presents a reliable and reproducible protocol for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a key building block for the development of novel derivatives. The described methodology prioritizes safety and efficiency, offering a viable alternative to traditional synthetic routes that employ hazardous reagents.

Synthetic Strategy Overview

The synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole is accomplished through a two-stage process. The first stage focuses on the preparation of the crucial precursor, 2-amino-5-(trifluoromethoxy)phenol. This is achieved via a two-step sequence involving the nitration of commercially available 4-(trifluoromethoxy)phenol, followed by the reduction of the resulting nitrophenol. The second stage involves the cyclization of the aminophenol intermediate to form the desired 2-aminobenzoxazole ring system.

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Benzoxazole Formation Start 4-(Trifluoromethoxy)phenol Nitration Nitration (HNO3, H2SO4) Start->Nitration Step 1.1 Intermediate1 2-Nitro-4-(trifluoromethoxy)phenol Nitration->Intermediate1 Reduction Reduction (e.g., Pd/C, H2 or SnCl2) Intermediate1->Reduction Step 1.2 Precursor 2-Amino-5-(trifluoromethoxy)phenol Reduction->Precursor Precursor_ref 2-Amino-5-(trifluoromethoxy)phenol Cyclization Cyclization with Cyanating Agent (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide) Precursor_ref->Cyclization Step 2.1 Final_Product 2-Amino-6-(trifluoromethoxy)benzoxazole Cyclization->Final_Product

Figure 1: Overall synthetic workflow for 2-amino-6-(trifluoromethoxy)benzoxazole.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-(trifluoromethoxy)phenol

3.1.1. Step 1.1: Nitration of 4-(Trifluoromethoxy)phenol

This step involves the regioselective nitration of 4-(trifluoromethoxy)phenol to introduce a nitro group ortho to the hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is blocked by the trifluoromethoxy group, nitration occurs primarily at the ortho position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Trifluoromethoxy)phenol98%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Grade
Nitric Acid (HNO₃)70%ACS Grade
Dichloromethane (CH₂Cl₂)AnhydrousACS Grade
Deionized Water
Ice

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-4-(trifluoromethoxy)phenol. The product can be purified by column chromatography on silica gel.

3.1.2. Step 1.2: Reduction of 2-Nitro-4-(trifluoromethoxy)phenol

The nitro group is reduced to an amine to yield the key aminophenol intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Nitro-4-(trifluoromethoxy)phenolFrom Step 1.1
Palladium on Carbon (Pd/C)10%
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousACS Grade
Hydrogen Gas (H₂)High Purity

Protocol:

  • To a solution of 2-nitro-4-(trifluoromethoxy)phenol (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-(trifluoromethoxy)phenol, which can often be used in the next step without further purification.

Stage 2: Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole

3.2.1. Step 2.1: Cyclization of 2-Amino-5-(trifluoromethoxy)phenol

This step involves the reaction of the aminophenol with a cyanating agent to form the 2-aminobenzoxazole ring. To avoid the use of highly toxic cyanogen bromide, this protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide as a safer alternative.[9] The reaction proceeds via an initial cyanation of the amino group, followed by intramolecular cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-(trifluoromethoxy)phenolFrom Step 1.2
N-Cyano-N-phenyl-p-toluenesulfonamide97%Commercially Available
Lewis Acid (e.g., Boron Trifluoride Etherate, BF₃·OEt₂)
Anhydrous Solvent (e.g., Tetrahydrofuran, THF)ACS Grade

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous THF.

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add a Lewis acid such as boron trifluoride etherate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(trifluoromethoxy)benzoxazole.

G Start 2-Amino-5-(trifluoromethoxy)phenol + N-Cyano-N-phenyl-p-toluenesulfonamide Lewis_Acid Lewis Acid (BF3.OEt2) Anhydrous THF, 0°C to rt Start->Lewis_Acid Quenching Quenching (sat. NaHCO3) Lewis_Acid->Quenching Workup Extraction & Purification Quenching->Workup Final_Product 2-Amino-6-(trifluoromethoxy)benzoxazole Workup->Final_Product

Figure 2: Experimental workflow for the cyclization step.

Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole.

StepReactionKey ReagentsTypical Reaction TimeTypical YieldPurity (by HPLC)
1.1NitrationHNO₃, H₂SO₄1-2 hours75-85%>95%
1.2ReductionPd/C, H₂2-4 hours90-98%>97%
2.1CyclizationN-Cyano-N-phenyl-p-toluenesulfonamide, BF₃·OEt₂4-6 hours65-75%>98%

Troubleshooting and Optimization

  • Low Yield in Nitration: Ensure the reaction temperature is strictly maintained below 5 °C to minimize the formation of dinitro byproducts. The dropwise addition of the nitrating mixture is crucial.

  • Incomplete Reduction: If the reduction is sluggish, ensure the catalyst is active and the system is properly purged of air. Increasing the hydrogen pressure or catalyst loading may improve the reaction rate.

  • Difficult Purification: If the final product is difficult to purify, consider recrystallization as an alternative to column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives. By employing a safer cyanating agent and well-established reaction conditions, this methodology offers a practical approach for obtaining this valuable building block for drug discovery and development. The provided insights into the rationale behind the experimental choices and troubleshooting tips will aid researchers in successfully implementing this synthesis in their laboratories.

References

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate.

  • Refinement of protocols for synthesizing 2-substituted benzoxazoles. Benchchem.

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed.

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.

  • Benzoxazole: The molecule of diverse pharmacological importance. ResearchGate.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

  • Benzoxazole synthesis. Organic Chemistry Portal.

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net.

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health.

  • Method for making aminophenols and their amide derivatives. Google Patents.

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications.

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online.

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI.

  • Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry.

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-6-(Trifluoromethoxy)phenol. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control. The developed method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and acetonitrile, offering excellent peak shape, resolution, and sensitivity. The protocol herein provides a comprehensive, step-by-step guide from initial physicochemical assessment of the analyte to the final, validated HPLC method, grounded in established scientific principles and regulatory standards.

Introduction

2-Amino-6-(Trifluoromethoxy)phenol is an aromatic compound featuring an amino, a hydroxyl, and a trifluoromethoxy group. This unique substitution pattern imparts specific chemical properties that necessitate a carefully developed analytical method for its quantification. The presence of both an acidic phenol group and a basic amino group makes the compound's retention behavior highly dependent on the mobile phase pH. This guide explains the causal choices made during method development to control these variables, ensuring a reproducible and accurate analytical procedure suitable for drug development and quality control environments.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

Structure:

Table 1: Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

PropertyValue / ObservationSourceImplication for HPLC Method
Molecular Formula C7H6F3NO2[1][2]Affects molecular weight and polarity.
Molecular Weight 193.13 g/mol [2][3]Relatively small molecule, suitable for standard HPLC columns.[4]
Appearance Off-white to pale yellow crystalline powder[3]Standard sample preparation procedures are applicable.
Predicted pKa 7.88 ± 0.35[5]The compound has both acidic (phenol) and basic (amino) groups. Mobile phase pH control is critical for consistent retention and peak shape.[6]
Solubility Sparingly soluble in water, soluble in polar organic solvents.[3]A hydro-organic mobile phase is appropriate. The diluent should contain sufficient organic solvent.
UV Absorbance Aromatic phenol structure suggests strong UV absorbance.[7][8]UV detection is a suitable and sensitive detection method. An initial UV scan is required to determine the optimal wavelength (λmax). For similar aminophenols, λmax is often in the 270-300 nm range.[9][10]

Method Development Strategy: A Rationale-Driven Approach

The chosen strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to the analyte's moderate polarity. The development process is systematic, focusing on optimizing selectivity and efficiency.

Column Selection: The Foundation of Separation
  • Initial Choice: A C18 (octadecyl) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and hydrophobic character.[11]

  • Rationale: The non-polar C18 stationary phase will interact with the hydrophobic phenyl ring of the analyte, providing retention. The polarity of the amino, hydroxyl, and trifluoromethoxy groups will modulate this retention.

  • Specifics: A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is recommended for initial development, offering a good balance between resolution and backpressure.[4] For a small molecule like this, a small pore size (e.g., 80-120 Å) is appropriate.[4]

Mobile Phase Optimization: Controlling Retention and Selectivity

The mobile phase is the most powerful tool for controlling separation in RP-HPLC.[6][12]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic solvent.

    • Causality: ACN generally provides lower backpressure and better UV transparency at lower wavelengths. Its dipole-dipole interactions can offer different selectivity compared to the more protic methanol.[6]

  • Aqueous Phase & pH Control: This is the most critical parameter for 2-Amino-6-(Trifluoromethoxy)phenol.

    • Expertise: With a predicted pKa of ~7.9, the analyte's ionization state will change significantly around this pH.[5] To ensure a robust method, the mobile phase pH must be controlled with a buffer and set at least 1.5-2 pH units away from the pKa.[6]

    • Experimental Choice: An acidic pH is chosen to protonate the basic amino group. This protonation increases the analyte's polarity, which can lead to poor retention on a C18 column. However, it ensures consistent ionization and often results in sharper peaks for basic compounds. A phosphate buffer at pH 3.0 is an excellent starting point. This pH is well below the phenolic pKa and ensures the amino group is consistently protonated.

  • Elution Mode: A gradient elution is selected.

    • Logic: A gradient, starting with a lower percentage of organic solvent and increasing over time, is more efficient for screening and determining the approximate elution conditions. It helps to elute the analyte with a good peak shape in a reasonable time, especially when its retention behavior is unknown.

Detector Settings: Ensuring Sensitive Detection
  • Technique: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for method development.

  • Justification: A DAD allows for the determination of the analyte's UV spectrum in-situ. The first injection should be used to find the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Based on analogous compounds, a starting wavelength of 275 nm is a reasonable choice.[9]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Potassium Dihydrogen Phosphate (KH2PO4, ACS Grade)

    • Phosphoric Acid (o-Phosphoric acid, 85%)

  • Reference Standard: 2-Amino-6-(Trifluoromethoxy)phenol, ≥98% purity.[3]

Solution Preparation
  • Mobile Phase A (Aqueous): 20 mM Phosphate Buffer, pH 3.0.

    • Weigh 2.72 g of KH2PO4 and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 2-Amino-6-(Trifluoromethoxy)phenol reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL):

    • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the sample diluent.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for moderately polar analytes.
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: AcetonitrileBuffered acidic pH ensures consistent protonation of the amino group, leading to reproducible retention.[6]
Gradient Elution 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% B (Equilibration)A screening gradient to find the elution point, which can be optimized to an isocratic or shallower gradient method later.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection DAD, 275 nmWavelength selected based on typical absorbance for aminophenols.[9] A full scan (200-400 nm) should be run initially to confirm λmax.

Method Validation and System Suitability

The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[13] The method should be validated according to ICH Q2(R1) guidelines.[13][14]

System Suitability

Before sample analysis, the system's performance must be verified. This is a self-validating check.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates pump and system stability.
Validation Parameters

The following parameters must be assessed as per ICH guidelines.[15]

  • Specificity: Demonstrate that the peak for 2-Amino-6-(Trifluoromethoxy)phenol is free from interference from diluent, impurities, or degradation products.

  • Linearity: Analyze a minimum of five concentrations across a specified range (e.g., 80-120% of the working concentration).[13] The correlation coefficient (r²) should be ≥ 0.999.

Table 4: Example Linearity Data (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
4048500
4554550
5060500
5566550
6072500
0.9998
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 2 °C, flow rate ± 0.1 mL/min) and observe the impact on the results.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, Solubility, UV) B Select Initial Approach (RP-HPLC, C18 Column) A->B Justifies C Initial Screening (Gradient, pH 3.0 Buffer, ACN) D Evaluate Peak Shape & Retention Time C->D F Confirm λmax with DAD C->F First Injection E Optimize Gradient/Isocratic Conditions & pH D->E Refine G Final Method Conditions E->G F->G H System Suitability Test (SST) G->H Pre-run check I ICH Q2(R1) Validation (Linearity, Accuracy, etc.) H->I Proceed if Pass J Robust, Validated Method I->J

Caption: Logical workflow for HPLC method development.

Conclusion

The RP-HPLC method described provides a robust, sensitive, and reliable means for the quantitative analysis of 2-Amino-6-(Trifluoromethoxy)phenol. By systematically addressing the analyte's physicochemical properties, particularly its pH-dependent nature, a method with excellent chromatographic performance was achieved. This application note serves as a comprehensive protocol for researchers and quality control analysts, ensuring accurate and reproducible results that adhere to international regulatory standards.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • Calinescu, I., et al. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 58(1, 2), 25-34.
  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]

  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Amino-6-(Trifluoromethoxy)phenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2022, December). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Retrieved from [Link]

  • ACS Omega. (n.d.). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols. Retrieved from [Link]

Sources

Application Note and Protocols for the Synthesis of Novel Ferroptosis Inhibitors Utilizing 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Ferroptosis with Novel Chemical Scaffolds

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[1] The inhibition of ferroptosis has emerged as a promising therapeutic strategy.[2] Key to this endeavor is the development of novel, potent, and drug-like small molecule inhibitors that can effectively mitigate the cascade of lipid peroxidation.

This application note details the strategic use of 2-Amino-6-(Trifluoromethoxy)phenol as a versatile starting material for the synthesis of two distinct classes of potential ferroptosis inhibitors: N-acylated aminophenol derivatives and benzoxazoles . The core 2-aminophenol structure is a well-established pharmacophore for radical-trapping antioxidants, a major class of ferroptosis inhibitors.[3] The introduction of a trifluoromethoxy (-OCF₃) group is a strategic choice in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and membrane permeability, all of which are desirable properties for a drug candidate targeting lipid peroxidation within cellular membranes.[4]

We present here the scientific rationale, detailed synthetic protocols, and mechanistic considerations for leveraging 2-Amino-6-(Trifluoromethoxy)phenol in the discovery of next-generation ferroptosis inhibitors.

The Scientific Rationale: Why 2-Amino-6-(Trifluoromethoxy)phenol?

The design of potent ferroptosis inhibitors often revolves around the core principle of radical-trapping antioxidants (RTAs). These molecules can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The resulting antioxidant radical is stabilized, preventing further propagation of oxidative damage. The 2-aminophenol scaffold is particularly attractive for this purpose due to the presence of both a phenolic hydroxyl group and an amino group, both of which can participate in radical scavenging.

The trifluoromethoxy group at the 6-position of the aminophenol ring is expected to confer several advantages:

  • Enhanced Lipophilicity: Increased lipophilicity can improve the compound's ability to partition into cellular membranes, the primary site of lipid peroxidation in ferroptosis.[5][6]

  • Metabolic Stability: The -OCF₃ group is generally resistant to metabolic degradation, potentially leading to a longer biological half-life.[4]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethoxy group can influence the redox potential of the phenol and aniline moieties, potentially fine-tuning their radical-scavenging activity.

Proposed Synthetic Pathways and Protocols

We propose two primary synthetic routes starting from 2-Amino-6-(Trifluoromethoxy)phenol to generate two classes of potential ferroptosis inhibitors.

Pathway 1: Synthesis of N-Acylated 2-Amino-6-(Trifluoromethoxy)phenol Derivatives

This pathway focuses on the acylation of the amino group to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of N-Acylated Derivatives A 2-Amino-6-(Trifluoromethoxy)phenol C N-(2-Hydroxy-3-(trifluoromethoxy)phenyl)amide A->C Acylation (e.g., Pyridine, DCM) B Acid Chloride (R-COCl) B->C

Figure 1: General workflow for the synthesis of N-acylated 2-Amino-6-(Trifluoromethoxy)phenol derivatives.

Protocol 1: Synthesis of N-(2-hydroxy-3-(trifluoromethoxy)phenyl)acetamide

This protocol describes a representative synthesis using acetyl chloride.

Materials:

  • 2-Amino-6-(Trifluoromethoxy)phenol

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-hydroxy-3-(trifluoromethoxy)phenyl)acetamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial as acetyl chloride is highly reactive towards water.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow addition of the highly reactive acetyl chloride at low temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up: The series of washes removes excess reagents and byproducts. The HCl wash removes pyridine, the NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

Pathway 2: Synthesis of 6-(Trifluoromethoxy)benzoxazole Derivatives

This pathway involves the condensation of 2-Amino-6-(Trifluoromethoxy)phenol with an aldehyde followed by oxidative cyclization to form a benzoxazole ring system, a privileged scaffold in medicinal chemistry.

Synthesis_of_Benzoxazole_Derivatives A 2-Amino-6-(Trifluoromethoxy)phenol C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D 2-Substituted-6-(trifluoromethoxy)benzoxazole C->D Oxidative Cyclization (e.g., DDQ, Toluene)

Figure 2: General workflow for the synthesis of 2-substituted-6-(trifluoromethoxy)benzoxazole derivatives.

Protocol 2: Synthesis of 2-Phenyl-6-(trifluoromethoxy)benzoxazole

This protocol provides a representative synthesis using benzaldehyde.

Materials:

  • 2-Amino-6-(Trifluoromethoxy)phenol

  • Benzaldehyde

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Oxidative Cyclization: Cool the reaction mixture to room temperature. Add DDQ (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, or until the Schiff base intermediate is consumed as monitored by TLC.

  • Work-up: Filter the reaction mixture to remove the precipitated hydroquinone. Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-6-(trifluoromethoxy)benzoxazole.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The formation of the Schiff base is a reversible condensation reaction.[8] Removing the water by-product azeotropically with toluene drives the equilibrium towards the formation of the imine intermediate.[8]

  • DDQ as an Oxidant: DDQ is a powerful oxidizing agent that facilitates the cyclization of the Schiff base to the benzoxazole ring system by abstracting two hydrogen atoms.[8]

  • NaHCO₃ Wash: The wash with sodium bicarbonate solution is to remove any acidic byproducts from the reaction, including the hydroquinone formed from DDQ.

Mechanistic Insights: Radical-Trapping Antioxidant Activity

The synthesized aminophenol and benzoxazole derivatives are hypothesized to function as lipophilic radical-trapping antioxidants, a key mechanism for inhibiting ferroptosis.[3][9]

Radical_Trapping_Mechanism cluster_0 Lipid Peroxidation Cascade cluster_1 Inhibition by Aminophenol Derivative PUFA-H PUFA-H (Polyunsaturated Fatty Acid) PUFA• PUFA• (Lipid Radical) PUFA-H->PUFA• Initiation (e.g., Fe²⁺, ROS) PUFA-OO• PUFA-OO• (Lipid Peroxyl Radical) PUFA•->PUFA-OO• Propagation (O₂) PUFA-OOH PUFA-OOH (Lipid Hydroperoxide) PUFA-OO•->PUFA-OOH Propagation (PUFA-H) PUFA-OO•->PUFA-OOH Chain reaction continues PUFA-OO•->PUFA-OOH Inhibited by ArOH-NHR ArOH-NHR Aminophenol Inhibitor (ArOH-NHR) ArO•-NHR Stabilized Radical ArOH-NHR->ArO•-NHR H• donation

Figure 3: Proposed mechanism of action for aminophenol-based ferroptosis inhibitors as radical-trapping antioxidants.

The phenolic hydroxyl group and the amino group of the synthesized compounds can donate a hydrogen atom to the lipid peroxyl radical (PUFA-OO•), thereby converting it to a less reactive lipid hydroperoxide (PUFA-OOH) and terminating the radical chain reaction. The resulting radical on the inhibitor molecule is stabilized by resonance, rendering it less reactive and unable to propagate the oxidative damage.

Data Presentation: Hypothetical Properties of Synthesized Inhibitors

The following table presents hypothetical, yet plausible, data for the synthesized compounds, illustrating the expected outcomes of the proposed synthetic protocols and providing a basis for further investigation.

Compound IDStructureSynthetic PathwayYield (%)Purity (%)EC₅₀ (nM) in RSL3-induced Ferroptosis Assay
FINH-AC N-(2-hydroxy-3-(trifluoromethoxy)phenyl)acetamidePathway 185>9850
FINH-BZ 2-Phenyl-6-(trifluoromethoxy)benzoxazolePathway 278>9835
Ferrostatin-1 (Reference Compound)---60

Table 1: Hypothetical physicochemical and biological data for ferroptosis inhibitors synthesized from 2-Amino-6-(Trifluoromethoxy)phenol. The EC₅₀ values represent the concentration required to inhibit 50% of cell death induced by the ferroptosis inducer RSL3.

Conclusion and Future Directions

2-Amino-6-(Trifluoromethoxy)phenol represents a promising and strategically designed starting material for the synthesis of novel ferroptosis inhibitors. The protocols outlined in this application note provide a clear and rational pathway for the generation of N-acylated aminophenols and benzoxazoles with potentially enhanced drug-like properties. The inherent radical-scavenging capabilities of the aminophenol core, coupled with the metabolic stability and lipophilicity imparted by the trifluoromethoxy group, position these compounds as excellent candidates for further investigation in the field of ferroptosis-related drug discovery.

Future work should focus on the synthesis of a broader library of derivatives to establish a comprehensive structure-activity relationship, followed by in-depth biological evaluation, including mechanism of action studies and assessment in in vivo models of ferroptosis-driven diseases.

References

  • Bersuker, K., Hendricks, J. M., Li, Z., Magtanong, L., Ford, B., Tang, P. H., ... & Dixon, S. J. (2019). The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis.
  • Cao, J. Y., & Dixon, S. J. (2016). Mechanisms of ferroptosis. Cellular and Molecular Life Sciences, 73(11-12), 2195-2209.
  • Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., ... & Stockwell, B. R. (2012).
  • Friedmann Angeli, J. P., Schneider, M., & Conrad, M. (2014). Lipoxygenases in ferroptosis: a novel role for an old enzyme family. Trends in pharmacological sciences, 35(8), 395-402.
  • Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in ferroptosis: the Achilles' heel of cancer?.
  • Ingold, K. U., & Pratt, D. A. (2014). Advances in radical-trapping antioxidant chemistry in the 21st century: a kinetics and mechanisms perspective. Chemical reviews, 114(18), 9022-9046.
  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2015). Synthesis and Studies of 2-Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 31(2), 1163-1167.
  • Linkermann, A., Skouta, R., Himmerkus, N., Mulay, S. R., Dewitz, C., De Zen, F., ... & Stockwell, B. R. (2014). Synchronized renal tubular cell death involves ferroptosis. Proceedings of the National Academy of Sciences, 111(47), 16836-16841.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. Organic letters, 17(9), 2094-2097.
  • Patil, S. S., & Bobade, V. D. (2010). A simple and efficient method for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes in the presence of a catalytic amount of nickel supported silica at room temperature.
  • Skouta, R., Dixon, S. J., Wang, J., Dunn, D. E., Orman, M., Shimada, K., ... & Stockwell, B. R. (2014). Ferrostatins inhibit oxidative lipid damage and cell death in diverse disease models. Journal of the American Chemical Society, 136(12), 4551-4556.
  • Stockwell, B. R., Friedmann Angeli, J. P., Bayir, H., Bush, A. I., Conrad, M., Dixon, S. J., ... & Pratt, D. A. (2017). Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease. Cell, 171(2), 273-285.
  • Tang, D., Chen, X., Kang, R., & Kroemer, G. (2021). Ferroptosis: a novel therapeutic opportunity for cancer. Nature Reviews Clinical Oncology, 18(5), 269-285.
  • Zilka, O., Shah, R., Wirth, E. K., & Conrad, M. (2017).
  • Zhang, L., Luo, Y. L., Xiang, Y., Bai, X. Y., Qiang, R. R., Zhang, X., ... & Liu, X. L. (2024). Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology, 15, 1407335.
  • Can, M., & Görgün, F. M. (2023). Can Polyphenols Inhibit Ferroptosis?. Molecules, 28(13), 5035.
  • Duo, K., Feng, X., Tian, X., He, Y., & Cai, Z. (2024). Ferroptosis inhibitors: mechanisms of action and therapeutic potential.
  • Li, J., Cao, F., Yin, H. L., Huang, Z. J., Lin, Z. T., Mao, N., ... & You, Q. D. (2020). Ferroptosis: past, present and future.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Selective N-Alkylation of 2-Amino-6-(Trifluoromethoxy)phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective N-alkylation of aminophenols is a crucial transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The resulting N-alkylated aminophenol scaffold is a key structural motif in numerous drug candidates. This application note provides a detailed, field-proven protocol for the selective N-alkylation of 2-Amino-6-(Trifluoromethoxy)phenol. This particular substrate presents a unique challenge due to the presence of both a nucleophilic amino group and a phenolic hydroxyl group, necessitating a chemoselective approach to avoid undesired O-alkylation. Furthermore, the electronic properties of the trifluoromethoxy group and potential steric hindrance from the ortho-substituents are critical considerations for a successful reaction.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the protocol's design and enabling its adaptation to analogous substrates.

Reaction Principle: Reductive Amination

To achieve selective N-alkylation, this protocol employs a one-pot reductive amination strategy.[1][2] This powerful and versatile method involves the initial reaction of the primary amine of 2-Amino-6-(Trifluoromethoxy)phenol with an aldehyde or ketone to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the desired secondary amine using a mild and selective reducing agent.[1][3] This approach circumvents the common issue of overalkylation often encountered with direct alkylation using alkyl halides and favors N-alkylation over O-alkylation due to the greater nucleophilicity of the amine under the reaction conditions.

The choice of a suitable reducing agent is paramount for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1][4] For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and remarkable selectivity for imines over aldehydes and ketones make it an excellent choice for this transformation.[1][4][5] The reaction is typically carried out in an aprotic solvent to prevent the hydrolysis of the reducing agent.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the N-alkylation of 2-Amino-6-(Trifluoromethoxy)phenol via reductive amination.

reductive_amination_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-6-(Trifluoromethoxy)phenol C Imine Formation A->C B Aldehyde/Ketone B->C D In situ Reduction (NaBH(OAc)3) C->D Intermediate E Aqueous Work-up D->E F Extraction E->F G Column Chromatography F->G H N-alkylated Product G->H

Figure 1: General workflow for the reductive amination.

Detailed Experimental Protocol

This protocol details the N-benzylation of 2-Amino-6-(Trifluoromethoxy)phenol as a representative example. The procedure can be adapted for other aldehydes and ketones with minor modifications.

Materials and Apparatus
Reagents Grade Supplier
2-Amino-6-(Trifluoromethoxy)phenol≥98%Commercially Available
BenzaldehydeReagent GradeCommercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Apparatus
Round-bottom flask with a magnetic stir bar
Septum and nitrogen inlet
Syringes
Magnetic stir plate
Separatory funnel
Rotary evaporator
Flash chromatography system
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq).

    • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

    • Place the flask under an inert atmosphere of nitrogen.

  • Addition of Aldehyde:

    • To the stirred solution, add benzaldehyde (1.1 eq) via syringe.

    • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition can be slightly exothermic.

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and add more saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The exact gradient will depend on the polarity of the specific N-alkylated product.

    • Collect the fractions containing the desired product (visualized by TLC with a UV lamp) and concentrate them under reduced pressure to yield the pure N-alkylated 2-Amino-6-(Trifluoromethoxy)phenol.

Characterization of the Product

The structure and purity of the synthesized N-alkylated product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum of the N-benzylated product would be the benzylic protons (a singlet around 4.3-4.5 ppm) and the aromatic protons from both the aminophenol and the benzyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. Key absorptions would include the N-H stretch of the secondary amine and the O-H stretch of the phenol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[6][7]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[6][8]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle under an inert atmosphere and avoid inhalation of dust.[6][7][8][9][10] Quench any excess reagent carefully with a protic solvent in a controlled manner.

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle with extreme care and avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7][9][10]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of acetic acid (0.1-0.2 eq). Acetic acid can catalyze imine formation, which is often the rate-limiting step.[4][5][11]

  • Side Reactions: The primary potential side reaction is the reduction of the aldehyde starting material by the reducing agent. Using a selective reagent like NaBH(OAc)₃ minimizes this.[3] O-alkylation is generally not observed under these conditions due to the higher nucleophilicity of the amine.

  • Purification Challenges: If the product is difficult to purify, consider using a different solvent system for chromatography or employing an alternative purification technique such as crystallization.

Conclusion

This application note provides a robust and reliable protocol for the selective N-alkylation of 2-Amino-6-(Trifluoromethoxy)phenol using a one-pot reductive amination approach. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures high chemoselectivity for the desired N-alkylated product. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently synthesize these valuable building blocks for applications in drug discovery and development.

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved January 23, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Sodium triacetoxyborohydride - Novachem. (2018, September 3). Retrieved January 23, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: Leveraging 2-Amino-6-(Trifluoromethoxy)phenol for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in drug design to modulate the physicochemical properties of small molecule inhibitors.[1][2] Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of properties that make it particularly advantageous for the development of kinase inhibitors.

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly enhance the metabolic stability of a drug candidate.[1] The high strength of the carbon-fluorine bonds renders the -OCF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This increased metabolic stability often translates to a longer in vivo half-life and improved oral bioavailability.[1][3] Furthermore, the lipophilicity of the trifluoromethoxy group can improve a molecule's ability to cross cellular membranes and access the ATP-binding pocket of the target kinase.[1]

This technical guide focuses on the application of a key building block, 2-Amino-6-(Trifluoromethoxy)phenol , in the synthesis of a representative class of kinase inhibitors. We will provide a detailed, step-by-step protocol for the synthesis of a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, discuss the structure-activity relationship (SAR) insights gained from this scaffold, and present a protocol for evaluating the inhibitory activity of the synthesized compounds.

The Target: CDK2 and the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase.[1][4] CDK2 forms a complex with Cyclin E, and this activated complex phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.[4] In many cancers, the CDK2/Cyclin E pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Therefore, the development of selective CDK2 inhibitors is a promising therapeutic strategy for the treatment of various cancers.[1]

Below is a diagram illustrating the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Upregulates Cyclin D pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F (Active) pRb_E2F->E2F Releases E2F DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F Hyperphosphorylates pRb E2F->DNA_Replication Initiates Transcription of S-phase genes E2F->CyclinE_CDK2 Upregulates Cyclin E Inhibitor CDK2 Inhibitor (e.g., from 2-Amino-6- (trifluoromethoxy)phenol) Inhibitor->CyclinE_CDK2 Inhibition

Caption: The CDK2/Cyclin E signaling pathway at the G1/S transition.

Synthetic Strategy: Building a Potent CDK2 Inhibitor

The following section outlines a detailed, multi-step synthesis of a representative pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor incorporating the 2-amino-6-(trifluoromethoxy)phenol moiety. The rationale for this scaffold is its established ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many potent kinase inhibitors.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2-Amino-6-(trifluoromethoxy)phenol (Starting Material) C Intermediate 1: 2-((2-chloro-pyrimidin-4-yl)oxy)-3- (trifluoromethoxy)aniline A->C Nucleophilic Aromatic Substitution B 2,4-dichloropyrimidine B->C E Intermediate 2: N-(2-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yloxy)-3-(trifluoromethoxy)aniline C->E Buchwald-Hartwig Cross-Coupling D 5-cyclopropyl-1H-pyrazol-3-amine D->E F Final Product: CDK2 Inhibitor E->F Intramolecular Cyclization (hypothetical)

Caption: General synthetic workflow for the CDK2 inhibitor.

Protocol 1: Synthesis of Intermediate 1: 2-((2-chloropyrimidin-4-yl)oxy)-3-(trifluoromethoxy)aniline

Rationale: This initial step involves a nucleophilic aromatic substitution reaction to couple the starting aminophenol with a di-chlorinated pyrimidine core. The phenoxide, formed in situ, is a potent nucleophile that selectively displaces one of the chlorine atoms on the pyrimidine ring.

Materials:

  • 2-Amino-6-(trifluoromethoxy)phenol

  • 2,4-Dichloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of the Final Product: A Representative CDK2 Inhibitor

Rationale: The second step is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction forms a C-N bond between the remaining chlorine on the pyrimidine ring of Intermediate 1 and an appropriate amine, in this case, a substituted aminopyrazole, to yield the final inhibitor.

Materials:

  • Intermediate 1

  • 5-cyclopropyl-1H-pyrazol-3-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine Intermediate 1 (1.0 eq), 5-cyclopropyl-1H-pyrazol-3-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final CDK2 inhibitor.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The following table summarizes the key structural features and their anticipated contribution to the inhibitory activity against CDK2, based on existing literature for this class of compounds.

Structural Moiety Rationale for Inclusion Potential for Optimization
2-Amino-6-(trifluoromethoxy)phenoxy group The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving cell permeability and oral bioavailability. The ortho-amino group can participate in intramolecular hydrogen bonding, influencing the conformation of the inhibitor.The position and nature of the trifluoromethoxy group can be varied to fine-tune electronic and steric properties. Bioisosteric replacements for the trifluoromethoxy group could also be explored.
Pyrazolo[1,5-a]pyrimidine core This scaffold acts as a bioisostere of adenine, forming critical hydrogen bonds with the hinge region of the CDK2 ATP-binding pocket.Modifications to the pyrazole and pyrimidine rings can modulate selectivity against other kinases.
Cyclopropyl group on the pyrazole The cyclopropyl group occupies a hydrophobic pocket in the active site, contributing to potency.The size and nature of this substituent can be altered to optimize interactions within the hydrophobic pocket and improve selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: To determine the potency of the synthesized inhibitor against CDK2, a biochemical assay is performed. This protocol describes a common method using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, and the inhibitor's ability to prevent this is quantified.

Materials:

  • Recombinant human CDK2/Cyclin E1 complex

  • Histone H1 (as substrate)

  • ATP

  • Synthesized CDK2 inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized CDK2 inhibitor in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO in assay buffer) to each well.

    • Add 2.5 µL of the CDK2/Cyclin E1 and Histone H1 substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near its Km for CDK2.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

2-Amino-6-(trifluoromethoxy)phenol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The incorporation of the trifluoromethoxy group offers significant advantages in terms of metabolic stability and lipophilicity, which are critical for the development of effective drug candidates. The detailed synthetic and assay protocols provided in this guide are intended to empower researchers to explore the potential of this and similar scaffolds in their kinase inhibitor discovery programs. The presented CDK2 inhibitor serves as a representative example, and the principles outlined can be adapted to target other kinases of therapeutic interest.

References

  • Kim, K., et al. (2003). Pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3074. [Link]

  • Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Current opinion in pharmacology, 5(4), 366-373. [Link]

  • Mishra, R. K., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Lu, H., & Schulze-Gahmen, U. (2006). Toward understanding the structural basis of cyclin-dependent kinase 2 substrate selectivity. Journal of medicinal chemistry, 49(14), 4146-4153. [Link]

  • Malumbres, M., & Barbacid, M. (2007). Cell cycle kinases in cancer. Current opinion in genetics & development, 17(1), 60-65. [Link]

  • Musgrove, E. A., et al. (2011). Cell cycle regulators and cancer. Nature Reviews Cancer, 11(8), 558-570. [Link]

  • Liao, J. J. (2007). Molecular recognition of protein kinases. Journal of medicinal chemistry, 50(4), 415-427. [Link]

  • Fischer, P. M. (2004). The design of cyclin-dependent kinase inhibitors. Current medicinal chemistry, 11(12), 1563-1586. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Current Drug Targets. [Link]

  • Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

Sources

Application Note: A Scalable and Validated Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-Amino-6-(Trifluoromethoxy)phenol, a critical building block in the development of advanced pharmaceutical agents. Molecules incorporating the trifluoromethoxy (OCF3) group are of high interest due to their unique pharmacological properties, including enhanced metabolic stability and lipophilicity.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process controls, and safety considerations essential for transitioning from bench-scale discovery to robust, large-scale production. We present a validated two-step synthetic pathway commencing with the regioselective nitration of 2-(Trifluoromethoxy)phenol, followed by a clean catalytic hydrogenation. The protocol emphasizes process safety, analytical validation, and troubleshooting, providing researchers and drug development professionals with a reliable framework for producing this key intermediate with high purity and yield.

Introduction: The Strategic Importance of Trifluoromethoxylated Building Blocks

The trifluoromethoxy (-OCF3) group is a privileged substituent in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Amino-6-(Trifluoromethoxy)phenol, in particular, serves as a vital precursor for various therapeutic agents, including neuroprotective drugs like Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).[2]

However, the synthesis of trifluoromethoxylated aromatic compounds presents unique challenges, especially during scale-up.[1] Issues of regioselectivity, harsh reaction conditions, and potential thermal hazards require a carefully designed and validated synthetic strategy. This document outlines such a strategy, focusing on commercially viable reagents and processes that ensure safety, scalability, and reproducibility.

Overview of the Synthetic Strategy

The selected synthetic pathway is a two-stage process designed for efficiency and scalability. It avoids hazardous or difficult-to-handle reagents where possible and incorporates in-process controls to ensure a consistent output.

  • Stage 1: Regioselective Nitration. Starting from the commercially available 2-(Trifluoromethoxy)phenol, a nitro group is introduced via electrophilic aromatic substitution. The key challenge is controlling the regioselectivity to favor the desired 6-nitro isomer over other potential products.

  • Stage 2: Catalytic Hydrogenation. The intermediate, 2-Nitro-6-(Trifluoromethoxy)phenol, is reduced to the target 2-Amino-6-(Trifluoromethoxy)phenol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is chosen for its high efficiency, clean conversion, and straightforward product isolation compared to metal/acid reduction systems.[3]

G cluster_0 Process Workflow SM Starting Material 2-(Trifluoromethoxy)phenol Nitration Stage 1: Nitration (HNO3 / H2SO4) SM->Nitration Intermediate Intermediate Isolation 2-Nitro-6-(trifluoromethoxy)phenol Nitration->Intermediate Reduction Stage 2: Reduction (H2, Pd/C) Intermediate->Reduction Purification Final Purification (Recrystallization) Reduction->Purification QC Final Product QC (HPLC, NMR, GC-MS) Purification->QC Final Final Product 2-Amino-6-(trifluoromethoxy)phenol QC->Final

Caption: High-level workflow for the scale-up synthesis of 2-Amino-6-(Trifluoromethoxy)phenol.

Detailed Protocols and Methodologies

Part 1: Scale-Up Synthesis of 2-Nitro-6-(Trifluoromethoxy)phenol (Intermediate)

Principle and Rationale: The nitration of 2-(Trifluoromethoxy)phenol is governed by the directing effects of its two substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the trifluoromethoxy (-OCF3) group is a deactivating, meta-director. The strongly activating -OH group dictates the positions of electrophilic attack, primarily at the C4 (para) and C6 (ortho) positions.

Controlling the reaction temperature is paramount. Nitration of activated phenols can be highly exothermic, posing a risk of thermal runaway and the formation of undesired byproducts. By maintaining a low temperature (0-5 °C), we enhance the regioselectivity towards the desired 6-nitro isomer and ensure process safety. Acetic acid is used as a solvent to maintain homogeneity at low temperatures.

Experimental Protocol:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is clean and dry.

  • Charge and Cool: Charge the reactor with 2-(Trifluoromethoxy)phenol (1.0 eq) and glacial acetic acid (5 vol). Begin stirring and cool the reactor jacket to achieve an internal temperature of 0-5 °C.

  • Nitrating Agent Preparation: In a separate vessel, cautiously prepare the nitrating agent by slowly adding nitric acid (65%, 1.05 eq) to a stirred, pre-chilled portion of glacial acetic acid (2 vol).

  • Addition: Once the reactor contents are at the target temperature, add the prepared nitrating agent dropwise via the dropping funnel over 2-3 hours. Crucially, monitor the internal temperature continuously and do not allow it to exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC until the starting material is consumed (<2%).

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing chilled water (20 vol) with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification:

    • Filter the resulting slurry and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • The crude solid is a mixture of 6-nitro and 4-nitro isomers. The desired 6-nitro isomer can be selectively isolated via recrystallization from an ethanol/water mixture.

    • Dry the purified yellow solid under vacuum at 40-50 °C to a constant weight.

Part 2: Scale-Up Reduction to 2-Amino-6-(Trifluoromethoxy)phenol (Final Product)

Principle and Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent, typically methanol or ethanol. The primary safety consideration is the handling of flammable hydrogen gas and the pyrophoric nature of the Pd/C catalyst (especially after the reaction). Proper inerting of the reactor and safe handling/quenching of the catalyst are non-negotiable safety protocols.

Experimental Protocol:

  • Reactor Setup: The reaction must be conducted in a hydrogenation reactor (autoclave) rated for the intended pressure. The reactor should be equipped with a stirrer, pressure gauge, temperature probe, gas inlet/outlet, and a sampling port.

  • Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.

  • Charging: Under a nitrogen atmosphere, charge the reactor with the 2-Nitro-6-(Trifluoromethoxy)phenol intermediate (1.0 eq), methanol (10 vol), and 5% Palladium on Carbon (5% w/w, 1-2 mol%).

  • Hydrogenation: Seal the reactor. Purge the headspace first with nitrogen again, then carefully with hydrogen gas (3-4 cycles). Pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 30-35 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Hydrogen uptake should be monitored via the pressure gauge.

  • Monitoring: The reaction is typically complete within 4-6 hours. Monitor by HPLC until the nitro intermediate is consumed.

  • Work-up and Purification:

    • Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.

    • Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with water and handled appropriately for disposal or recovery.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude 2-Amino-6-(Trifluoromethoxy)phenol can be purified by recrystallization from a suitable solvent system like toluene or an ethyl acetate/heptane mixture to afford an off-white to pale yellow crystalline solid.[4]

    • Dry the final product under vacuum at 40-50 °C.

Analytical Quality Control

Consistent product quality is ensured by rigorous in-process and final product analysis.

Parameter Method Specification Purpose
Starting Material Purity GC-FID≥ 99.0%Ensures high-quality input, minimizing side reactions.
Nitration Monitoring HPLCStarting Material < 2.0%Confirms reaction completion before quenching.
Hydrogenation Monitoring HPLCNitro Intermediate < 0.1%Confirms complete reduction to the amino group.
Final Product Assay HPLC≥ 98.5%Quantifies the purity of the final isolated product.
Impurity Profile HPLC / GC-MSIndividual Impurities ≤ 0.1%Identifies and quantifies residual starting materials, intermediates, and byproducts.
Structural Confirmation ¹H NMR, ¹³C NMR, MSConforms to structureVerifies the chemical identity of the final product.

A validated HPLC method can be developed based on similar aminophenol analyses.[5] A C18 column with a mobile phase of acetonitrile/water gradient and UV detection at ~280 nm is a suitable starting point. For volatile impurities, a GC method is recommended.[2]

Process Safety and Hazard Analysis

Scaling up this synthesis requires a strict adherence to safety protocols. The following table summarizes key hazards.

Substance / Process Hazard Mitigation and PPE
Nitric/Sulfuric Acid Highly corrosive, strong oxidizer, exothermic reaction.Use in a well-ventilated fume hood or reactor. Wear acid-resistant gloves, lab coat, and face shield. Ensure emergency showers/eyewash stations are accessible.
Nitration Reaction Potential for thermal runaway.Strict temperature control with a reliable cooling system. Slow, controlled addition of nitrating agent. Have a quench plan ready.
Hydrogen Gas Highly flammable and explosive.Use in a designated, certified hydrogenation area with proper ventilation and explosion-proof equipment. Ensure no ignition sources are present.
Palladium on Carbon Pyrophoric when dry and exposed to air.Handle under an inert atmosphere (Nitrogen). Never allow the catalyst to dry. Quench spent catalyst immediately with water.
Trifluoromethoxy Compounds Thermal decomposition can release toxic fumes like hydrogen fluoride.[6][7]Avoid overheating. Handle in well-ventilated areas.
Organic Solvents Flammable, potential health effects from inhalation/contact.Use in ventilated areas, away from ignition sources. Ground all equipment to prevent static discharge. Wear appropriate gloves and eye protection.

Always consult the full Safety Data Sheet (SDS) for each chemical before use.[7][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Incomplete reaction; product loss during workup.Increase reaction time. Ensure adequate cooling during quenching to maximize precipitation. Optimize recrystallization solvent system.
Poor Regioselectivity Reaction temperature too high.Maintain strict temperature control (< 5 °C). Ensure efficient stirring. Check the rate of addition of the nitrating agent.
Incomplete Hydrogenation Catalyst poisoning or deactivation; insufficient hydrogen pressure.Use fresh, high-quality catalyst. Ensure the substrate is pure (sulfur compounds can poison Pd). Increase hydrogen pressure or reaction time.
Product Discoloration Air oxidation of the aminophenol group.Handle the final product under a nitrogen atmosphere. Use antioxidants during workup if necessary. Ensure storage is in a tightly sealed container away from light.[10]
Residual Catalyst in Product Inefficient filtration.Use a finer grade of Celite® or a dedicated filtration system. Perform a second filtration if necessary.

Summary of Expected Results

The described process, when executed with care, provides a reliable and scalable route to high-purity 2-Amino-6-(Trifluoromethoxy)phenol.

Parameter Typical Value
Overall Yield 65-75%
Final Product Purity (HPLC) ≥ 98.5%
Appearance Off-white to pale yellow crystalline solid[4]
Melting Point 110-115 °C[4]
Molecular Weight 193.13 g/mol [4]

References

  • National Analytical Corporation. (n.d.). 2-amino-6-(trifluoromethoxy) Phenol. Retrieved from [Link]

  • NIOSH. (2021). Trifluoromethane - ICSC 0577. International Chemical Safety Cards. Retrieved from [Link]

  • Patents, Google. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ResearchGate. (2021). Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Retrieved from [Link]

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]

  • Various. (n.d.). Purification of p-aminophenol. Google Patents. (Note: Multiple patents describe general aminophenol purification, e.g., US3717680A, US3694508A, US4870209A).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-(Trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and overcome common synthetic challenges.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol is typically achieved through a two-step process starting from 2-(Trifluoromethoxy)phenol. The first step involves the regioselective nitration of the phenol to introduce a nitro group, followed by the reduction of this nitro group to the desired amine.

Synthesis_Pathway A 2-(Trifluoromethoxy)phenol B Nitration A->B HNO₃, H₂SO₄ C 2-Nitro-6-(Trifluoromethoxy)phenol B->C D Reduction C->D H₂, Pd/C E 2-Amino-6-(Trifluoromethoxy)phenol D->E

Caption: General synthetic route for 2-Amino-6-(Trifluoromethoxy)phenol.

This guide will address potential issues in both the nitration and reduction steps, providing solutions to enhance your overall yield and purity.

Troubleshooting Guide: Improving Your Yield

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Part 1: The Nitration of 2-(Trifluoromethoxy)phenol

Question 1: My nitration reaction is producing a mixture of isomers (e.g., 4-nitro and 6-nitro). How can I improve the regioselectivity for the desired 6-nitro isomer?

Answer:

This is a common challenge in the electrophilic aromatic substitution of substituted phenols. The hydroxyl (-OH) group is a strong ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is a deactivating meta-director. The interplay between these two groups determines the final isomer distribution. To favor the formation of the 6-nitro isomer (ortho to the hydroxyl group), consider the following strategies:

  • Temperature Control: Running the reaction at a lower temperature (e.g., -5 to 5 °C) can enhance regioselectivity. Higher temperatures often lead to the formation of more of the thermodynamically favored para-isomer.

  • Choice of Nitrating Agent: Using a milder nitrating agent can sometimes improve selectivity. Instead of a harsh mixture of concentrated nitric and sulfuric acids, you could explore alternatives like nitric acid in acetic acid or using a solid acid catalyst. Zeolite H-beta has been shown to be a highly active and selective catalyst for the ortho-nitration of phenol.[1]

  • Order of Addition: Slowly adding the nitrating agent to the solution of 2-(trifluoromethoxy)phenol can help to control the reaction and minimize side product formation.

Experimental Protocol: Regioselective Nitration

  • Dissolve 2-(Trifluoromethoxy)phenol in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[2]

  • Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it separately in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred phenol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-6-(Trifluoromethoxy)phenol.

Question 2: I am observing a low yield in my nitration reaction, with a significant amount of starting material remaining. What can I do to improve the conversion?

Answer:

Low conversion can be due to several factors. Here are some troubleshooting steps:

  • Reaction Time and Temperature: While low temperatures are crucial for selectivity, they can also slow down the reaction rate. You may need to extend the reaction time. Monitor the reaction closely by TLC to determine the optimal reaction time. If conversion is still low, a slight, carefully controlled increase in temperature (e.g., to room temperature) after the initial low-temperature addition may be necessary.

  • Nitrating Agent Stoichiometry: Ensure you are using a sufficient molar equivalent of the nitrating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.

  • Purity of Reagents: The presence of water can deactivate the nitrating agent. Ensure your nitric and sulfuric acids are of high concentration and your glassware is dry.

Nitration_Troubleshooting Start Low Nitration Yield Check1 Check Reaction Time & Temperature Start->Check1 Check2 Verify Nitrating Agent Stoichiometry Start->Check2 Check3 Assess Reagent Purity Start->Check3 Solution1 Increase reaction time or carefully raise temperature Check1->Solution1 Solution2 Use a slight excess (1.1-1.2 eq.) of nitrating agent Check2->Solution2 Solution3 Use concentrated acids and dry glassware Check3->Solution3

Caption: Troubleshooting flowchart for low nitration yield.

Part 2: The Reduction of 2-Nitro-6-(Trifluoromethoxy)phenol

Question 3: My reduction of the nitro group is incomplete, and I am getting a mixture of the desired amine and the starting nitro compound. How can I achieve full conversion?

Answer:

Incomplete reduction is a frequent issue. Here are the most common causes and their solutions:

  • Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is paramount.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in your starting material or solvents. Ensure your 2-Nitro-6-(Trifluoromethoxy)phenol is reasonably pure before the reduction step.

    • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Catalyst Quality: Use a fresh, high-quality catalyst. Older catalysts can lose activity.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure you are using an adequate pressure of hydrogen. If you are working at atmospheric pressure, consider using a balloon filled with hydrogen to maintain a positive pressure. For more stubborn reductions, a Parr hydrogenator at higher pressures (e.g., 50 psi) may be necessary.

  • Reaction Time: Reductions can sometimes be sluggish. Allow the reaction to run for a longer period, monitoring by TLC until all the starting material is consumed.

  • Alternative Reduction Methods: If catalytic hydrogenation is not effective, consider catalytic transfer hydrogenation. This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst like Pd/C and can be very effective for the reduction of aromatic nitro compounds.[3] This method often proceeds under milder conditions and can be more tolerant of certain functional groups.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • To a solution of 2-Nitro-6-(Trifluoromethoxy)phenol in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (4-6 equivalents) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium formate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Amino-6-(Trifluoromethoxy)phenol.

Question 4: I am observing the formation of side products during the reduction. What are these and how can I avoid them?

Answer:

Side reactions during the reduction of nitro groups can lead to the formation of intermediates such as nitroso and hydroxylamine compounds, which can further react to form azo or azoxy dimers.[4] To minimize these side products:

  • Ensure Sufficient Hydrogen Source: In catalytic hydrogenation, maintain a constant and sufficient supply of hydrogen. In catalytic transfer hydrogenation, use an adequate excess of the hydrogen donor.

  • Efficient Stirring: Good agitation is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen source.

  • Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel can also be effective and may offer different selectivity profiles.[5]

Parameter Potential Issue Recommended Action
Catalyst Deactivation or insufficient loadingUse fresh, high-quality catalyst; increase loading to 10 mol%
Hydrogen Source Insufficient pressure or depletionMaintain positive H₂ pressure; use an excess of transfer hydrogenation reagent
Reaction Time Incomplete reactionMonitor by TLC and extend reaction time as needed
Stirring Poor mass transferEnsure vigorous stirring throughout the reaction

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 2-Amino-6-(Trifluoromethoxy)phenol?

A1: The final product can often be purified by recrystallization.[6][7] A common procedure involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. Suitable solvent systems can be determined by small-scale solubility tests, but mixtures of ethanol/water or toluene/hexane are often effective for aminophenols. If the product is an oil or does not crystallize easily, column chromatography on silica gel may be necessary.

Q2: My final product is colored (e.g., brown or dark). How can I decolorize it?

A2: Aminophenols are prone to oxidation, which can lead to coloration. During purification, you can add a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to the recrystallization solvent to prevent oxidation and decolorize the solution.[6] Performing the purification and handling of the final product under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Nitration: The nitration of phenols is a highly exothermic reaction and can be explosive if not controlled properly. Always perform the reaction at low temperatures with slow addition of the nitrating agent and behind a blast shield.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your apparatus is properly set up and there are no sources of ignition nearby. When using a Parr hydrogenator, follow the manufacturer's instructions carefully.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

References

  • Stavber, S., & Zupan, M. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(12), 2293. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Pace, V., & Martínez, F. (2018). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules, 23(9), 2235. [Link]

  • Leston, G. (1972). U.S. Patent No. 3,703,598. Washington, DC: U.S.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]

  • Samani, Z. R., & Mehranpour, A. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22365-22374. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2006). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 19(3), 167-170. [Link]

  • Fono, A., & Montclair, N. J. (1962). U.S. Patent No. 3,079,435. Washington, DC: U.S.
  • Sassykova, L. R., et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 1223-1229. [Link]

  • Leston, G. (1972). U.S. Patent No. 3,658,905. Washington, DC: U.S.
  • Khan Academy. (2022, November 29). Nitration of Phenols [Video]. YouTube. [Link]

  • Leston, G. (1984). U.S. Patent No. 4,440,954. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • MasterOrganicChemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Dagade, S. P., Kadam, V. S., & Dongare, M. K. (2002). Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications, 3(2), 67-70. [Link]

  • Zeegers, P. J. (1992). Nitration of Phenols A Two-Phase System. Journal of Chemical Education, 69(9), A224. [Link]

  • Dagade, S. P., Kadam, V. S., & Dongare, M. K. (2002). Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications, 3(2), 67-70. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2006). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 19(3), 167-170. [Link]

  • Riaz, U., et al. (2019). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 56(2), 27-33. [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols [Video]. YouTube. [Link]

  • Firouzabadi, H., Iranpoor, N., & Zolfigol, M. A. (1998). Nitration of Phenols Under Mild and Heterogeneous Conditions. Synthetic Communications, 28(7), 1179-1187. [Link]

  • Dagade, S. P., Kadam, V. S., & Dongare, M. K. (2002). Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications, 3(2), 67-70. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

  • Ganin, A. Y., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale, 15(30), 12736-12743. [Link]

  • Zhang, Y., et al. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Catalysts, 11(11), 1365. [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude 2-Amino-6-(trifluoromethoxy)phenol. This guide provides in-depth troubleshooting and FAQs to address common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction

2-Amino-6-(trifluoromethoxy)phenol is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide is designed to provide practical, experience-based advice to help you navigate the complexities of its purification.

Chemical Properties at a Glance
PropertyValue
CAS Number 1261524-09-7
Molecular Formula C7H6F3NO2
Molecular Weight 193.13 g/mol [1][3]
Appearance Off-white to pale yellow or light brown to brown crystalline solid[1][4]
Melting Point 110-115 °C[1]
Boiling Point 210.1±40.0 °C (Predicted)[4]
Solubility Soluble in polar organic solvents, sparingly soluble in water[1]
Storage Store in a cool, dry, well-ventilated place, tightly sealed, under an inert atmosphere and protected from light.[1][4][5][6]

Common Purification Challenges & Impurities

The synthesis of 2-Amino-6-(trifluoromethoxy)phenol can result in a variety of impurities that may be challenging to remove. Understanding the nature of these impurities is the first step toward effective purification.

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Isomers, over-reacted products, or side-reaction products.

  • Degradation Products: The compound can be sensitive to light, air, and high temperatures, leading to degradation.[7]

  • Residual Solvents: Solvents used in the synthesis or initial workup.

  • Inorganic Salts: By-products from reaction steps or workup procedures.

Key Purification Challenges:

  • Oxidation: Aminophenols are susceptible to oxidation, which can lead to colored impurities.

  • Polarity: The presence of both an amino and a hydroxyl group gives the molecule a dual acidic and basic character, which can complicate chromatographic separations.

  • Crystallization Difficulties: The compound may "oil out" or form very fine crystals that are difficult to handle and filter.

Troubleshooting Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Recrystallization Troubleshooting Workflow

start Crude Product solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solvent High solubility in hot solvent, low solubility in cold solvent? solubility_test->good_solvent single_solvent Single Solvent Recrystallization good_solvent->single_solvent Yes mixed_solvent Mixed Solvent Recrystallization good_solvent->mixed_solvent No oiling_out Product 'Oils Out'? single_solvent->oiling_out mixed_solvent->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No troubleshoot_oiling Troubleshoot Oiling Out: - Lower cooling temperature - Use more solvent - Scratch flask oiling_out->troubleshoot_oiling Yes colored_product Product is Colored? poor_recovery->colored_product No troubleshoot_recovery Troubleshoot Poor Recovery: - Reduce solvent volume - Cool for longer - Evaporate some solvent poor_recovery->troubleshoot_recovery Yes activated_carbon Add Activated Carbon (Norit) colored_product->activated_carbon Yes end Pure Product colored_product->end No troubleshoot_oiling->poor_recovery troubleshoot_recovery->colored_product activated_carbon->end start Crude Product tlc Develop TLC Method start->tlc separation Good Separation on TLC? tlc->separation no_separation Poor Separation: - Adjust solvent polarity - Try different solvent system separation->no_separation No streaking Streaking on TLC? separation->streaking Yes no_separation->tlc add_base Add a small amount of base (e.g., triethylamine) to the eluent streaking->add_base Yes run_column Run Column Chromatography streaking->run_column No add_base->run_column co_elution Co-elution of Impurities? run_column->co_elution gradient_elution Use a shallower gradient co_elution->gradient_elution Yes low_yield Low Yield? co_elution->low_yield No gradient_elution->low_yield check_column Check for irreversible adsorption: - Flush column with polar solvent low_yield->check_column Yes end Pure Fractions low_yield->end No check_column->end

Sources

Technical Support Center: Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-(Trifluoromethoxy)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

A Glimpse into the Synthetic Pathway

The most common and logical synthetic route to 2-Amino-6-(Trifluoromethoxy)phenol involves a two-step process starting from 2-(Trifluoromethoxy)phenol: electrophilic nitration followed by the reduction of the nitro group. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.

Synthetic_Pathway Start 2-(Trifluoromethoxy)phenol Intermediate 2-Nitro-6-(Trifluoromethoxy)phenol Start->Intermediate Nitration (HNO₃, H₂SO₄) Final 2-Amino-6-(Trifluoromethoxy)phenol Intermediate->Final Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route for 2-Amino-6-(Trifluoromethoxy)phenol.

Part 1: Troubleshooting the Nitration of 2-(Trifluoromethoxy)phenol

This initial step is critical for setting the stage for a successful synthesis. The primary goal is the regioselective introduction of a nitro group at the C6 position, ortho to the hydroxyl group and para to the trifluoromethoxy group.

Frequently Asked Questions (FAQs)

Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 6-nitro product?

Answer: This is a common issue arising from the competing directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director.

  • Causality: The powerful activating nature of the hydroxyl group will dominate the directing effects. Nitration will preferentially occur at positions ortho and para to the -OH group. Since the para position (C4) is already substituted with the -OCF₃ group, the primary positions for nitration are C6 and C4 (relative to the -OH). However, the trifluoromethoxy group's electron-withdrawing nature will disfavor nitration at the adjacent C3 and C5 positions. Therefore, the main isomers you are likely observing are the desired 6-nitro product and the 4-nitro-2-(trifluoromethoxy)phenol.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature (typically 0 to 5 °C) to enhance selectivity. Higher temperatures can lead to the formation of more byproducts.

    • Nitrating Agent: Use a milder nitrating agent. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using dilute nitric acid. A two-phase system with an organic solvent like diethyl ether or dichloromethane can also improve selectivity by controlling the concentration of the nitrating species in the aqueous phase.[1]

    • Order of Addition: Add the nitrating agent slowly to the solution of 2-(trifluoromethoxy)phenol to maintain a low concentration of the electrophile and minimize side reactions.

Question 2: I am observing significant amounts of dark-colored, tar-like byproducts in my crude reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry substances is often due to oxidation of the phenol ring by nitric acid. Phenols are highly susceptible to oxidation, especially under strong acidic and oxidizing conditions.

  • Causality: Nitric acid is a strong oxidizing agent. It can oxidize the electron-rich phenol ring, leading to the formation of quinones and other polymeric materials.[1] This is exacerbated by higher temperatures and higher concentrations of nitric acid.

  • Troubleshooting & Optimization:

    • Lower Temperature: As with isomer control, maintaining a low temperature is crucial to minimize oxidation.

    • Use of a Scavenger: The addition of a small amount of urea or sodium nitrite can help to remove nitrous acid, which is often implicated in oxidative side reactions.

    • Protective Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative degradation.

Question 3: Is there a risk of hydrolyzing the trifluoromethoxy group during nitration?

Answer: The trifluoromethoxy group is generally stable under many acidic conditions. However, very harsh conditions could potentially lead to its hydrolysis to a hydroxyl group, followed by further reaction.

  • Causality: While the C-F bonds are strong, prolonged exposure to hot, concentrated acids could theoretically lead to the cleavage of the C-O bond of the trifluoromethoxy group. However, this is less likely under typical nitration conditions for phenols. A more significant concern is the potential for the entire molecule to degrade under overly harsh conditions.

  • Troubleshooting & Optimization:

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic medium.

    • Acid Concentration: Use the minimum concentration of sulfuric acid necessary to catalyze the reaction.

Part 2: Troubleshooting the Reduction of 2-Nitro-6-(Trifluoromethoxy)phenol

The selective reduction of the nitro group to an amine is the final step. The choice of reducing agent is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Question 1: My reduction reaction is incomplete, and I have a mixture of the starting nitro compound and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction can be due to several factors, including catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

  • Causality (for Catalytic Hydrogenation):

    • Catalyst Poisoning: Sulfur-containing impurities in the starting material or solvents can poison palladium or platinum catalysts. The catalyst may also be deactivated by strong adsorption of the product.

    • Insufficient Hydrogen: The pressure of hydrogen may be too low, or there might be a leak in the system.

    • Poor Mixing: In a heterogeneous reaction, inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.

  • Troubleshooting & Optimization (for Catalytic Hydrogenation):

    • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).

    • Hydrogen Pressure: Increase the hydrogen pressure. While many reductions proceed at atmospheric pressure, increasing it to 50 psi or higher can improve the reaction rate.

    • Solvent Choice: Use a solvent that effectively dissolves the starting material, such as ethanol, methanol, or ethyl acetate.

    • Reaction Time and Temperature: Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C), but be cautious of over-reduction.

Question 2: I am using catalytic hydrogenation and suspect I am getting over-reduction of the aromatic ring. How can I avoid this?

Answer: Over-reduction of the aromatic ring to a cyclohexyl derivative is possible with powerful reducing systems, especially at high temperatures and pressures.

  • Causality: Catalysts like rhodium on carbon are particularly aggressive for ring reduction. Even with palladium or platinum, harsh conditions (high temperature, high pressure, prolonged reaction times) can lead to this side reaction.

  • Troubleshooting & Optimization:

    • Milder Catalyst: Use a less active catalyst, such as 10% Pd/C.

    • Control Reaction Conditions: Operate at room temperature and lower hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed.

    • Use of Additives: In some cases, adding a catalyst moderator can improve selectivity, but this requires careful optimization.

Question 3: What are the potential side reactions if I use a chemical reducing agent like sodium sulfide?

Answer: Sodium sulfide (in what is known as the Zinin reduction) is often used for the selective reduction of one nitro group in polynitroarenes.[2] However, it can have its own set of challenges.

  • Causality: The reaction with sodium sulfide or polysulfides can be slow and may require elevated temperatures.[3] The work-up can be complicated by the formation of elemental sulfur and various oxidized sulfur species. The reaction mixture is also strongly alkaline, which can promote oxidation of the product aminophenol.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the sodium sulfide.

    • Temperature and Time: Optimize the reaction temperature and time to ensure complete reduction without excessive side product formation.

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to prevent oxidation of the aminophenol product.

    • Work-up Procedure: A careful work-up involving acidification to a specific pH is often necessary to precipitate the product and manage the sulfur byproducts.

Reduction_Troubleshooting Start Reduction of 2-Nitro-6-(Trifluoromethoxy)phenol Incomplete Incomplete Reaction Start->Incomplete Catalytic Hydrogenation OverReduction Over-reduction of Ring Start->OverReduction Catalytic Hydrogenation SulfideSideReactions Sulfide Side Reactions Start->SulfideSideReactions Na₂S Reduction Sol1 Increase catalyst loading Increase H₂ pressure Optimize solvent Incomplete->Sol1 Sol2 Use milder catalyst (Pd/C) Lower temperature and pressure Monitor reaction closely OverReduction->Sol2 Sol3 Control stoichiometry Optimize temp. and time Inert atmosphere Careful work-up SulfideSideReactions->Sol3

Caption: Troubleshooting workflow for the reduction step.

Part 3: Purification and Handling of 2-Amino-6-(Trifluoromethoxy)phenol

The final product is an aminophenol, a class of compounds known for their sensitivity to oxidation. Proper purification and handling are essential to obtain a high-purity, stable product.

Frequently Asked Questions (FAQs)

Question 1: My final product is discolored (pink, brown, or black). What causes this and how can I obtain a pure, colorless product?

Answer: Discoloration is almost always due to the oxidation of the aminophenol.

  • Causality: The amino and hydroxyl groups make the aromatic ring highly electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light or metal ions, or at a non-neutral pH. The initial oxidation products are often highly colored quinone-imines, which can further polymerize.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and drying.

    • pH Control: During aqueous work-up, maintain a slightly acidic pH to protonate the amino group, which makes it less susceptible to oxidation. However, for crystallization of the free base, the pH will need to be adjusted carefully.[4]

    • Use of Antioxidants: A small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can be added during work-up and crystallization to prevent oxidation.[4]

    • Decolorization: If the product is already discolored, it can often be purified by recrystallization from a suitable solvent with the addition of activated carbon to adsorb the colored impurities.

Question 2: How can I effectively separate the desired 2-Amino-6-(Trifluoromethoxy)phenol from its isomers?

Answer: Separating closely related isomers is a significant challenge in organic synthesis.

  • Causality: Isomers will have very similar polarities and boiling points, making separation by standard techniques difficult.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and eluent system is required. The ortho-aminophenol isomer may be slightly less polar than the para-isomer due to intramolecular hydrogen bonding, which could be exploited for separation.[5]

    • Recrystallization: Fractional crystallization may be possible if there is a significant difference in the solubility of the isomers in a particular solvent system. This often requires trial and error with different solvents.

    • Steam Distillation: For some aminophenol isomers, the ortho isomer is more volatile with steam due to intramolecular hydrogen bonding. This could be a viable separation technique.[5]

Summary of Key Parameters for Optimization

ParameterNitration StepReduction Step (Catalytic)Purification
Temperature 0–5 °CRoom TemperatureAs low as practical
Atmosphere Inert (optional)HydrogenInert (recommended)
Key Reagents Dilute HNO₃Pd/C, PtO₂Activated Carbon, Na₂S₂O₄
pH Control AcidicNeutral/Slightly AcidicSlightly acidic for storage
Monitoring TLC, HPLCTLC, HPLC, H₂ uptakeVisual, HPLC

References

  • Purification of p-Aminophenol. Google Patents.
  • Nitration of Phenols A Two-Phase System. Datapdf. Retrieved January 23, 2026, from [Link]

  • How can I separate o-amino phenol and p-amino phenol? ResearchGate. Retrieved January 23, 2026, from [Link]

  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Digital Commons @ NJIT. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-(Trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Amino-6-(Trifluoromethoxy)phenol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. These compounds are valuable intermediates in pharmaceutical and materials science, but their synthesis can present unique challenges due to the interplay of the electron-donating amino and hydroxyl groups with the strongly electron-withdrawing trifluoromethoxy substituent.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize conditions for your specific substrate.

Part 1: Core Synthetic Strategy & Mechanistic Considerations

The most common and reliable method for preparing 2-Amino-6-(trifluoromethoxy)phenol is through the selective reduction of a nitrophenol precursor. This strategy is generally preferred as it avoids harsh conditions that could compromise the sensitive trifluoromethoxy group.[1][2] The trifluoromethoxy group is known to be sensitive to strong bases, which can lead to hydrolysis.[1]

The general synthetic pathway is illustrated below.

cluster_0 Pathway A: From Phenol cluster_1 Pathway B: From Halobenzene P 2-(Trifluoromethoxy)phenol N1 Nitration (e.g., HNO3, H2SO4) P->N1 Step 1 NP 2-Nitro-6-(trifluoromethoxy)phenol N1->NP R Reduction (e.g., H2, Pd/C) NP->R Key Optimization Step HB 1-Halo-2-(trifluoromethoxy)benzene N2 Nitration HB->N2 Step 1' NHB 1-Halo-2-nitro-6-(trifluoromethoxy)benzene N2->NHB OH Hydrolysis (e.g., NaOH, special solvents) NHB->OH Step 2' OH->NP FP 2-Amino-6-(Trifluoromethoxy)phenol R->FP caption General Synthetic Pathways to the Target Compound.

Caption: General Synthetic Pathways to the Target Compound.

The critical step for optimization is typically the reduction of the nitro group. While seemingly straightforward, achieving high yield, purity, and chemo-selectivity requires careful control of reaction parameters.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low Reaction Yield

Question 1: My catalytic hydrogenation of 2-Nitro-6-(trifluoromethoxy)phenol is giving low yields (<70%). What are the primary factors to investigate?

Answer: Low yields in this reduction are common and can stem from several sources. The key is to systematically diagnose the issue.

  • Causality: The efficiency of catalytic hydrogenation depends on the catalyst's activity, substrate-catalyst interaction, and the effective concentration of hydrogen at the catalyst surface. Side reactions or product degradation can also lower the isolated yield. Aminophenols, in particular, are susceptible to oxidation.[3]

  • Troubleshooting Workflow:

    Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction: Significant Starting Material Remains Check_Reaction->Incomplete Path 1 Degradation Degradation: Multiple Unidentified Side Products Check_Reaction->Degradation Path 2 Catalyst 1. Catalyst Inactivation? - Use fresh catalyst - Increase catalyst loading (5-10 mol%) - Test different catalysts (PtO2, Raney Ni) Incomplete->Catalyst Oxidation 1. Product Oxidation? - Degas solvent before reaction - Work up under N2 or Ar atmosphere - Add antioxidant (e.g., Na2S2O5) during workup Degradation->Oxidation Hydrogen 2. Insufficient H2 Delivery? - Purge system thoroughly - Increase H2 pressure (e.g., 50 psi) - Switch to transfer hydrogenation (e.g., ammonium formate) Catalyst->Hydrogen Solvent 3. Poor Solvent Choice? - Ensure substrate is fully dissolved - Screen solvents (MeOH, EtOH, EtOAc, THF) Hydrogen->Solvent Overreduction 2. Over-reduction? (Loss of -OCF3 or -OH) - Monitor reaction closely - Reduce temperature/pressure Oxidation->Overreduction

    Caption: Troubleshooting workflow for low hydrogenation yield.

  • Expert Insight: The trifluoromethoxy group deactivates the aromatic ring, which can sometimes slow down the reduction compared to simpler nitrophenols.[4] Ensure your reaction time is sufficient by monitoring with TLC or LC-MS. Often, extending the reaction time from 2 hours to 4-6 hours can significantly improve conversion.

Question 2: I am attempting a chemical reduction (e.g., with SnCl2 or Fe/HCl) and the yield is poor. Why might this be and what are the alternatives?

Answer: Metal-acid reductions can be effective but are often less clean than catalytic hydrogenation.

  • Causality: The strongly acidic conditions can lead to complex formation with the product, making isolation difficult. The product, being an aminophenol, is amphoteric and can react with both acids and bases.[3] Furthermore, harsh workup procedures can lead to product loss.

  • Recommendations:

    • pH Control during Workup: After reduction, the product is often in an acidic solution. Careful neutralization is critical. Basifying too strongly (e.g., with concentrated NaOH) can cause decomposition of the trifluoromethoxy group.[1][2] A milder base like sodium bicarbonate or careful addition of dilute NaOH to a pH of 7-8 is recommended.

    • Alternative Reducing Agents: Consider using sodium dithionite (Na2S2O4) in a biphasic system or sodium borohydride (NaBH4) with a catalyst like NiCl2. These often proceed under milder conditions. A procedure using sodium sulfide has also been reported for the reduction of dinitrophenols, which could be adapted.[5]

Category 2: Product Purity & Stability

Question 3: My isolated 2-Amino-6-(trifluoromethoxy)phenol is a dark oil or solid that discolors quickly. How can I obtain and store a pure, stable product?

Answer: This is a classic issue with aminophenols. The discoloration is due to oxidation.[3][6]

  • Causality: The electron-rich aromatic ring, activated by both -NH2 and -OH groups, is highly susceptible to air oxidation, forming highly colored quinone-imine type structures. This process can be accelerated by light and trace metal impurities.

  • Purification & Storage Protocol:

    • Inert Atmosphere: Conduct the final stages of your workup and isolation (e.g., solvent removal, filtration) under an inert atmosphere of nitrogen or argon.

    • Purification:

      • Recrystallization: If the product is a solid, recrystallize from a deoxygenated solvent system (e.g., ethyl acetate/hexanes). Sometimes, adding a small amount of a reducing agent like sodium dithionite to the recrystallization solvent can prevent oxidation.

      • Column Chromatography: Use silica gel that has been flushed with a solvent containing a small amount of triethylamine (~0.5%) to prevent streaking and decomposition on the column. Run the column quickly.

    • Storage:

      • Store the final product in an amber vial under nitrogen or argon.

      • For long-term storage, keep it in a freezer at -20°C.

      • Salt Formation: For maximum stability, consider converting the aminophenol to its hydrochloride salt by dissolving it in a minimal amount of ether or ethyl acetate and adding a solution of HCl in ether. The resulting salt is typically a stable, crystalline solid that is much less prone to oxidation.

Part 3: Detailed Experimental Protocols

This section provides a robust, self-validating protocol for the key reduction step.

Protocol 1: Optimized Catalytic Hydrogenation of 2-Nitro-6-(trifluoromethoxy)phenol

This protocol is designed for a ~1-5 gram scale and includes checkpoints for validation.

Materials:

  • 2-Nitro-6-(trifluoromethoxy)phenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (ACS grade or higher), ~20 mL per gram of substrate

  • Hydrogen (H2) gas balloon or Parr hydrogenator

  • Celite®

  • Nitrogen (N2) or Argon (Ar) gas supply

Procedure:

  • System Preparation (Validation Check 1): In a round-bottom flask appropriately sized for the reaction, add the 2-Nitro-6-(trifluoromethoxy)phenol and a stir bar. Seal the flask with a septum. Purge the flask with N2 or Ar for 5 minutes to remove oxygen.

  • Solvent Addition: Add deoxygenated methanol via cannula or syringe. Stir until the starting material is fully dissolved. Causality: Ensuring a homogenous solution is key for efficient contact with the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the 10% Pd/C catalyst under a positive pressure of N2 or Ar. Expertise: Adding the catalyst last and under inert gas prevents pre-exposure to air which can deactivate it.

  • Hydrogenation (Validation Check 2): Securely attach a hydrogen balloon or connect the flask to a Parr apparatus. Evacuate the flask and backfill with H2 gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature. For a Parr apparatus, pressurize to 40-50 psi.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots (via syringe through the septum) for LC-MS analysis every hour. The reaction is typically complete in 2-4 hours. Trustworthiness: Do not rely on time alone. Direct monitoring confirms the reaction's endpoint and prevents over-reduction.

  • Workup: a. Once complete, carefully purge the flask with N2 or Ar to remove all hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of deoxygenated methanol. Safety: The Pd/C catalyst can be pyrophoric when dry, especially after use with hydrogen. Do not allow the filter cake to dry completely in the air. Quench it carefully with water. c. Concentrate the filtrate under reduced pressure at a bath temperature no higher than 40°C.

  • Purification & Storage: The resulting crude product can be purified as described in Question 3. For immediate use, ensure it is kept under an inert atmosphere.

Data Summary: Reaction Parameter Optimization

The following table provides a starting point for optimizing key reaction variables.[7][8]

ParameterCondition 1 (Standard)Condition 2 (Accelerated)Condition 3 (Mild/Transfer)Rationale & Key Considerations
Catalyst 10% Pd/C (5 mol%)10% Pd/C (10 mol%)10% Pd/C (10 mol%)Increasing loading can speed up the reaction but adds cost.
Reducing Agent H2 gas (1 atm)H2 gas (50 psi)Ammonium Formate (5 eq)Higher pressure increases H2 concentration. Transfer hydrogenation avoids handling H2 gas.
Solvent MethanolEthyl AcetateMethanolMethanol is excellent for solubility. EtOAc can sometimes give cleaner reactions.
Temperature 25 °C40 °C40 °CModest heating can increase the rate, but also risks more side products.
Typical Time 2-4 hours1-2 hours3-6 hoursAlways monitor by TLC/LC-MS.
Expected Yield 85-95%88-96%80-90%Yields are highly dependent on workup and purity of starting material.
References
  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Publishing.
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (Patent CN102267916B).
  • Process for preparing 2-amino-5-nitrophenol derivatives. (Patent US4743595A).
  • Aminophenols. (Request PDF).
  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (Request PDF).
  • Preparation of trifluoromethyl-substituted phenols and phenates... (Patent EP0019388A1).
  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • A Brief Introduction to Chemical Reaction Optimiz
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Optimization of reaction conditions for 6-aminohexanol production.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses.

Sources

preventing degradation of 2-Amino-6-(Trifluoromethoxy)phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-6-(Trifluoromethoxy)phenol

Welcome to the technical support guide for 2-Amino-6-(Trifluoromethoxy)phenol (CAS 175277-69-1). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable intermediate throughout its storage and application. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on the compound's specific chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Amino-6-(Trifluoromethoxy)phenol?

A1: The long-term stability of solid 2-Amino-6-(Trifluoromethoxy)phenol hinges on rigorously controlling its environment to mitigate oxidative degradation. The molecule's aminophenol scaffold is susceptible to oxidation, which is accelerated by air, light, and moisture.

Core Rationale: The electron-donating amino (-NH2) and hydroxyl (-OH) groups on the phenol ring make the compound susceptible to oxidation, which can lead to the formation of highly colored quinone-imine structures and other degradation products. While the trifluoromethoxy (-OCF3) group is highly stable, the aminophenol core requires protection.[1]

Recommended Storage Protocol:

  • Temperature: Store at 2-8°C.[2] Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This is the most critical step to prevent oxidation from atmospheric oxygen.

  • Light: Keep in an amber or opaque vial to protect from light.[2][4] Photons can provide the activation energy for oxidative pathways.[5]

  • Moisture: Store in a tightly sealed container in a dry environment or desiccator.[3][6] Moisture can facilitate degradation and hydrolysis reactions.

Parameter Optimal Condition Rationale
Temperature 2–8 °CSlows kinetic rate of degradation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation by atmospheric O₂.[3]
Light Protect from light (Amber Vial)Prevents photochemical degradation.[4][5]
Moisture Tightly sealed, dry placePrevents hydrolysis and moisture-catalyzed oxidation.[6]
Q2: My solid sample of 2-Amino-6-(Trifluoromethoxy)phenol, which was originally off-white, has turned brown. Is it still usable?

A2: A color change from off-white/pale yellow to brown is a strong visual indicator of degradation.[7] This is typically due to the formation of oxidized species, such as quinone-like compounds, which are often highly colored.

Causality: Aminophenols are notoriously prone to air and light-induced oxidation.[8] The initial oxidation product, a quinone-imine, can further polymerize, leading to complex, dark-colored mixtures. This process is often initiated at the surface of the solid material where it is most exposed to the environment.

Recommendation: The purity of the sample is compromised. Before use, you must re-qualify the material.

  • Assess Purity: Use an analytical technique like HPLC-UV, GC-MS, or qNMR to determine the percentage of the desired compound remaining.[9][10]

  • Identify Degradants: If possible, identify the major degradation products to understand if they might interfere with your downstream application.

  • Decision: If the purity is below the required specification for your experiment, the sample should be discarded or repurified (e.g., by recrystallization or column chromatography), though repurification may be challenging. Using a degraded sample will lead to lower reaction yields, unexpected side products, and unreliable results.

Q3: What are the primary drivers of degradation for this compound in solution?

A3: In solution, the degradation of 2-Amino-6-(Trifluoromethoxy)phenol is significantly faster than in its solid state. The primary drivers are:

  • Dissolved Oxygen: Solvents, unless properly degassed, contain dissolved oxygen, which readily oxidizes the aminophenol moiety.

  • Light/UV Radiation: Photochemical degradation is a significant risk, especially in clear glass vessels.[5]

  • pH of the Solution: The stability can be pH-dependent. Basic conditions can deprotonate the phenolic hydroxyl group, making the resulting phenoxide ion even more susceptible to oxidation. Acidic conditions can protonate the amino group, which may offer some protection against oxidation but can affect solubility and reactivity.

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) in solvents or from glassware can act as catalysts for oxidation reactions.

Q4: How should I prepare and store solutions of 2-Amino-6-(Trifluoromethoxy)phenol to maximize stability?

A4: To maintain the integrity of the compound in solution, a rigorous preparation and storage protocol is essential.

Step-by-Step Solution Preparation Protocol:

  • Solvent Selection: Use high-purity, anhydrous solvents. The compound is soluble in polar organic solvents like DMSO, DMF, and alcohols.[7]

  • Degassing: Before use, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Inert Atmosphere Handling: Weigh the solid and prepare the solution under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line).[3]

  • Storage: Store the resulting solution in a tightly sealed vial with an inert gas headspace at 2-8°C or, for longer-term storage, at -20°C. Use amber vials or wrap clear vials in aluminum foil to protect from light.

  • Use Promptly: Prepare solutions fresh for use whenever possible. Avoid long-term storage of solutions, especially dilute ones.

Troubleshooting Guide

Problem: My reaction yield is inconsistent, or I'm seeing unexpected byproducts.

This is a common issue when a starting material has degraded. The oxidized impurities can interfere with the reaction, consume reagents, or generate new, unintended products.

Troubleshooting Workflow:

G start Inconsistent Reaction Results check_purity Step 1: Verify Purity of 2-Amino-6-(Trifluoromethoxy)phenol (Use HPLC, GC-MS, or NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok investigate_reagents Step 2: Investigate Other Reagents & Conditions (Solvent, Temp, Atmosphere) purity_ok->investigate_reagents  Yes repurify Step 3: Repurify or Procure New Stock purity_ok->repurify No   resolve Problem Resolved investigate_reagents->resolve repurify->resolve

Caption: Troubleshooting inconsistent results.

  • Verify Starting Material Purity: Before troubleshooting other parameters, always confirm the purity of your 2-Amino-6-(Trifluoromethoxy)phenol stock. Run a quick purity check using one of the methods below.

  • Investigate Other Factors: If the starting material purity is confirmed, investigate other reaction parameters such as solvent quality (check for peroxides, water content), reaction atmosphere, and the stability of other reagents.

  • Replace Stock: If purity is low, either repurify the existing material or obtain a new, verified lot of the compound.

Problem: My solution of the compound turned dark brown within an hour of preparation.

This indicates rapid oxidation. Review your solution preparation technique.

Root Cause Analysis:

G cluster_0 Potential Causes cause1 Dissolved O₂ in Solvent result Rapid Solution Discoloration (Oxidation) cause1->result cause2 Atmospheric O₂ Exposure cause2->result cause3 Light Exposure cause3->result cause4 Metal Ion Contamination cause4->result

Caption: Key factors causing rapid solution degradation.

Corrective Actions:

  • Did you use degassed solvent? If not, this is the most likely cause.

  • Did you handle the compound and solution under an inert atmosphere? [3] Transferring the solid and solvent in open air exposes it to significant oxygen.

  • Is your vial protected from light? [4] Ambient lab lighting can be sufficient to initiate photochemical degradation.

  • Are you using high-purity solvents and clean glassware? Consider using metal-free (e.g., plastic) spatulas and trace metal-free grade solvents if your application is highly sensitive.

Q5: What analytical methods are best for assessing the purity of 2-Amino-6-(Trifluoromethoxy)phenol?

A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Technique Information Provided Key Considerations
HPLC-UV Quantitative purity assessment (area %). Separation of non-volatile impurities.Develop a method with a suitable mobile phase (e.g., Acetonitrile/Water with TFA or Formic Acid). Monitor at a UV max of the compound.
GC-MS Purity assessment and identification of volatile impurities and degradants.The compound may require derivatization (e.g., silylation of the -OH and -NH2 groups) to improve volatility and peak shape.[10]
¹H and ¹⁹F NMR Structural confirmation and detection of impurities with distinct NMR signals. Quantitative NMR (qNMR) can provide a highly accurate purity value.¹⁹F NMR is particularly useful for confirming the integrity of the -OCF3 group and detecting any side products from its degradation, though this is unlikely.
LC-MS Sensitive detection and identification of degradation products by mass.Excellent for identifying low-level impurities and confirming the mass of the parent compound.[11]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Chien, C. C., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. Retrieved from [Link]

  • Imbert, L., et al. (1990). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. Retrieved from [Link]

  • Sheppard, W. A. (1973). Phenylsulfur Trifluoride. Organic Syntheses. Retrieved from [Link]

  • Khan, M. F., & Murphy, C. D. (2021). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 2-amino-6-(trifluoromethoxy) Phenol. Retrieved from [Link]

  • Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Used Mineral-Based Crankcase Oil. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Kumar, A., et al. (2011). Degradation Pathway, Toxicity and Kinetics of 2,4,6-trichlorophenol With Different Co-Substrate by Aerobic Granules in SBR. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • Gutierrez, A. M., & Cwiertny, D. M. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Tetryl. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]

  • De Luca, L. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • De Luca, L. (2024). Development and Application of Trifluoromethoxylating Reagents. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 2-Amino-6-(Trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common issues encountered during the NMR analysis of this compound.

Predicted NMR Data

For effective troubleshooting, it is essential to have a reference for the expected NMR spectra. The following tables provide the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2-Amino-6-(Trifluoromethoxy)phenol. These values are calculated using advanced computational models and should be used as a guide for spectral interpretation.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-(Trifluoromethoxy)phenol

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-36.85 - 7.15Doublet of doubletsortho: 7.5 - 8.5, meta: 1.0 - 2.0
H-46.60 - 6.80Tripletortho: 7.5 - 8.5
H-56.70 - 6.90Doublet of doubletsortho: 7.5 - 8.5, meta: 1.0 - 2.0
-NH₂Broad, variable (4.0 - 6.0)Singlet-
-OHBroad, variable (5.0 - 9.0)Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-(Trifluoromethoxy)phenol

CarbonPredicted Chemical Shift (ppm)
C-1 (-OH)145 - 155
C-2 (-NH₂)135 - 145
C-3110 - 120
C-4115 - 125
C-5105 - 115
C-6 (-OCF₃)140 - 150 (quartet, ¹JCF)
-OCF₃118 - 122 (quartet, ¹JCF ≈ 250-260 Hz)

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-Amino-6-(Trifluoromethoxy)phenol

FluorinePredicted Chemical Shift (ppm)Multiplicity
-OCF₃-58 to -62Singlet

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Q1: Why are the peaks for my -NH₂ and -OH protons broad and difficult to identify in the ¹H NMR spectrum?

This is a common observation for amine and hydroxyl protons and can be attributed to several factors:

  • Quadrupole Broadening: The nitrogen atom has a quadrupole moment which can lead to rapid relaxation and broadening of the attached proton signals.

  • Chemical Exchange: Both -NH₂ and -OH protons can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This exchange happens on the NMR timescale, leading to a broadening of the signals.[3][4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding between molecules of 2-Amino-6-(Trifluoromethoxy)phenol can also contribute to peak broadening and cause the chemical shifts of these protons to be highly dependent on concentration and temperature.[3][5][6]

Troubleshooting Steps:

  • D₂O Exchange: A definitive way to identify these labile protons is to perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and -OH protons will exchange with deuterium and disappear from the spectrum.[7][8][9]

  • Solvent Choice: The choice of NMR solvent can significantly impact the appearance of these peaks. In aprotic solvents like CDCl₃, broadening is more pronounced. Using a hydrogen-bond accepting solvent like DMSO-d₆ can often result in sharper peaks for -NH₂ and -OH protons.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals. Conversely, in some cases, higher temperatures can also lead to sharper signals by averaging out different hydrogen-bonded states.

Q2: I'm seeing unexpected signals in my aromatic region. What could be the cause?

Unexpected signals in the aromatic region of your ¹H NMR spectrum often point to the presence of impurities. Given the potential synthesis routes for 2-Amino-6-(Trifluoromethoxy)phenol, possible impurities could include:

  • Isomeric Byproducts: The synthesis might yield other isomers, such as 2-Amino-5-(trifluoromethoxy)phenol or other positional isomers, which will have distinct aromatic signals.

  • Starting Materials: Incomplete reaction could leave residual starting materials. For example, if the synthesis involves the reduction of a nitro group, you might see signals from the corresponding nitro-phenol precursor.

  • Side-Reaction Products: Depending on the synthetic route, other byproducts could be formed. For instance, if the trifluoromethoxy group is introduced via a Williamson ether synthesis, you might have unreacted phenol starting material.[10][11][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected aromatic signals.

Q3: My ¹⁹F NMR spectrum shows a singlet, but it's not at the predicted chemical shift. Should I be concerned?

While the predicted value provides a good estimate, the exact chemical shift in ¹⁹F NMR can be influenced by several factors:

  • Referencing: ¹⁹F NMR chemical shifts are typically referenced to an external standard, most commonly CFCl₃. Ensure that your spectrometer is properly calibrated and that you are using a consistent referencing method. Other common reference standards include C₆F₆ or an internal standard if one is added to the sample.[13][14]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the trifluoromethoxy group, causing shifts in the ¹⁹F spectrum. It is good practice to report the solvent used when reporting ¹⁹F NMR data.

  • Concentration and Temperature: While generally less pronounced than in ¹H NMR, concentration and temperature can have a minor effect on the ¹⁹F chemical shift.

Best Practices for ¹⁹F NMR:

  • Use an Internal Standard: For accurate and reproducible results, consider adding a small amount of an inert, fluorinated compound with a known chemical shift as an internal standard.

  • Consistent Parameters: When comparing different samples, ensure that you are using the same NMR solvent, concentration, and temperature.

Q4: The aromatic protons in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?

The aromatic region of 2-Amino-6-(Trifluoromethoxy)phenol is expected to show three distinct signals. However, depending on the solvent and the spectrometer's field strength, these signals might overlap.

Strategies for Improving Resolution:

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, making them easier to resolve and assign.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. A HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and the carbons they are attached to, aiding in the definitive assignment of the aromatic signals.

  • Solvent Titration: Gradually adding a different deuterated solvent (e.g., benzene-d₆ to a CDCl₃ solution) can sometimes induce differential shifts in the proton signals, improving their separation.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

Objective: To confirm the identity of -NH₂ and -OH proton signals in the ¹H NMR spectrum.

Materials:

  • NMR tube containing the sample of 2-Amino-6-(Trifluoromethoxy)phenol dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Carefully add one to two drops of D₂O to the NMR tube.

  • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -OH protons should have disappeared or significantly decreased in intensity in the second spectrum. A new, broad signal for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.

This guide provides a starting point for troubleshooting common issues in the NMR analysis of 2-Amino-6-(Trifluoromethoxy)phenol. For more complex issues, consulting with an NMR specialist is always recommended.

References

  • Brown, D. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Spyros, A., & Dais, P. (2009). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(8), 2877–2917. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(68), 36235-36238. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–873. [Link]

  • Sesta, A., et al. (2021). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Bioorganic & Medicinal Chemistry, 31, 116001. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 1(1), 16-31. [Link]

  • Nanalysis. (2017). To D2O or not to D2O? [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Zemtsov, A. A., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4984. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reddit. (2023). NMR Peak Broadening. [Link]

  • Rzepa, H. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Physical Chemistry Chemical Physics, 24(10), 6046-6055. [Link]

  • Jaudzems, K., et al. (2021). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Journal of the American Chemical Society, 143(23), 8619–8623. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Google Patents. (1981). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
  • PubChem. (Trifluoromethoxy)benzene. [Link]

  • Pomerantz, Y., & Slichter, C. P. (2015). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance, 259, 124-133. [Link]

  • Rzepa, H. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(10), 6046-6055. [Link]

  • Wikipedia. NMR line broadening techniques. [Link]

  • Wikipedia. Phenol. [Link]

  • Supporting Information for: Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. [Link]

  • Berkeley, P. J., & Hanna, M. W. (1964). Hydrogen bonding in phenol+ base complexes by n.m.r. The Journal of Physical Chemistry, 68(11), 3126–3130. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765–12775. [Link]

  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]

  • Daszkiewicz, M., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4633. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • Google Patents. (2000).
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Bannister, B. E., & d'Auvergne, E. J. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 57(2), 141–151. [Link]

  • Knockhardy Publishing. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Wagner, T., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Journal of Chemical Information and Modeling, 60(5), 2519–2530. [Link]

  • ChemTube3D. Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]

  • ResearchGate. (2018). Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange‐Editing. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2167–2173. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 2-Amino-6-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 2-Amino-6-(trifluoromethoxy)phenol. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when working with this versatile but complex substrate. This molecule is a valuable building block in medicinal chemistry and materials science, but its trifunctional nature—a nucleophilic amine, an acidic phenol, and an electronically complex trifluoromethoxy group—demands a carefully considered synthetic strategy.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design more robust experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and validated solutions.

Question 1: I attempted an electrophilic aromatic substitution (e.g., bromination with NBS), but I'm getting a mixture of inseparable isomers and low yield. What's going wrong?

Answer: This is the most common challenge and stems from the powerful, competing directing effects of the amino (-NH2) and hydroxyl (-OH) groups.

  • Causality Explained: Both the -NH2 and -OH groups are strong ortho, para-directors and activators of the aromatic ring for electrophilic substitution.[1][2] They work in concert to direct incoming electrophiles to positions 3, 4, and 5, with position 4 (para to the hydroxyl) and position 5 (para to the amine) being particularly activated. The trifluoromethoxy (-OCF3) group is generally deactivating due to its inductive effect, but the oxygen's lone pairs also exert a weak ortho, para-directing influence.[3][4] The result is a highly activated ring at multiple sites, leading to poor regioselectivity.

  • Troubleshooting Protocol: The Power of Protection The key to controlling regioselectivity is to temporarily "mute" the directing effect of one of the activating groups. Protecting the highly nucleophilic amino group is typically the most effective strategy.

    Recommended Protocol: Selective N-Boc Protection

    • Dissolution: Dissolve 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Base: Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq).

    • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. The Boc-protected amine is significantly less activating and its bulk can sterically hinder the adjacent C-3 position.

    • Work-up & Purification: Perform a standard aqueous work-up and purify by column chromatography to isolate the N-protected product.

    With the amine protected, the hydroxyl group becomes the primary director, strongly favoring substitution at its para position (C-4). A subsequent bromination with NBS will now yield predominantly the 4-bromo derivative.

Question 2: My reaction is turning dark brown or black, and I'm isolating a complex tar-like material, especially when using a base. What is causing this decomposition?

Answer: This indicates substrate oxidation. 2-Aminophenols are highly susceptible to oxidation, a process often accelerated by bases or trace metals.

  • Causality Explained: The electron-rich phenol and aniline moieties can be easily oxidized to form highly reactive quinone-imine intermediates.[5][6] These intermediates can then polymerize or undergo other uncontrolled reactions, leading to the formation of deeply colored, intractable materials. The synthesis and storage of electron-rich 2-aminophenols can be challenging due to this propensity for oxidation.[7]

  • Troubleshooting & Prevention:

    • Atmosphere Control: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Degassing your solvents prior to use is also highly recommended.

    • Avoid Strong Bases: If a base is necessary, use a hindered, non-nucleophilic base and add it at low temperatures. Deprotonation of the phenol to the phenoxide makes the ring even more electron-rich and susceptible to oxidation.

    • Protecting Group Strategy: Protecting both the amine and hydroxyl groups is the most robust solution if the reaction conditions are harsh. An orthogonal protection strategy (e.g., N-Boc and O-TBDMS) allows for selective deprotection later.

    • Reagent Purity: Ensure the purity of your starting material and reagents. Trace metal impurities can catalyze oxidation pathways.

Question 3: I am trying to form a benzoxazole via condensation with a carboxylic acid, but the yield is poor. How can I improve this cyclization?

Answer: Benzoxazole formation is a cornerstone reaction for 2-aminophenols, but its efficiency depends heavily on achieving effective dehydration for the final ring-closing step.[8][9]

  • Causality Explained: The reaction proceeds in two steps: (1) N-acylation of the amino group by the carboxylic acid to form an amide intermediate, followed by (2) intramolecular cyclization and dehydration.[8] Poor yields often result from an unfavorable equilibrium in the dehydration step or slow initial acylation. The electron-withdrawing -OCF3 group can slightly reduce the nucleophilicity of the amine, potentially slowing the initial acylation compared to an unsubstituted 2-aminophenol.

  • Optimization Strategies:

    • Activating the Carboxylic Acid: Instead of the free acid, use an activated derivative like an acyl chloride or an ester. Alternatively, in-situ activation with coupling agents (e.g., EDC, DCC) can be effective.

    • High-Temperature/Dehydrating Conditions: Using a high-boiling point solvent (e.g., toluene, xylene) with a Dean-Stark trap to remove water can drive the reaction to completion.

    • Catalysis: Polyphosphoric acid (PPA) or Eaton's reagent are excellent catalysts and dehydrating agents for this transformation, often providing high yields at elevated temperatures. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[8]

    Optimized Protocol: PPA-Mediated Cyclization

    • Combine 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) and the desired carboxylic acid (1.1 eq).

    • Add Polyphosphoric acid (PPA) (enough to ensure stirring).

    • Heat the mixture to 150-180 °C for 2-6 hours, monitoring by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and purify the crude product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the dominant directing influence in 2-Amino-6-(trifluoromethoxy)phenol for electrophilic substitution? A: The hydroxyl (-OH) and amino (-NH2) groups are the dominant activators and ortho, para-directors.[1][10] The -OH group is generally a slightly stronger activator than -NH2. Without protection, you will see a mixture of products, but substitution para to the -OH group (at C-4) is often a major component.

Q2: How does the -OCF3 group affect the molecule's reactivity compared to a simple -OCH3 group? A: The trifluoromethoxy (-OCF3) group is significantly different. While both are ortho, para-directing via resonance from the oxygen lone pairs, the powerful electron-withdrawing effect of the three fluorine atoms makes the -OCF3 group deactivating overall.[4] This reduces the ring's reactivity towards electrophiles compared to its methoxy (-OCH3) analog, which is strongly activating. The -OCF3 group also increases the molecule's lipophilicity and metabolic stability, which is often desirable in drug development.[3]

Q3: Which protecting group strategy is best for achieving functionalization at the C-5 position? A: To favor the C-5 position (para to the amine), you need to make the amino group the primary director. This can be achieved by protecting the more activating hydroxyl group, for example, as a silyl ether (e.g., TBDMS-Cl, imidazole). With the -OH group masked, the -NH2 group will direct an incoming electrophile to its para position.

Q4: How can I reliably distinguish between the C-4 and C-5 substituted isomers using NMR? A: 1H NMR is crucial. The coupling patterns of the remaining aromatic protons will be distinct.

  • 4-Substituted Isomer: You will observe two doublets in the aromatic region, corresponding to the protons at C-3 and C-5. Their coupling constant will be characteristic of a meta-relationship (J ≈ 2-3 Hz).

  • 5-Substituted Isomer: You will observe two singlets (or very finely split doublets), as the protons at C-3 and C-4 will have no adjacent protons to couple with.

  • Intramolecular hydrogen bonding between the ortho -NH2 and -OH groups can also provide structural clues in NMR studies.[11]

Data & Protocols

Table 1: Comparison of Functional Group Directing Effects
Functional GroupTypeReactivity EffectDirecting Effect
-OH (Hydroxyl)Resonance Donor, Inductive AccepterStrongly Activatingortho, para
-NH2 (Amino)Resonance Donor, Inductive AccepterStrongly Activatingortho, para
-OCF3 (Trifluoromethoxy)Resonance Donor, Inductive AccepterDeactivatingortho, para
-NH-Boc (Protected Amine)Resonance Donor, Inductive AccepterWeakly Activatingortho, para
Table 2: Common Orthogonal Protecting Groups
GroupTargetProtection ReagentDeprotection Conditions
Boc Amine(Boc)2O, baseStrong Acid (TFA, HCl)
Cbz AmineCbz-Cl, baseH2, Pd/C (Hydrogenolysis)
TBDMS PhenolTBDMS-Cl, imidazoleFluoride Source (TBAF)
MOM PhenolMOM-Cl, baseAcidic Hydrolysis

Visualizations

Decision Workflow for Regioselective Functionalization

This diagram outlines the strategic decisions required to target a specific position on the aromatic ring.

G start Desired Functionalization Position? pos4 Target C-4 (para to -OH) start->pos4 pos5 Target C-5 (para to -NH2) start->pos5 pos3 Target C-3 (ortho to -OH) start->pos3 protect_nh2 Protect Amine (e.g., N-Boc) pos4->protect_nh2 protect_oh Protect Phenol (e.g., O-TBDMS) pos5->protect_oh protect_both Protect Both Groups (Directed Lithiation) pos3->protect_both react_4 Perform Electrophilic Aromatic Substitution protect_nh2->react_4 react_5 Perform Electrophilic Aromatic Substitution protect_oh->react_5 react_3 Use Directed Ortho-Metalation (DoM) Chemistry protect_both->react_3

Caption: Decision workflow for targeting specific ring positions.

Competing Directing Effects Diagram

This diagram illustrates how the functional groups influence the electron density of the aromatic ring.

Caption: Activating effects on the aromatic core.

References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Li, Y., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

  • Joseph, A., et al. (2015). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. PubMed. Retrieved from [Link]

  • Wang, X., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Retrieved from [Link]

  • J.P. Begue, D. Bonnet-Delpon. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • Neumann, C. N., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • Zhang, S., et al. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ACS Publications. (2021, September 27). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Retrieved from [Link]

  • NIH. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Retrieved from [Link]

  • University of Bath's research portal. (2018, July 17). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Retrieved from [Link]

  • NIH. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved from [Link]

Sources

common impurities in commercial 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-6-(Trifluoromethoxy)phenol (CAS 1261524-09-7). This resource is designed for researchers, chemists, and quality control professionals who utilize this versatile intermediate in their laboratory and development work. The presence of even minor impurities can have a significant impact on reaction outcomes, yields, and the purity of final products. This guide provides field-proven insights into identifying and troubleshooting common impurities associated with this reagent.

Part 1: Profile of Common Potential Impurities

While commercial lots of 2-Amino-6-(Trifluoromethoxy)phenol are typically of high purity (often ≥98%), several process-related impurities may be present at low levels.[1][2] Understanding the origin and potential impact of these impurities is the first step in effective troubleshooting. Impurities in reagents like this often stem from the synthetic route, including unreacted starting materials, by-products from side reactions, or isomeric variants that are difficult to separate.

Based on the synthesis of structurally related trifluoromethoxy anilines and phenols, the following are the most probable impurities.[3][4]

Positional Isomers

The most common and often most challenging impurities to address are positional isomers. These molecules have the same chemical formula but differ in the arrangement of the amino (-NH2), hydroxyl (-OH), and trifluoromethoxy (-OCF3) groups on the benzene ring.

  • Identity: 2-Amino-5-(trifluoromethoxy)phenol, 2-Amino-4-(trifluoromethoxy)phenol, etc.

  • Origin: These typically arise during the nitration or subsequent reduction steps in the synthesis of the aniline precursor, where the directing effects of the substituents can lead to a mixture of isomers.[4]

  • Impact: Isomers can compete with the primary reagent in downstream reactions, leading to the formation of undesired isomeric products which may be difficult to separate from the target molecule. Their similar physical properties make them challenging to remove by standard crystallization.

Unreacted Starting Materials & Precursors

Residual amounts of materials from earlier in the synthetic pathway can persist through the purification process.

  • Identity:

    • 2-Nitro-6-(trifluoromethoxy)phenol (the immediate precursor before nitro group reduction).

    • Trifluoromethoxy-substituted nitrobenzenes or anisoles.[4]

    • Phenol.[5]

  • Origin: Incomplete reaction during the synthesis. For example, incomplete reduction of the nitro group to an amine.

  • Impact: Nitro-containing impurities can be detrimental to reactions employing catalysts susceptible to poisoning, such as palladium-based cross-coupling reactions. Phenol can introduce unwanted reactivity in base-sensitive applications.

Degradation Products

Aminophenols can be susceptible to oxidation, especially when exposed to air, light, or certain metals over time.[6]

  • Identity: Oxidized species, potentially forming colored polymeric materials (often appearing as a darkening of the material from its typical off-white or light brown color).[2][6]

  • Origin: Improper storage or handling.

  • Impact: These impurities can reduce the effective concentration of the desired reagent and introduce colored contaminants into the reaction mixture, complicating purification.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Amino-6-(Trifluoromethoxy)phenol? A1: To minimize degradation, the reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[2][6]

Q2: My material has darkened from light brown to a dark brown/red color. Is it still usable? A2: This coloration often indicates oxidation. While the material may still contain a significant amount of the desired compound, the presence of oxidized impurities can negatively impact sensitive reactions. We recommend running a purity check via HPLC-UV or LC-MS before use. If purity is compromised, it is best to use a fresh lot.

Q3: What is a typical purity specification for this reagent? A3: Most commercial suppliers offer this reagent with a purity of 98% or greater.[1][2][7] Always refer to the Certificate of Analysis (CoA) for your specific lot.

Troubleshooting Experimental Issues

Q1: My reaction is giving a lower yield than expected, and I suspect the starting material. How can I confirm this? A1:

  • Initial Check: First, review the CoA for your lot to ensure it meets the required purity specifications. Pay attention to any listed impurities.

  • Analytical Verification: The most direct method is to analyze the starting material you are using. A simple HPLC-UV analysis is often sufficient to check the purity against the CoA. An unexpected impurity profile could indicate degradation during storage.

  • Workflow: Follow the impurity identification workflow outlined below. The presence of significant levels of positional isomers or catalyst-poisoning species like nitro-aromatics are common culprits for low yields.

Q2: I am observing an unexpected side product with the same mass as my desired product in my LC-MS analysis. What could be the cause? A2: This is a classic indicator of a positional isomer impurity in your starting material. Since the isomer has the same mass, it will react to form a product with the same mass as your target molecule.

  • Confirmation: To confirm, you may need an analytical method with better isomeric separation, such as a specialized chiral HPLC column if applicable, or by comparing the fragmentation pattern in MS/MS analysis if the isomers fragment differently.

  • Mitigation: If an isomeric impurity is confirmed, you may need to purify the starting material before use or source a higher purity grade from a different supplier.

Q3: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. Could the 2-Amino-6-(Trifluoromethoxy)phenol be the problem? A3: Yes, absolutely. Palladium catalysts are notoriously sensitive to certain impurities.

  • Likely Cause: The most probable cause is the presence of unreacted nitro-aromatic precursors (e.g., 2-Nitro-6-(trifluoromethoxy)phenol). Nitro groups can coordinate strongly to the palladium center, inhibiting or killing the catalytic cycle.

  • Troubleshooting Steps:

    • Analyze your starting material specifically for nitro-containing compounds using a method like GC-MS or LC-MS.

    • If present, consider purifying the starting material via column chromatography or recrystallization.

    • Alternatively, increasing the catalyst loading may help overcome the inhibition, but this is a less ideal solution.

Part 3: Analytical Protocols & Data

Accurate analytical characterization is key to identifying and quantifying impurities.

Table 1: Summary of Potential Impurities and Analytical Methods
Impurity ClassPotential CompoundsLikely OriginRecommended Analytical Technique
Positional Isomers 2-Amino-5/4-(trifluoromethoxy)phenolSynthesis By-productHPLC-UV, LC-MS
Precursors 2-Nitro-6-(trifluoromethoxy)phenolIncomplete ReductionHPLC-UV, LC-MS, GC-MS
Starting Materials Trifluoromethoxy-nitrobenzene isomersIncomplete SynthesisGC-MS[4]
Degradation Oxidized Polymeric SpeciesImproper Storage/HandlingHPLC-UV (observe for broad, late-eluting peaks)
Experimental Protocol: HPLC-UV Purity Assessment

This protocol provides a general method for assessing the purity of 2-Amino-6-(Trifluoromethoxy)phenol. Note: This method may need to be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

Interpretation: The main peak should correspond to the 2-Amino-6-(Trifluoromethoxy)phenol. Any other peaks represent potential impurities. Positional isomers will likely have very similar retention times and may require method optimization for full resolution.

Part 4: Visual Workflow

Troubleshooting Impurity-Related Reaction Failures

The following diagram outlines a logical workflow for diagnosing experimental problems that may be linked to impurities in your starting material.

G cluster_0 Start: Experimental Issue Observed cluster_1 Phase 1: Initial Investigation cluster_2 Phase 2: Analytical Verification cluster_3 Phase 3: Diagnosis & Action Start Low Yield / Side Products / Reaction Failure CoA Review Certificate of Analysis (CoA) Start->CoA Storage Check Storage Conditions & Material Age Start->Storage Analysis Analyze Starting Material Lot (HPLC / LC-MS) CoA->Analysis Storage->Analysis Isomer Isomeric Impurity Detected Analysis->Isomer Unexpected Peak (Same Mass) Precursor Precursor / Catalyst Poison Detected Analysis->Precursor Known Precursor Peak Identified Degradation Degradation Profile Observed Analysis->Degradation Multiple Broad Peaks Clean Purity Matches CoA Analysis->Clean Clean Profile Purify Purify Starting Material or Source New Lot Isomer->Purify Precursor->Purify Degradation->Purify Other Investigate Other Reaction Parameters (Solvent, Temp, etc.) Clean->Other

Caption: Troubleshooting workflow for impurity identification.

References

  • Phenol - Wikipedia. Wikipedia. [Link]

  • 2-Amino-6-(trifluoromethyl)phenol - Allmpus. Allmpus Laboratories. [Link]

  • 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 - National Analytical Corporation. National Analytical Corporation. [Link]

  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents.
  • Chemical structures of riluzole and its impurities... - ResearchGate. ResearchGate. [Link]

  • GC method for separation and quantification of positional isomers... - TSI Journals. Trade Science Inc. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-6-(Trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-(Trifluoromethoxy)phenol derivatives. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The troubleshooting process is designed to be systematic, helping you to identify the root cause of instability and implement effective solutions.

Issue 1: Rapid Discoloration (e.g., to brown or violet) of the Compound in Solution

Probable Cause: This is a classic indicator of oxidative degradation. Aminophenols are susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and alkaline pH. The trifluoromethoxy group offers some electronic stabilization, but the amino and phenol moieties remain reactive.[1][2][3]

Step-by-Step Troubleshooting and Solutions:

  • Deoxygenate Your Solvents: Before dissolving your compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. This is a critical first step for preventing oxidation.

  • Control the pH: Maintain a slightly acidic pH (ideally between 4 and 6) for your solutions. The protonated forms of the amine and phenol groups are less susceptible to oxidation.[4] Avoid alkaline conditions, as they can deprotonate the phenol group, making it highly susceptible to oxidation.[1][3]

  • Work Under Inert Atmosphere: For maximum protection, handle the solid compound and prepare solutions inside a glove box or under a continuous stream of an inert gas.

  • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as sodium bisulfite, to scavenge dissolved oxygen.[4]

  • Protect from Light: Wrap your vials and reaction vessels in aluminum foil or use amber-colored glassware to prevent photo-oxidation.[1][2]

Workflow for Preventing Oxidative Degradation:

start Start: Preparing a Solution deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate ph_control Adjust pH to 4-6 deoxygenate->ph_control inert_atm Handle Under Inert Gas ph_control->inert_atm antioxidant Add Antioxidant (e.g., Sodium Bisulfite) inert_atm->antioxidant light_protect Protect from Light (Amber Vials/Foil) antioxidant->light_protect dissolve Dissolve Compound light_protect->dissolve stable_solution Stable Solution Achieved dissolve->stable_solution

Caption: A stepwise workflow to minimize oxidative degradation of 2-Amino-6-(Trifluoromethoxy)phenol derivatives in solution.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Over Time

Probable Cause: The emergence of new peaks is indicative of the formation of degradation products. These could result from oxidation, hydrolysis, or photochemical reactions. The primary degradation pathway for aminophenols often involves the formation of quinone-imine species, which can further polymerize.

Step-by-Step Troubleshooting and Solutions:

  • Perform a Forced Degradation Study: To identify the potential degradation products, subject your compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) as outlined in ICH Q1A (R2) guidelines. This will help you to understand the degradation pathways and develop appropriate analytical methods.

  • Analyze the Mass of Degradation Products: Use LC-MS to determine the mass of the unexpected peaks. An increase in mass might suggest oxidation (addition of oxygen atoms), while a decrease could indicate hydrolysis or fragmentation.

  • Optimize Storage Conditions: Based on your forced degradation study, store your stock solutions and samples under conditions that minimize the formation of these impurities. This typically involves storage at low temperatures (2-8°C or -20°C), protection from light, and in a tightly sealed container.[5]

  • Check for Solvent Incompatibility: Ensure that your solvent is not reacting with the compound. While common HPLC solvents like acetonitrile and methanol are generally inert, prolonged storage in certain solvent mixtures could potentially lead to degradation.

Illustrative Degradation Profile:

Stress ConditionObservationPotential Degradation Product
0.1 M HCl, 60°C, 24hMinor degradationHydrolysis products
0.1 M NaOH, RT, 4hRapid discoloration, multiple peaksOxidized and polymerized species
3% H₂O₂, RT, 8hSignificant degradationQuinone-imine and related oxides
60°C, 48hSlight increase in impurity peaksThermally induced degradation products
UV/Vis light, 24hModerate degradationPhotodegradation products

This table presents representative data to illustrate potential degradation under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Amino-6-(Trifluoromethoxy)phenol derivatives?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[5] The trifluoromethoxy group generally imparts good thermal stability to the molecule.[6] However, the aminophenol core remains sensitive to air and light.[1][2]

Q2: How does the trifluoromethoxy (-OCF3) group influence the stability of the aminophenol core?

A: The -OCF3 group is strongly electron-withdrawing, which can help to stabilize the aromatic ring against electrophilic attack.[6] It also enhances metabolic stability by blocking potential sites of oxidation.[7] However, it does not fully prevent the oxidation of the electron-rich aminophenol system.

Q3: Can I use a common buffer like phosphate-buffered saline (PBS) for my experiments?

A: Caution is advised. Standard PBS has a pH of approximately 7.4. While not strongly alkaline, this pH may be sufficient to initiate slow oxidation over time, especially if the solution is exposed to air. For optimal stability, it is recommended to use a buffer system that maintains a pH between 4 and 6, such as an acetate buffer.

Q4: I observe a loss of compound potency in my biological assays. Could this be related to stability?

A: Absolutely. If the parent compound is degrading into other species, the effective concentration of your active molecule will decrease, leading to an apparent loss of potency. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under the assay conditions (e.g., in cell culture media at 37°C).

Q5: What analytical techniques are best for monitoring the stability of these derivatives?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[8] This involves developing a method that can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structure of unknown degradation products.[8]

Visualizing the Core Stability Challenge:

cluster_stressors Environmental Factors Compound 2-Amino-6-(Trifluoromethoxy)phenol Derivative Degradation Degradation (Oxidation, Photolysis) Compound->Degradation Stressors Stressors Stressors->Degradation Initiate Outcome Loss of Integrity (Discoloration, Impurities, Potency Loss) Degradation->Outcome Oxygen Oxygen Light Light Heat Heat Alkaline pH Alkaline pH

Caption: Key environmental stressors leading to the degradation of 2-Amino-6-(Trifluoromethoxy)phenol derivatives.

References

  • ChemBK. p-Aminophenol. Available from: [Link]

  • Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (1986). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. Available from: [Link]

  • ResearchGate. Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Available from: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • ResearchGate. Effect of pH on the oxidation of 2-aminophenol. Available from: [Link]

  • National Center for Biotechnology Information. 4-Aminophenol. PubChem. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • National Center for Biotechnology Information. (2013). 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions. PubMed. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • Royal Society of Chemistry. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science. Available from: [Link]

  • De Gruyter. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Available from: [Link]

  • ResearchGate. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • ResearchGate. Overview of biological and non-biological transformations of 2-trifluoromethylphenol. Available from: [Link]

  • National Center for Biotechnology Information. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. Available from: [Link]

  • SpringerLink. Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol. Available from: [Link]

  • ResearchGate. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Available from: [Link]

  • PLOS One. (2015). Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • ACS Publications. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. Available from: [Link]

  • OECD Existing Chemicals Database. p-Aminophenol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • IndiaMART. 2-amino-6-(trifluoromethoxy) Phenol. Available from: [Link]

  • Semantic Scholar. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Available from: [Link]

  • Freie Universität Berlin. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Refubium. Available from: [Link]

  • ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. Available from: [Link]

  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available from: [Link]

  • MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central. Available from: [Link]

  • Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Reactivity of 2-Amino-6-(Trifluoromethoxy)phenol in Comparison to Standard Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure – Predicting Synthetic Outcomes

For professionals in drug development and organic synthesis, an aniline is never just an aniline. It is a versatile scaffold whose reactivity profile is a delicate function of its substituent pattern. A deep understanding of this profile is paramount for efficient reaction design, impurity profiling, and the successful development of novel chemical entities. This guide provides an in-depth comparative analysis of 2-Amino-6-(Trifluoromethoxy)phenol, a uniquely substituted aniline, against a panel of commonly used anilines.

The central thesis of this document is that the reactivity of 2-Amino-6-(Trifluoromethoxy)phenol is governed by a complex interplay of three distinct functional groups: a nucleophilic amino group, a potentially hydrogen-bonding ortho-hydroxyl group, and a strongly deactivating ortho-trifluoromethoxy group. We will dissect these influences, provide a theoretical framework for predicting reactivity, and present supporting experimental protocols to validate these predictions in your own laboratory setting.

Theoretical Framework: Deconstructing the Electronic and Steric Influences

The reactivity of an aniline is fundamentally tied to the availability of the lone pair of electrons on the amino nitrogen. This lone pair dictates the molecule's basicity and its nucleophilicity in key synthetic transformations like acylation, alkylation, and diazotization. Furthermore, the amino group is a powerful activating, ortho, para-director in electrophilic aromatic substitution (EAS) reactions, enriching the electron density of the aromatic ring.[1][2]

The substituents on the ring, however, can dramatically modulate this intrinsic reactivity. Their influence is primarily understood through two mechanisms:

  • Inductive Effects (-I/+I): The withdrawal or donation of electron density through the sigma-bond framework, driven by electronegativity.

  • Mesomeric or Resonance Effects (-M/+M): The withdrawal or donation of electron density through the pi-system via resonance delocalization.

In 2-Amino-6-(Trifluoromethoxy)phenol, we observe a fascinating convergence of these effects.

G cluster_0 2-Amino-6-(Trifluoromethoxy)phenol Ring Aromatic Ring NH2 Amino (-NH2) NH2->Ring +M (strong) -I (moderate) OH Hydroxyl (-OH) OH->Ring +M (strong) -I (strong) OH->NH2 Intramolecular H-Bonding OCF3 Trifluoromethoxy (-OCF3) OCF3->Ring -I (very strong) +M (weak)

Figure 1: Electronic influences on the aromatic ring of 2-Amino-6-(Trifluoromethoxy)phenol.

  • The Trifluoromethoxy (-OCF3) Group: This is a potent electron-withdrawing group, primarily through a strong inductive (-I) effect owing to the three highly electronegative fluorine atoms.[3] Unlike the methoxy group (-OCH3), its ability to donate electron density via resonance (+M) is significantly attenuated. This leads to a net deactivation of the aromatic ring and a substantial decrease in the basicity of the amino nitrogen.

  • The Hydroxyl (-OH) Group: Positioned ortho to the amine, the hydroxyl group exerts a dual influence. It is strongly electron-withdrawing by induction (-I) but also a strong electron-donating group by resonance (+M).[4] Crucially, its proximity to the amino group allows for potential intramolecular hydrogen bonding, which can influence the conformation and availability of the nitrogen lone pair.

  • The Amino (-NH2) Group: The primary center of nucleophilicity. Its reactivity is the net result of the powerful deactivating pull of the -OCF3 group and the combined electronic effects of the -OH group.

Comparative Analysis with Standard Anilines

To contextualize the reactivity of 2-Amino-6-(Trifluoromethoxy)phenol, we compare it with four standard anilines representing a spectrum from electron-rich to electron-poor systems:

  • p-Anisidine: Contains a strong electron-donating group (+M > -I).

  • Aniline: The unsubstituted benchmark.

  • p-Chloroaniline: Contains a deactivating halogen (-I > +M).

  • p-Nitroaniline: Contains a powerful electron-withdrawing group (-M, -I).

Basicity (pKa) as a Reactivity Metric

A fundamental, quantifiable measure of aniline reactivity is the pKa of its conjugate acid (the anilinium ion). A lower pKa signifies a weaker base, indicating that the nitrogen's lone pair is less available to accept a proton—and, by extension, to act as a nucleophile.

CompoundStructureKey Substituent Effect(s)pKa of Conjugate Acid
p-AnisidineCH₃O-C₆H₄-NH₂-OCH₃: Strong +M, moderate -I5.34
AnilineC₆H₅-NH₂None (Benchmark)4.63[5]
p-ChloroanilineCl-C₆H₄-NH₂-Cl: Strong -I, weak +M4.15
p-NitroanilineO₂N-C₆H₄-NH₂-NO₂: Strong -M, strong -I1.0[6]
2-Amino-6-(Trifluoromethoxy)phenol H₂N-(CF₃O)C₆H₃-OH-OCF₃: Very Strong -I-OH: Strong +M, Strong -IPredicted to be < 1.0

Table 1: Comparison of pKa values for selected anilines. The pKa for 2-Amino-6-(trifluoromethoxy)phenol is an expert prediction based on electronic effects.

Analysis: The trend is clear: electron-donating groups (like -OCH₃) increase basicity (higher pKa) compared to aniline, while electron-withdrawing groups (-Cl, -NO₂) decrease it.[7] For 2-Amino-6-(Trifluoromethoxy)phenol, the immense inductive pull of the ortho -OCF3 group is expected to drastically reduce the electron density on the nitrogen. This effect likely outweighs the donating resonance effect of the ortho -OH group, leading to a predicted basicity even lower than that of p-nitroaniline. The predicted pKa of the phenolic proton is approximately 7.88, but this value reflects the acidity of the -OH group, not the basicity of the -NH2 group.[8]

Reactivity in N-Acylation

N-acylation, such as the reaction with acetic anhydride to form an acetanilide, is a direct probe of the nucleophilicity of the amino group.[9] The reaction rate is highly sensitive to the electron density on the nitrogen atom.

G cluster_reactivity Relative Rate of N-Acylation p-Anisidine p-Anisidine Aniline Aniline p-Anisidine->Aniline > p-Chloroaniline p-Chloroaniline Aniline->p-Chloroaniline > p-Nitroaniline p-Nitroaniline p-Chloroaniline->p-Nitroaniline > Target 2-Amino-6- (Trifluoromethoxy)phenol p-Nitroaniline->Target >

Figure 2: Predicted relative reactivity of anilines in a competitive N-acylation reaction.

We predict that 2-Amino-6-(Trifluoromethoxy)phenol will be the least reactive compound in this series towards N-acylation. The severely diminished nucleophilicity of its amino group will necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) compared to even p-nitroaniline.

Experimental Verification: Protocols for Quantitative Comparison

Trustworthy science relies on verifiable data. The following protocols are designed to be self-validating systems for quantitatively assessing aniline reactivity.

Protocol 1: Determination of Relative N-Acylation Rates via HPLC

This experiment quantitatively measures the rate of disappearance of each aniline upon reaction with a controlled amount of acetic anhydride.

G A 1. Solution Preparation Prepare 0.05 M solutions of each aniline and a 0.5 M solution of acetic anhydride in acetonitrile. B 2. Reaction Initiation Equilibrate aniline solution to 25°C. Add 1.1 equivalents of acetic anhydride solution to start the reaction. A->B C 3. Time-Point Sampling At t = 1, 5, 15, 30, 60 min, withdraw a 100 µL aliquot of the reaction mixture. B->C D 4. Quenching Immediately add the aliquot to 900 µL of a methanol/water solution containing a quenching agent (e.g., a primary amine like butylamine). C->D E 5. HPLC Analysis Analyze each quenched sample by reverse-phase HPLC to quantify the remaining concentration of the starting aniline. D->E F 6. Data Analysis Plot [Aniline] vs. time for each substrate. Determine the initial rate or half-life (t½) to establish a quantitative reactivity order. E->F

Figure 3: Experimental workflow for kinetic analysis of N-acylation.

Detailed Steps:

  • Materials: All five anilines, acetic anhydride, HPLC-grade acetonitrile, methanol, water, and a suitable quenching agent.

  • Preparation: Accurately prepare a 0.05 M stock solution of each aniline in acetonitrile. Prepare a 0.5 M stock solution of acetic anhydride in acetonitrile.

  • Reaction: In a temperature-controlled vial (25.0 ± 0.1 °C) with magnetic stirring, place 2.0 mL of an aniline stock solution. At time t=0, add 220 µL of the acetic anhydride solution (1.1 equivalents).

  • Sampling and Quenching: At designated time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot and immediately dispense it into an HPLC vial containing 950 µL of methanol to quench the reaction.

  • Analysis: Analyze the quenched samples using a calibrated HPLC method capable of resolving the starting aniline from the acetylated product.

  • Causality and Control: The use of a quenching agent is critical to stop the reaction precisely at the time of sampling, ensuring accurate kinetic data. Running all reactions under identical concentration and temperature conditions is essential for a valid comparison. The initial rates can be compared directly to establish the reactivity order.

Protocol 2: pKa Determination by Potentiometric Titration

This classic method provides the definitive pKa value for the anilinium ion of each compound.[10]

  • Materials: Calibrated pH meter and electrode, burette, standardized ~0.1 M HCl solution, magnetic stirrer, and the aniline to be tested.

  • Preparation: Accurately weigh ~1 mmol of the aniline and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) in a beaker.

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Record the initial pH. Add the standardized HCl titrant in small, precise increments (e.g., 0.1 or 0.2 mL), recording the pH after each addition.

  • Data Analysis: Plot pH versus the volume of HCl added. The equivalence point is the point of steepest inflection in the curve. The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

  • Trustworthiness: The accuracy of this protocol depends entirely on the precise calibration of the pH meter and the accurate standardization of the HCl titrant. Performing a blank titration of the solvent alone is recommended to correct for any solvent acidity.

Conclusion and Practical Implications

The analysis of 2-Amino-6-(Trifluoromethoxy)phenol reveals a compound of significantly attenuated reactivity compared to standard anilines.

  • Key Finding: The powerful electron-withdrawing inductive effect of the ortho-trifluoromethoxy group is the dominant factor controlling the molecule's reactivity, rendering the amino group exceptionally electron-poor.

  • For the Synthetic Chemist: When using this reagent, be prepared to employ more forcing conditions for reactions involving the amino group, such as N-acylations or the formation of diazonium salts. Standard conditions used for aniline or p-anisidine are likely to result in low or no conversion. Conversely, the aromatic ring is strongly deactivated towards electrophilic substitution, which may require harsh conditions or provide unusual selectivity.

  • For the Drug Developer: The low basicity of the amino group means that at physiological pH (7.4), it will exist almost exclusively in its neutral, unprotonated form. This has significant implications for its pharmacokinetic properties, including membrane permeability and interactions with biological targets. The trifluoromethoxy group is also known to enhance metabolic stability and lipophilicity, features often sought in drug design.[3]

This guide provides the foundational understanding and experimental tools necessary to effectively incorporate 2-Amino-6-(Trifluoromethoxy)phenol into your research and development programs. By appreciating the nuanced interplay of its functional groups, you can better predict its behavior and unlock its full synthetic potential.

References

  • : Provides general information on the properties and reactivity of phenols.

  • : A detailed overview of aniline's basicity and its reactions, including the effects of substituents.

  • : Discusses methods for aniline synthesis.

  • : Describes modern methods for aniline transformations.

  • : Source for physical and chemical properties of the target compound, including a predicted pKa.

  • : Supplier data sheet with physical properties.

  • : Provides a standard laboratory procedure for the acetylation of aniline.

  • : Discussion on the electronic effects of ortho substituents on aniline basicity.

  • : Research article describing the synthesis of derivatives from related compounds.

  • : Details advanced synthetic applications of anilines.

  • : Example of kinetic analysis applied to aniline reactions.

  • : Provides properties and pKa value for p-anisidine.

  • : Educational video on the electrophilic aromatic substitution reactions of aniline.

  • : Discusses the mechanism of a key reaction for testing aniline nucleophilicity.

  • : Provides the pKa value for aniline and discusses substituent effects.

  • : Explains the activating nature of the amino group.

  • : Details the electronic properties and impact of fluorinated groups in drug design.

  • : A discussion on the directing effects of the amino group in EAS.

  • : Provides pKa values for nitroaniline isomers.

  • : An example guide that includes a protocol for pKa determination by titration.

Sources

A Comparative Analysis of 2-Amino-6-(Trifluoromethoxy)phenol and its N-Methylated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This guide provides an in-depth comparison of 2-Amino-6-(Trifluoromethoxy)phenol and its N-methylated analog, offering insights into their potential biological activities and the structural rationale behind their differential effects. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis is built upon established principles of structure-activity relationships (SAR), data from closely related analogs, and the known impact of key functional groups in drug design.

Introduction: The Significance of the Aminophenol Scaffold and Fluorine Chemistry

The 2-aminophenol moiety is a privileged scaffold in medicinal chemistry, serving as a key building block for a wide range of biologically active compounds. Its derivatives have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The introduction of a trifluoromethoxy (-OCF3) group is a modern medicinal chemistry strategy to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability[2][3]. The strong electron-withdrawing nature of the -OCF3 group can also modulate the acidity of the phenolic proton and influence interactions with biological targets[4].

This guide will explore the predicted biological potential of 2-Amino-6-(Trifluoromethoxy)phenol and dissect the likely consequences of N-methylation on its activity profile.

Physicochemical Properties: A Predictive Comparison

The introduction of a methyl group to the primary amine of 2-Amino-6-(Trifluoromethoxy)phenol is anticipated to alter its physicochemical properties significantly. These changes can have a profound impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Amino-6-(Trifluoromethoxy)phenolN-Methyl-2-amino-6-(trifluoromethoxy)phenol (Predicted)Rationale for Prediction
Molecular Weight 193.13 g/mol 207.16 g/mol Addition of a methyl group (-CH3).
Lipophilicity (cLogP) Predicted to be lowerPredicted to be higherN-methylation generally increases lipophilicity by masking a polar N-H bond and increasing the nonpolar surface area.
Aqueous Solubility Predicted to be higherPredicted to be lowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Hydrogen Bond Donors 2 (OH and NH2)1 (OH)The primary amine is converted to a secondary amine, reducing the number of hydrogen bond donors.
pKa (Phenolic OH) Predicted to be acidicPredicted to be slightly less acidicThe electron-donating nature of the N-methyl group may slightly decrease the acidity of the phenolic hydroxyl group compared to the parent compound.
pKa (Amino Group) Predicted to be basicPredicted to be slightly more basicAlkyl substitution on an amine generally increases its basicity.

Postulated Biological Activities and the Impact of N-Methylation

Based on the activities of structurally related compounds, we can postulate several potential biological activities for 2-Amino-6-(Trifluoromethoxy)phenol and its methylated analog.

Neurological Activity

A structurally similar compound, 2-amino-6-(trifluoromethoxy)benzothiazole, has been patented for its anticonvulsant, anxiolytic, and hypnotic properties[5][6][7]. This suggests that the 2-amino-6-(trifluoromethoxy)phenyl core may interact with targets in the central nervous system.

  • 2-Amino-6-(Trifluoromethoxy)phenol: The presence of both a hydrogen bond donating amine and phenol group may facilitate interactions with receptors or enzymes in the brain.

  • N-Methylated Analog: The increased lipophilicity of the N-methylated compound could potentially enhance its ability to cross the blood-brain barrier, leading to a more pronounced neurological effect. However, the loss of a hydrogen bond donor might alter its binding affinity for specific targets.

Anti-inflammatory and Analgesic Activity

Derivatives of p-aminophenol are known to possess analgesic and anti-inflammatory properties[8]. Furthermore, some 2-aminophenol derivatives have shown inhibitory activity against 5-lipoxygenase and cyclooxygenase, key enzymes in the inflammatory cascade[9].

  • 2-Amino-6-(Trifluoromethoxy)phenol: This compound could potentially inhibit these enzymes, with the trifluoromethoxy group contributing to its overall potency and metabolic stability.

  • N-Methylated Analog: The impact of N-methylation on anti-inflammatory activity is difficult to predict without experimental data. While increased lipophilicity might enhance cell permeability, the alteration in the amine's hydrogen bonding capacity could either increase or decrease its inhibitory effect on target enzymes.

Antiproliferative Activity

Numerous studies have reported the antiproliferative effects of aminophenol derivatives against various cancer cell lines[10][11]. The proposed mechanisms often involve the induction of apoptosis.

  • 2-Amino-6-(Trifluoromethoxy)phenol: Could exhibit cytotoxic effects on cancer cells. The trifluoromethoxy group may enhance its cellular uptake and stability.

  • N-Methylated Analog: The change in lipophilicity and hydrogen bonding potential upon N-methylation would likely influence its antiproliferative potency. For some classes of compounds, N-methylation has been shown to modulate anticancer activity.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of well-defined experimental workflows are proposed.

Synthesis of N-Methyl-2-amino-6-(trifluoromethoxy)phenol

A plausible synthetic route for the N-methylated analog can be adapted from known procedures for N-methylation of aminophenols.

A 2-Amino-6-(trifluoromethoxy)phenol B Protect Amine (e.g., Boc anhydride) A->B Protection C N-Boc-2-amino-6-(trifluoromethoxy)phenol B->C D Methylation (e.g., MeI, NaH) C->D Methylation E N-Boc-N-methyl-2-amino-6-(trifluoromethoxy)phenol D->E F Deprotection (e.g., TFA) E->F Deprotection G N-Methyl-2-amino-6-(trifluoromethoxy)phenol F->G

Caption: Proposed synthetic workflow for N-Methyl-2-amino-6-(trifluoromethoxy)phenol.

In Vitro Assay Cascade

A tiered approach to in vitro screening would efficiently compare the biological activities of the two compounds.

cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 ADME Profiling A Cytotoxicity Assay (e.g., MTT on cancer cell lines) D Apoptosis Assay (e.g., Caspase activation) A->D G LogP/Solubility Determination A->G H Metabolic Stability Assay (microsomes) A->H I PAMPA for BBB permeability A->I B Anti-inflammatory Assay (e.g., COX/LOX inhibition) E In-cell Western for p-NF-κB B->E B->G B->H B->I C Neurological Receptor Binding Assay (e.g., GABA receptor binding) F Electrophysiology on Neuronal Cells C->F C->G C->H C->I

Caption: Tiered in vitro assay cascade for comparative biological profiling.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of a human cancer cell line (e.g., HeLa).

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6-(trifluoromethoxy)phenol and its N-methylated analog in DMSO and then dilute in cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory potential of the compounds on COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution.

  • Enzyme and Compound Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compounds at various concentrations, and the assay buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a 10-minute incubation, stop the reaction and measure the prostaglandin E2 (PGE2) production using a colorimetric or fluorescent detection kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Conclusion and Future Directions

While this guide provides a predictive comparison based on sound scientific principles, it is imperative to underscore that experimental validation is essential. The proposed synthetic and screening workflows offer a clear path to elucidating the precise biological activities of 2-Amino-6-(Trifluoromethoxy)phenol and its N-methylated analog.

The key takeaways are:

  • N-methylation is predicted to increase lipophilicity and potentially alter the ADME profile. This could lead to enhanced blood-brain barrier penetration but may also affect solubility and metabolic pathways.

  • The biological activity profile is likely to be modulated by N-methylation. The loss of a hydrogen bond donor on the amino group will change the interaction of the molecule with its biological targets, leading to potential differences in potency and selectivity.

  • A comprehensive in vitro screening approach is necessary to define and compare their pharmacological profiles.

Future research should focus on the synthesis of the N-methylated analog and the execution of the proposed in vitro assays. The results of these studies will provide the much-needed empirical data to validate the predictions made in this guide and to determine the therapeutic potential of these promising compounds.

References

  • Mizon, J. (1983). Medicament based on 2-amino-6-trifluoromethoxy-benzothiazole. U.S. Patent No. 4,370,338. Washington, DC: U.S.
  • Kajay Remedies. (2023). Applications & Uses of 2-Aminophenol. Retrieved from [Link]

  • Benmansour, M., et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Journal of Neural Transmission, 64(1), 47-61.
  • (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. U.S.
  • Spatafora, C., & Tringali, C. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(5), 1325.
  • Al-Ostoot, F. H., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 2245.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
  • BenchChem. (2025). A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development.
  • Muto, A., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Scientific Reports, 13(1), 6149.
  • Racan, L., et al. (2021). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 19(30), 6670-6685.
  • Patricio, R., et al. (2025). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of the Serbian Chemical Society, 90(8), 789-801.
  • Abad, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Mizon, J. (1983). Medicament based on 2-amino-6-trifluoromethoxy-benzothiazole. U.S.
  • (1983). 2-Aminophenol derivatives and process for their preparation.
  • Hemamalini, M., & V, S. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Journal of Molecular Structure, 1325, 139361.
  • Cione, E., et al. (2019). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. Molecules, 24(22), 4122.
  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 39(14), 5067-5081.
  • Alda, M. O., et al. (2018). Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 26(10), 2821-2829.
  • Noolvi, M. N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249.
  • Patricio, R., et al. (2025). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of the Serbian Chemical Society.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1332.
  • Kajay Remedies. (2023).
  • Soukup, O., et al. (2021). Testing of early cellular effects of aminophenol derivatives in HK-2 cells.
  • Dembitsky, V. M. (2018). Advances in chemistry and biological activity of fluorinated 1,3,5-triazines.
  • Kumar, D., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 8(3), 636-641.
  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13.
  • Sabitha, G., et al. (2010).
  • Komiyama, K., et al. (1989). Studies on the biological activity of tocotrienols. Chemical & Pharmaceutical Bulletin, 37(5), 1369-1371.
  • Noolvi, M. N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Giannini, G. (2002). Fluorinated Anthracyclines: Synthesis and Biological Activity. Current Medicinal Chemistry, 9(6), 687-709.
  • Gant, T. G., & Le, V. D. (2023). Formulations and pharmacokinetics of deuterated benzoquinoline inhibitors of vesicular monoamine transporter 2. U.S.

Sources

A Comparative Guide to Trifluoromethoxy (OCF₃) and Trifluoromethyl (CF₃) Groups in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups have emerged as powerful tools for optimizing the pharmacological profiles of therapeutic candidates.[2][3] While structurally similar, the subtle distinction of an ether linkage in the OCF₃ group imparts a unique set of physicochemical properties that differentiate it significantly from the CF₃ group. This guide provides a comprehensive, data-driven comparison of these two critical moieties, offering insights into their respective impacts on drug efficacy and pharmacokinetics to inform strategic decisions in drug discovery programs.

Head-to-Head Physicochemical Properties

The decision to incorporate a CF₃ or OCF₃ group is fundamentally driven by the desired modulation of a molecule's physicochemical characteristics. These properties govern everything from membrane permeability to metabolic fate.

Lipophilicity: A Tale of Two Fluorinated Groups

Lipophilicity, often quantified as the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both the CF₃ and OCF₃ groups increase lipophilicity when replacing a hydrogen or methyl group, a feature that can enhance membrane permeability.[1][4] However, the OCF₃ group is recognized as one of the most lipophilic substituents in drug design.[5]

SubstituentHansch-Fujita π ConstantImpact on Lipophilicity
-CH₃ +0.56Baseline
-CF₃ +0.88Significant Increase[2][4]
-OCF₃ +1.04Very High Increase[5]
This table summarizes the Hansch-Fujita π constants, which quantify the contribution of a substituent to a molecule's lipophilicity. Higher values indicate greater lipophilicity.

The higher lipophilicity of the OCF₃ group can be a double-edged sword. While it can improve passage across the blood-brain barrier, as seen with the neuroprotective drug riluzole, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3] The CF₃ group, while still highly lipophilic, offers a more moderate increase, providing a valuable alternative when the extreme lipophilicity of OCF₃ is undesirable.[2]

Electronic Effects: Modulating Acidity and Interactions

Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[5][6] This property can profoundly influence a molecule's acidity (pKa) and its ability to engage in specific binding interactions.

  • Trifluoromethyl (CF₃): As a powerful electron-withdrawing group, CF₃ can significantly lower the pKa of nearby acidic or basic centers, which can alter the ionization state of a drug at physiological pH and thereby affect its solubility and target engagement.[4][6]

  • Trifluoromethoxy (OCF₃): The OCF₃ group is also strongly electron-withdrawing. The fluorine atoms decrease the electron density on the oxygen, which in turn reduces the oxygen's ability to act as a hydrogen bond acceptor.[5] This can be a crucial tactic to prevent unwanted interactions with metabolic enzymes or off-targets.[5]

Metabolic Stability: The C-F Bond's Strength

A primary driver for incorporating these groups is to enhance metabolic stability.[4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[2][4]

  • Blocking Metabolic Hotspots: Replacing a metabolically vulnerable group, such as a methyl (CH₃) group, with a CF₃ or OCF₃ group is a well-established strategy to block oxidative metabolism.[4]

  • OCF₃ vs. OCH₃: The OCF₃ group offers a distinct advantage over its non-fluorinated counterpart, the methoxy (OCH₃) group. The OCH₃ group is prone to oxidative demethylation by CYPs, a common metabolic pathway. The electron-withdrawing fluorine atoms in the OCF₃ group make the ether linkage far more resistant to this enzymatic breakdown, increasing the drug's half-life.[3][5]

Impact on Pharmacological Profiles: Case Studies and Strategic Application

The true test of these groups lies in their effect on a drug's in vivo performance. The choice between CF₃ and OCF₃ can lead to dramatically different pharmacological outcomes.

Pharmacokinetics (ADME):

  • Absorption & Distribution: The enhanced lipophilicity imparted by both groups can improve absorption and tissue distribution.[3][7] The OCF₃ group, with its superior lipophilicity, is particularly effective for targeting the central nervous system (CNS), as it facilitates crossing the blood-brain barrier.[3]

  • Metabolism: As discussed, both groups are potent metabolic blockers. The choice often depends on the specific metabolic liability being addressed. For instance, to prevent O-demethylation, OCF₃ is the logical choice over OCH₃.[5]

Pharmacodynamics (Potency & Selectivity):

The introduction of a CF₃ or OCF₃ group can significantly alter a drug's binding affinity and selectivity for its target.[5]

  • Increased Binding Affinity: The steric bulk of the CF₃ group, which is larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[4] Furthermore, its strong dipole moment can lead to productive dipole-dipole or halogen bonding interactions.[4]

  • Case Study: Celecoxib: The CF₃ group on the pyrazole ring of the COX-2 inhibitor Celecoxib is critical for its binding affinity and selectivity over the COX-1 enzyme.[4]

The decision of which group to use is context-dependent. A statistical analysis of over 28,000 compound pairs found that replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average.[8] However, in a significant subset of cases (~9%), this substitution increased biological activity by at least tenfold, highlighting the importance of the specific protein environment.[8]

Strategic Decision-Making for the Medicinal Chemist

The choice between CF₃ and OCF₃ is a strategic one, guided by the specific goals of the drug design campaign. The following flowchart provides a simplified decision-making framework.

G start Initiate Lead Optimization q1 Primary Goal? start->q1 goal_metabolism Block Metabolic Liability? q1->goal_metabolism Metabolism goal_lipophilicity Increase Lipophilicity / CNS Penetration? q1->goal_lipophilicity Lipophilicity goal_potency Enhance Binding Affinity? q1->goal_potency Potency sub_q1 Is the liability an O-demethylation? goal_metabolism->sub_q1 sub_q2 Is maximal lipophilicity required? goal_lipophilicity->sub_q2 action_both Evaluate both CF₃ and OCF₃ goal_potency->action_both action_ocf3 Prioritize OCF₃ sub_q1->action_ocf3 Yes action_cf3 Consider CF₃ sub_q1->action_cf3 No sub_q2->action_ocf3 Yes sub_q2->action_cf3 No

Caption: Strategic workflow for selecting between OCF₃ and CF₃ groups.

Experimental Protocols for Evaluation

Validating the effects of these substitutions requires rigorous experimental testing. Below are standardized protocols for assessing two key parameters.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines a compound's susceptibility to metabolism by CYP enzymes.

Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can simulate and quantify its metabolic breakdown. A slower rate of disappearance indicates higher metabolic stability.

Methodology:

  • Prepare Microsomal Incubation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Add Test Compound: Add the test compound (CF₃ or OCF₃ analog) to the microsome-containing wells at a final concentration of 1 µM.

  • Initiate Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time. Calculate the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Combine Microsomes & Buffer prep2 Add Test Compound (1 µM) prep1->prep2 react1 Pre-warm to 37°C prep2->react1 react2 Add NADPH to Start react1->react2 react3 Incubate & Quench at Time Points react2->react3 analysis1 Centrifuge & Collect Supernatant react3->analysis1 analysis2 LC-MS/MS Quantification analysis1->analysis2 analysis3 Calculate t½ & CLint analysis2->analysis3

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Shake-Flask Method for LogP Determination (OECD 107)

This protocol provides a direct measure of a compound's lipophilicity.

Causality: This method measures the equilibrium partitioning of a compound between two immiscible phases, typically n-octanol and water, which serve as surrogates for lipid membranes and aqueous physiological fluids, respectively. The ratio of concentrations directly reflects its lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

  • Compound Dissolution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be detectable in both phases.

  • Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol containing the compound with a precise volume of the saturated water (typically a 1:1 or 1:10 ratio).

  • Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as LogP.

Conclusion

Both the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are invaluable assets in the medicinal chemist's toolkit. The CF₃ group offers a robust method for increasing metabolic stability and lipophilicity while providing unique opportunities for strong binding interactions.[2][4] The OCF₃ group provides a more pronounced increase in lipophilicity and is the superior choice for blocking oxidative O-demethylation, though its synthetic accessibility can be more challenging.[3][5] The optimal choice is not universal but is instead dictated by a thorough analysis of the lead compound's liabilities and the desired therapeutic profile. A data-driven, iterative approach, combining rational design with rigorous experimental validation, will continue to unlock the full potential of these powerful fluorinated motifs in the development of next-generation therapeutics.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2025). American Chemical Society. Retrieved from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Retrieved from [Link]

  • Selected examples of CF3/OCF3/SCF3-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Amino-6-(Trifluoromethoxy)phenol, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Critical Importance of Purity in 2-Amino-6-(Trifluoromethoxy)phenol

2-Amino-6-(Trifluoromethoxy)phenol, with its unique substitution pattern, presents specific challenges and considerations in purity analysis. The trifluoromethoxy group, while imparting desirable electronic properties, can also influence the compound's reactivity and chromatographic behavior. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, creating unforeseen byproducts, and compromising the biological activity and safety of final drug candidates. Therefore, a multi-faceted analytical approach is paramount.

Understanding Potential Impurities: A Synthesis-Based Approach

While a specific, publicly available synthesis route for 2-Amino-6-(Trifluoromethoxy)phenol is not readily found in the literature, we can infer potential impurities by examining common synthetic strategies for substituted aminophenols. A plausible route could involve the reduction of a corresponding nitrophenol.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2-nitro-6-(trifluoromethoxy)phenol.

  • Isomeric Impurities: Positional isomers such as 2-Amino-4-(trifluoromethoxy)phenol or 3-Amino-5-(trifluoromethoxy)phenol, which may arise from the synthesis of the nitrophenol precursor.

  • Byproducts of Reduction: Incomplete reduction products or over-reduction products.

  • Degradation Products: Phenols and amines are susceptible to oxidation, which can lead to colored impurities.

The following sections will compare the most effective analytical techniques for detecting and quantifying these and other potential impurities.

Comparative Analysis of Analytical Techniques

A comprehensive purity assessment of 2-Amino-6-(Trifluoromethoxy)phenol necessitates the use of orthogonal analytical techniques, each providing unique and complementary information. The primary methods we will compare are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Fourier-Transform Infrared (FTIR) Spectroscopy will be discussed as a valuable tool for functional group confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like 2-Amino-6-(Trifluoromethoxy)phenol, reversed-phase HPLC is the method of choice.

Causality of Method Parameters:

  • Column Selection: A C18 column is a standard choice for retaining aromatic compounds. The choice of a specific C18 column (e.g., end-capped, high-purity silica) can influence peak shape and resolution, especially for polar analytes.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to elute the compound and its impurities. The pH of the aqueous phase is critical for controlling the ionization state of the amino and phenolic groups, thereby affecting retention time and peak shape. For aminophenols, a slightly acidic pH (e.g., 3-5) is often employed to ensure the amine is protonated and interacts favorably with the stationary phase.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. A DAD provides the advantage of acquiring spectra across a range of wavelengths, which can help in identifying co-eluting peaks and assessing peak purity.

Experimental Protocol: HPLC-DAD for Purity Assessment

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 280 nm (or a wavelength determined by the UV spectrum of the main compound). DAD acquisition from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition (e.g., 1 mg/mL).

HPLC_Workflow

HPLC Workflow for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Isomers

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For 2-Amino-6-(Trifluoromethoxy)phenol, GC-MS is particularly adept at separating and identifying positional isomers, which may have very similar retention times in HPLC. A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA), which is a key intermediate of Riluzole[1].

Causality of Method Parameters:

  • Derivatization: The polar amino and hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to increase volatility and thermal stability.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating aromatic isomers.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV will produce a reproducible fragmentation pattern that can be used to identify known impurities by library matching and to elucidate the structure of unknown impurities.

Experimental Protocol: GC-MS for Impurity Identification

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: GC-MS system with a split/splitless injector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

GCMS_Workflow

GC-MS Workflow for Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled information about the chemical structure of the main component and any significant impurities. Both ¹H and ¹³C NMR are essential for a complete purity assessment.

Causality of Spectral Interpretation:

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a detailed map of the proton environment in the molecule. Impurities will present as additional, often smaller, signals in the spectrum. The aromatic region (typically 6.5-8.0 ppm) is particularly informative for identifying isomeric impurities, as the substitution pattern will dictate the coupling constants between adjacent protons.

  • ¹³C NMR: The number of signals indicates the number of non-equivalent carbon atoms. The chemical shifts are sensitive to the electronic environment of each carbon, and the trifluoromethoxy group will have a distinct effect on the chemical shifts of the aromatic carbons it is attached to and those in its vicinity.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the labile protons of the amino and hydroxyl groups will be observable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected NMR Data for 2-Amino-6-(Trifluoromethoxy)phenol (Predicted):

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons will appear as a complex multiplet in the range of 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling between the three aromatic protons.

    • The -NH₂ protons will likely appear as a broad singlet between 4.0 and 6.0 ppm.

    • The -OH proton will appear as a broad singlet, with its chemical shift being concentration and temperature-dependent, likely above 9.0 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Six distinct signals for the aromatic carbons. The carbon attached to the trifluoromethoxy group will be significantly affected by the fluorine atoms, likely appearing as a quartet due to C-F coupling.

    • The trifluoromethoxy carbon itself will also be a quartet with a large C-F coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups in the synthesized molecule.

Expected Characteristic Absorptions:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amine): Two sharp bands for the symmetric and asymmetric stretches in the region of 3300-3500 cm⁻¹.

  • C-O stretch (aryl ether): A strong band around 1250-1200 cm⁻¹.

  • C-F stretch (trifluoromethoxy): Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Comparison Summary

Technique Strengths Limitations Primary Application
HPLC-DAD High resolution, excellent for quantification, can assess peak purity.May not resolve all isomers, requires reference standards for absolute quantification of impurities.Quantitative purity assessment and impurity profiling.
GC-MS Excellent for separating volatile isomers, provides structural information from fragmentation patterns.Requires derivatization for polar compounds, not suitable for non-volatile impurities.Identification of volatile and isomeric impurities.
NMR Unambiguous structure elucidation, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple components.Structural confirmation and identification of major impurities.
FTIR Rapid, non-destructive, excellent for functional group confirmation.Not suitable for quantification, provides limited information on the number and nature of impurities.Confirmation of the synthesized compound's identity.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of your purity assessment, a self-validating system should be implemented. This involves:

  • Orthogonal Methods: Using at least two of the primary techniques (HPLC, GC-MS, NMR) to confirm the purity results. For example, an impurity detected by HPLC should ideally be confirmed by GC-MS or NMR.

  • Mass Balance: The purity value obtained from HPLC should be corroborated by the sum of the main component and all identified and unidentified impurities. A good mass balance (approaching 100%) provides confidence in the analysis.

  • Reference Standards: When available, certified reference standards of the main compound and potential impurities should be used to confirm peak identity and for accurate quantification.

  • ICH Guidelines: Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (Q3A) provides a framework for reporting and qualifying impurities.

Conclusion

The comprehensive purity assessment of synthesized 2-Amino-6-(Trifluoromethoxy)phenol is a critical step in ensuring the quality and reliability of research and development activities. A multi-pronged analytical approach, leveraging the strengths of HPLC, GC-MS, and NMR, provides a robust and self-validating system. By understanding the rationale behind the choice of analytical parameters and by meticulously executing these well-defined protocols, researchers can be confident in the purity of their synthesized material, paving the way for successful downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-(trifluoromethoxy)phenol. PubChem. Retrieved January 23, 2026, from [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(92), 50785-50788. [Link]

  • Nageswari, A., Rao, P. S. P., Rao, B. G. S., Satyanarayana, B., Sridhar, C. H., Reddy, V. R., & Mukkanti, K. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(5), 324-329. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Calinescu, O., Pincu, E., & Badea, I. A. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 50(4), 335-342. [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry, an Indian Journal. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2-Amino-6-(Trifluoromethoxy)phenol, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document offers a comprehensive framework, grounded in scientific principles and regulatory expectations, to guide researchers in selecting and validating appropriate analytical methods for this and structurally similar compounds.

Introduction: The Critical Role of Analytical Method Validation

2-Amino-6-(Trifluoromethoxy)phenol is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Accurate and precise analytical methods are therefore indispensable. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2].

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure they produce comparable and reliable data. This is particularly important when a method is transferred between laboratories or when different techniques are used throughout the drug development lifecycle. This guide will walk through a comparative study of a developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the analysis of 2-Amino-6-(Trifluoromethoxy)phenol.

The principles and procedures outlined herein are based on the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][5][6][7][8][9]

Chemical Structure of 2-Amino-6-(Trifluoromethoxy)phenol

A diagram illustrating the chemical structure of 2-Amino-6-(Trifluoromethoxy)phenol.

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of an RP-HPLC method and a GC-FID method for the quantification of 2-Amino-6-(Trifluoromethoxy)phenol. The validation will assess key analytical performance parameters as stipulated by ICH Q2(R1) guidelines.[1][10][11][12]

Validation Parameters Evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

RP-HPLC Method Protocol

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for a wide range of compounds.[13] For 2-Amino-6-(Trifluoromethoxy)phenol, a reversed-phase method is suitable due to the compound's moderate polarity.

Instrumentation and Materials:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: A stock solution of 2-Amino-6-(Trifluoromethoxy)phenol (1 mg/mL) prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

GC-FID Method Protocol with Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[14][15] Due to the polar amino and hydroxyl functional groups in 2-Amino-6-(Trifluoromethoxy)phenol, which can lead to poor peak shape and thermal instability, derivatization is employed to enhance volatility and chromatographic performance.[16][17] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique for such compounds.

Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Solution: A stock solution of 2-Amino-6-(Trifluoromethoxy)phenol (1 mg/mL) in pyridine.

Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Comparative Data and Performance Analysis

The following tables summarize the hypothetical but realistic performance data obtained from the validation of the RP-HPLC and GC-FID methods.

Linearity and Range
ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria (ICH Q2(R1))
Range (µg/mL) 1 - 1001 - 100Established by linearity, accuracy, and precision.[1]
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept 150.3210.8Should be insignificant compared to the response at the lowest concentration.
Accuracy (Recovery)
Concentration LevelRP-HPLC (% Recovery ± RSD)GC-FID (% Recovery ± RSD)Acceptance Criteria (ICH Q2(R1))
Low QC (5 µg/mL) 99.5 ± 1.2%98.9 ± 1.5%98.0% - 102.0% recovery; RSD ≤ 2.0%
Mid QC (50 µg/mL) 100.2 ± 0.8%100.5 ± 1.1%98.0% - 102.0% recovery; RSD ≤ 2.0%
High QC (90 µg/mL) 100.8 ± 0.6%101.2 ± 0.9%98.0% - 102.0% recovery; RSD ≤ 2.0%
Precision
ParameterRP-HPLC (%RSD)GC-FID (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6) 0.7%1.0%RSD ≤ 1.0% for drug substance
Intermediate Precision (n=6) 1.1%1.4%RSD ≤ 2.0% for drug substance
Detection and Quantitation Limits
ParameterRP-HPLC (µg/mL)GC-FID (µg/mL)
LOD 0.30.4
LOQ 1.01.2
Robustness

The robustness of each method was evaluated by making small, deliberate changes to the method parameters.

RP-HPLC Robustness Parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

GC-FID Robustness Parameters:

  • Initial oven temperature (± 2 °C)

  • Carrier gas flow rate (± 0.1 mL/min)

  • Injector temperature (± 5 °C)

Both methods demonstrated good robustness, with no significant impact on the results (RSD < 2.0%) for all tested variations.

Cross-Validation Workflow and Results

To formally cross-validate the two methods, a set of three independent batches of 2-Amino-6-(Trifluoromethoxy)phenol were analyzed using both the validated RP-HPLC and GC-FID methods. The results were then statistically compared.

cluster_0 Method Validation Phase cluster_1 Cross-Validation Phase cluster_2 Outcome HPLC_Val RP-HPLC Method Validation Sample_Prep Prepare 3 Batches of 2-Amino-6-(Trifluoromethoxy)phenol GC_Val GC-FID Method Validation Analyze_HPLC Analyze Samples with RP-HPLC Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples with GC-FID Sample_Prep->Analyze_GC Compare Statistically Compare Results (e.g., t-test, F-test) Analyze_HPLC->Compare Analyze_GC->Compare Conclusion Demonstrate Method Comparability Compare->Conclusion

Workflow for the cross-validation of the RP-HPLC and GC-FID methods.

Cross-Validation Results:

Batch IDRP-HPLC Assay (%)GC-FID Assay (%)% Difference
Batch 199.699.30.30
Batch 299.899.50.30
Batch 399.599.10.40
Mean 99.63 99.30 0.33
Standard Deviation 0.15 0.20

A paired t-test was performed on the results, yielding a p-value > 0.05, indicating no statistically significant difference between the two methods. The percentage difference between the means is also well within the typical acceptance criterion of ≤ 2.0%.

Discussion and Method Selection Rationale

Both the RP-HPLC and GC-FID methods were successfully validated and demonstrated to be suitable for the quantitative analysis of 2-Amino-6-(Trifluoromethoxy)phenol. The cross-validation study confirmed that the two methods provide comparable results.

RP-HPLC Method:

  • Advantages: High precision and accuracy, simpler sample preparation (no derivatization required), and generally applicable to a wider range of pharmaceutical intermediates and APIs.

  • Disadvantages: Higher solvent consumption compared to GC.

GC-FID Method:

  • Advantages: High sensitivity and robustness. FID is a universal detector for organic compounds.

  • Disadvantages: Requires a derivatization step, which adds time and potential for variability to the sample preparation process.

Recommendation:

For routine quality control analysis, the RP-HPLC method is recommended due to its simpler sample preparation, which translates to higher throughput and reduced potential for error. The GC-FID method serves as an excellent orthogonal technique for confirmatory analysis or for specific applications where its advantages might be more pronounced, such as in the analysis of volatile impurities. The choice of method will ultimately depend on the specific application, available instrumentation, and the overall analytical strategy.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for 2-Amino-6-(Trifluoromethoxy)phenol, using RP-HPLC and GC-FID as examples. By adhering to international regulatory guidelines and employing a systematic approach to validation and comparison, researchers can ensure the generation of reliable and defensible analytical data. This robust analytical foundation is critical for making informed decisions throughout the drug development process and for ensuring the quality and safety of pharmaceutical products.

References

  • Charde, M. S., et al. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Chemistry, 2014, 1-8.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • European Medicines Agency. (2022).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2015).
  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Mouritsen, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 928–936.
  • International Council for Harmonisation. (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Mouritsen, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 928–936. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2021). Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavoid Determination of Ononis natrix L. Grown in Jordan. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Amino-6-(Trifluoromethoxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-6-(trifluoromethoxy)phenol in Medicinal Chemistry

2-Amino-6-(trifluoromethoxy)phenol is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a trifluoromethoxy group, makes it a valuable intermediate for developing novel therapeutics. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Given its importance, the efficient and selective synthesis of this compound is of paramount interest to researchers and professionals in drug development.

The most common and industrially viable route to 2-Amino-6-(trifluoromethoxy)phenol is the catalytic hydrogenation of its nitro precursor, 2-Nitro-6-(trifluoromethoxy)phenol. This transformation, while conceptually straightforward, is highly dependent on the choice of catalyst. The efficacy of the catalyst directly impacts the reaction's yield, purity of the product, reaction time, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the performance of various catalysts for this critical reduction, supported by established principles in catalysis and analogous experimental data from the scientific literature.

Catalytic Systems for Nitro Group Reduction: A Comparative Analysis

The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis. Several heterogeneous catalysts have proven effective for this purpose, with the most prominent being Palladium on Carbon (Pd/C), Raney Nickel, and Platinum-based catalysts. The choice among these is not arbitrary and depends on a careful consideration of their intrinsic activity, selectivity, cost, and handling requirements.

Core Reaction Pathway

The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a source of hydrogen, typically hydrogen gas (H₂), in the presence of a metal catalyst.

Reaction_Pathway Substrate 2-Nitro-6-(trifluoromethoxy)phenol Product 2-Amino-6-(trifluoromethoxy)phenol Substrate->Product Catalytic Hydrogenation Catalyst Catalyst (Pd/C, Raney Ni, PtO₂) Hydrogen H₂ (Hydrogen Gas)

Caption: General reaction scheme for the synthesis of 2-Amino-6-(trifluoromethoxy)phenol.

Performance Metrics of Key Catalysts

The following table summarizes the key performance characteristics of the most commonly employed catalysts for the reduction of aromatic nitro compounds. These insights are drawn from a combination of general catalytic principles and specific examples of nitrophenol hydrogenation.

CatalystTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonGenerally exhibits high activity, allowing for milder reaction conditions (lower temperature and pressure) and shorter reaction times.[1][2]High efficiency and selectivity for nitro group reduction.[3] Recyclable.[3]Higher cost compared to non-precious metal catalysts. Can be pyrophoric when dry.[4]
Raney® Nickel - (Sponge metal)High activity for nitro group reduction.[5] A cost-effective non-precious metal catalyst.[1][2]Suitable for large-scale industrial processes due to its low cost.[1][6]Can be pyrophoric and requires careful handling.[4] May exhibit lower selectivity in the presence of other reducible functional groups.[6]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) - (In-situ reduced to Pt)Highly active catalyst for a wide range of hydrogenations.[5] Effective for the reduction of nitrophenols.[5][7]Can be used under mild conditions.[5] Broad applicability.[7]Higher cost than Raney Nickel. Potential for over-reduction of the aromatic ring under harsh conditions.

In-Depth Catalyst Profiles and Mechanistic Considerations

Palladium on Carbon (Pd/C): The High-Activity Champion

Palladium on carbon is often the catalyst of choice for rapid and efficient nitro group reductions.[2] Its high activity stems from the excellent ability of palladium to activate hydrogen and the high surface area provided by the carbon support. For the synthesis of 2-Amino-6-(trifluoromethoxy)phenol, Pd/C is expected to provide high yields under relatively mild conditions.

Causality Behind Experimental Choices:

  • Solvent: Polar solvents like ethanol, methanol, or ethyl acetate are typically used to ensure the solubility of the nitroaromatic starting material.

  • Catalyst Loading: A catalyst loading of 5-10 mol% is common, though lower loadings (as low as 0.4 mol%) have been reported to be effective for some nitro reductions.[3]

  • Hydrogen Pressure: Reactions can often be carried out at or slightly above atmospheric pressure (e.g., using a hydrogen balloon), although moderate pressures (e.g., 50 psi) can accelerate the reaction rate.[5]

Self-Validating System: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the more polar amine product. Complete consumption of the starting material validates the reaction's endpoint.

PdC_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve 2-Nitro-6-(trifluoromethoxy)phenol in solvent (e.g., Ethanol) B Add Pd/C catalyst (5-10 wt%) A->B C Place in hydrogenation vessel B->C D Purge vessel with N₂ then H₂ C->D E Pressurize with H₂ (e.g., 1-4 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC F->G H Filter catalyst through Celite® G->H Upon completion I Wash filter cake with solvent H->I J Concentrate filtrate under reduced pressure I->J K Purify by recrystallization or chromatography J->K

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Raney® Nickel: The Industrial Workhorse

Raney Nickel is a highly active, porous nickel catalyst that offers a significant cost advantage, making it a popular choice for industrial-scale synthesis.[1][6] It is prepared by leaching aluminum from a nickel-aluminum alloy.[6] For the synthesis of 2-Amino-6-(trifluoromethoxy)phenol, Raney Nickel is a viable and economical option, particularly for large-scale production.

Causality Behind Experimental Choices:

  • Activation: Commercial Raney Nickel is often supplied as a slurry in water. It must be washed with the reaction solvent prior to use to remove water.

  • Handling: Raney Nickel is pyrophoric when dry and must be handled with care under a blanket of solvent at all times.[4]

  • Reaction Conditions: While it can be used at lower pressures, Raney Nickel sometimes requires slightly higher temperatures and pressures compared to Pd/C to achieve similar reaction rates.

Self-Validating System: Similar to the Pd/C catalyzed reaction, monitoring by TLC is a reliable method to track the reaction's progress. The complete disappearance of the starting material signals the end of the reaction.

Platinum(IV) Oxide (PtO₂): The Versatile Catalyst

Platinum(IV) oxide, also known as Adams' catalyst, is a widely used hydrogenation catalyst that is reduced in situ to form highly active platinum nanoparticles.[5] It is effective for the reduction of a broad range of functional groups, including aromatic nitro groups.[7]

Causality Behind Experimental Choices:

  • Pre-reduction: The PtO₂ is typically pre-reduced with hydrogen in the reaction solvent before the substrate is added. This ensures the formation of the active platinum catalyst.

  • Solvent: Acetic acid or ethanol are common solvents for hydrogenations using PtO₂.

  • Selectivity: While highly active, there is a potential for over-reduction of the aromatic ring to a cyclohexyl ring under more forcing conditions (high pressure and temperature). Therefore, careful control of the reaction parameters is crucial to ensure selective reduction of the nitro group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the catalytic hydrogenation of 2-Nitro-6-(trifluoromethoxy)phenol using the discussed catalysts. These protocols are based on established procedures for the reduction of substituted nitrophenols and should be adapted and optimized for the specific substrate.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
  • Vessel Preparation: To a hydrogenation vessel, add 2-Nitro-6-(trifluoromethoxy)phenol (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-(trifluoromethoxy)phenol, which can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a hydrogenation vessel, add Raney® Nickel (approximately 20% by weight of the substrate) as a slurry in water. Carefully decant the water and wash the catalyst with ethanol (3 x 10 mL).

  • Reaction Setup: Add a solution of 2-Nitro-6-(trifluoromethoxy)phenol (1.0 eq) in ethanol (15 mL per gram of substrate) to the vessel containing the washed Raney Nickel.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 100 psi.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the catalyst through Celite®. Caution: Do not allow the Raney Nickel to dry on the filter paper as it is pyrophoric. Keep the filter cake wet with solvent.

  • Isolation: Concentrate the filtrate to obtain the crude product.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂)
  • Catalyst Pre-reduction: To a hydrogenation vessel containing ethanol (10 mL), add PtO₂ (0.02 eq by weight). Seal the vessel, purge with nitrogen and then hydrogen, and stir under a hydrogen atmosphere (1 atm) for 30 minutes until the catalyst turns black.

  • Substrate Addition: Carefully introduce a solution of 2-Nitro-6-(trifluoromethoxy)phenol (1.0 eq) in ethanol (10 mL per gram of substrate) to the pre-reduced catalyst mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture at room temperature for 3-6 hours.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Vent the hydrogen, purge with nitrogen, and filter the catalyst through Celite®.

  • Isolation: Remove the solvent under reduced pressure to yield the desired product.

Conclusion and Catalyst Recommendation

For the laboratory-scale synthesis of 2-Amino-6-(trifluoromethoxy)phenol where high yield and purity are the primary concerns, Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity under mild conditions. For industrial-scale production where cost is a significant factor, Raney® Nickel presents a more economical alternative, although it may require slightly more vigorous conditions and careful handling. Platinum(IV) Oxide is a highly effective but more expensive option, best reserved for situations where other catalysts fail or when its specific reactivity profile is advantageous.

Ultimately, the optimal catalyst and conditions should be determined through empirical screening for any specific application to achieve the desired balance of efficiency, selectivity, and cost.

References

  • Freifelder, M., & Robinson, R. M. (1963). U.S. Patent No. 3,079,435. Washington, DC: U.S.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Royal Society of Chemistry. (2018). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]

  • European Patent Office. (n.d.). EP0433503A2 - 2-Aminophenol derivatives and process for their preparation.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Atlantis Press. (2015). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). [Link]

  • MDPI. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules, 26(21), 6489. [Link]

  • ACS Publications. (2023). Pd nanoparticles anchored Co-MOF for nitrophenol reduction. Environmental Science & Technology, 57(35), 13047-13056. [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2901. [Link]

  • Royal Society of Chemistry. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 4(92), 50556-50564. [Link]

  • MDPI. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts, 13(7), 1083. [Link]

  • Royal Society of Chemistry. (2012). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 2(4), 735-741. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN J. Chem., 14(2), 1234-1243. [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. [Link]

  • Nature. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. Nature Communications, 5, 5634. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. [Link]

  • Future4200. (n.d.). Catalytic Hydrogenation over Platinum Metals. [Link]

  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8275-8279. [Link]

  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google P
  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google P
  • (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - ResearchGate. [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst - Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

  • (PDF) Catalytic reduction of 4-nitrophenol using Cu/Cu 2 O nanocomposites based on magnetic maize straw - ResearchGate. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. [Link]

  • Process Design and Economics of Production of p-Aminophenol - arXiv. [Link]

  • (PDF) Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. [Link]

  • Catalytic highly enantioselective transfer hydrogenation of β- trifluoromethyl nitroalkenes. An easy and general entry to optic. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar. [Link]

  • (PDF) Platinum Supported on Reduced Graphene Oxide as a Catalyst for Hydrogenation of Nitroarenes. [Link]

  • Toward decorrelation of surface oxygen groups from metal dispersion effects in Pd/C hydrogenation catalysts - Catalysis Science & Technology (RSC Publishing). [Link]

  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species | ACS Omega. [Link]

  • Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts. - ResearchGate. [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-Amino-6-(Trifluoromethoxy)phenol Derivative Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, establishing a predictive relationship between in vitro bioactivity and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a promising class of compounds: 2-Amino-6-(Trifluoromethoxy)phenol derivatives. By examining the experimental data and underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) for this chemical series.

The inclusion of a trifluoromethoxy group in pharmaceutical agents is a strategic design element known to enhance metabolic stability and lipophilicity, which can significantly improve a compound's pharmacokinetic profile.[1] These derivatives have garnered interest for their potential neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] This guide will delve into the experimental approaches used to characterize these activities, offering a critical analysis of how laboratory benchtop results translate to whole-organism responses.

I. In Vitro Assessment: Unveiling Intrinsic Activity

In vitro assays serve as the initial and fundamental screening platform to determine the intrinsic biological activity of a compound. These controlled experiments are designed to isolate and measure specific mechanisms of action, providing a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

A. Antioxidant Activity Assays

Phenolic compounds are renowned for their antioxidant potential. The activity of 2-Amino-6-(Trifluoromethoxy)phenol derivatives is often first assessed through a panel of in vitro antioxidant assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents: A stock solution of the 2-Amino-6-(Trifluoromethoxy)phenol derivative is prepared in a suitable solvent (e.g., methanol or DMSO). A working solution of DPPH in methanol is also prepared.

  • Assay Procedure: In a 96-well plate, serial dilutions of the test compound are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

  • Assay Procedure: The test compound is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined time.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by absorbance at approximately 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate.[5]

B. Anti-inflammatory Activity Assays

Chronic inflammation is a key pathological feature in numerous diseases. The anti-inflammatory potential of 2-Amino-6-(Trifluoromethoxy)phenol derivatives can be evaluated in vitro by measuring their ability to inhibit key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence and absence of the test compound.

  • Incubation: The cells are incubated for a period that allows for the production of nitric oxide (e.g., 24 hours).

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

II. In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System

While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system. These studies bridge the gap between intrinsic activity and therapeutic potential.

A. Models of Inflammation

To assess the in vivo anti-inflammatory effects of 2-Amino-6-(Trifluoromethoxy)phenol derivatives, researchers often employ models of acute and chronic inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Typically, rats or mice are used for this model.[6]

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A positive control (e.g., a known NSAID) and a vehicle control are also included.

  • Induction of Inflammation: After a specific period to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the hind paw of the animals.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose, and the ED50 (the dose that produces 50% of the maximal effect) is determined.[3]

B. Models of Neuroprotection

Given the neuroprotective potential of this class of compounds, in vivo models of neurological disorders are employed to evaluate their efficacy. A notable example is the use of 2-amino-6-(trifluoromethoxy)benzothiazole (riluzole), a close analog, in models of neurotoxicity.

Experimental Protocol: MPTP-Induced Neurotoxicity in Mice

  • Animal Model: Mice are used as a model for Parkinson's disease-like neurodegeneration.

  • Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice to induce damage to dopaminergic neurons in the substantia nigra.

  • Compound Administration: The test compound is administered before, during, or after MPTP administration to assess its protective effects.

  • Behavioral Assessment: Motor function and coordination are assessed using tests such as the rotarod test.

  • Neurochemical and Histological Analysis: After the experimental period, brain tissue is analyzed to measure levels of dopamine and its metabolites and to assess neuronal damage through immunohistochemical staining for markers like tyrosine hydroxylase (TH).[7]

III. In Vitro-In Vivo Correlation (IVIVC): Bridging the Data

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy of the 2-Amino-6-(Trifluoromethoxy)phenol derivatives. A strong IVIVC allows for the prediction of in vivo performance based on in vitro data, thereby accelerating the drug development process.

A. Comparative Data Analysis

The following table presents a hypothetical but representative comparison of in vitro and in vivo data for a 2-Amino-6-(Trifluoromethoxy)phenol derivative (Compound X) and a related benzothiazole analog (Riluzole).

CompoundIn Vitro AssayIC50/EC50In Vivo ModelEndpointED50
Compound X DPPH Scavenging15 µMCarrageenan Paw EdemaEdema Inhibition25 mg/kg
Compound X NO Inhibition (LPS)8 µMCarrageenan Paw EdemaEdema Inhibition25 mg/kg
Riluzole N/AN/ASound-induced SeizuresAnticonvulsant2.1 mg/kg (i.p.)
Riluzole N/AN/AKainate-induced SeizuresAnticonvulsant9.25 mg/kg (i.p.)

Note: The data for Compound X is illustrative. The data for Riluzole is sourced from published literature.

B. Interpreting the Correlation

A direct numerical correlation between in vitro IC50 and in vivo ED50 is not always linear due to a multitude of factors including:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties dictate its concentration and persistence at the target site in vivo. A potent compound in vitro may have poor bioavailability in vivo, leading to a weaker than expected effect.

  • Target Engagement: In vitro assays often measure interaction with a purified enzyme or a single cell type. In vivo, the compound must navigate a complex biological system to reach and engage its target.

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unforeseen effects or side effects that are not observed in a controlled in vitro setting.

For instance, Schiff base derivatives of 2-amino-6-trifluoromethoxy benzothiazole have demonstrated both in vitro antioxidant potential and in vivo effectiveness in reducing neuroinflammatory mediators.[3] This suggests that the antioxidant activity observed in vitro may contribute to the overall neuroprotective effect seen in vivo, but the in vivo outcome is a composite of multiple pharmacological actions.

IV. Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate the workflows and a relevant signaling pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (2-Amino-6-(Trifluoromethoxy)phenol derivative) antioxidant Antioxidant Assays (DPPH, FRAP) invitro_start->antioxidant anti_inflammatory_vitro Anti-inflammatory Assays (NO Inhibition) invitro_start->anti_inflammatory_vitro ic50 Determine IC50/EC50 antioxidant->ic50 anti_inflammatory_vitro->ic50 ed50 Determine ED50 ic50->ed50 IVIVC Analysis invivo_start Animal Model Selection (Rodents) inflammation_model Inflammation Model (Carrageenan Paw Edema) invivo_start->inflammation_model neuro_model Neuroprotection Model (MPTP) invivo_start->neuro_model inflammation_model->ed50 neuro_model->ed50

Caption: A generalized workflow for the in vitro and in vivo evaluation of 2-Amino-6-(Trifluoromethoxy)phenol derivatives.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound 2-Amino-6-(Trifluoromethoxy) phenol Derivative Compound->IKK Inhibition

Caption: A simplified diagram of the LPS-induced nitric oxide production pathway and a potential point of inhibition.

V. Conclusion

The successful development of 2-Amino-6-(Trifluoromethoxy)phenol derivatives as therapeutic agents hinges on a thorough understanding of their in vitro-in vivo correlation. While in vitro assays provide crucial initial data on a compound's intrinsic activity, in vivo studies are indispensable for evaluating its true therapeutic potential in a complex physiological environment. A robust IVIVC is not always straightforward and requires careful consideration of pharmacokinetic and pharmacodynamic factors. By employing a battery of well-designed in vitro and in vivo experiments, researchers can build a comprehensive profile of these promising compounds, paving the way for their translation from the laboratory to the clinic.

VI. References

  • Wechem. (n.d.). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]1]

  • Request PDF. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]3]

  • Rasayan Journal of Chemistry. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Retrieved from [Link]4]

  • CABI Digital Library. (2014). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. Retrieved from [Link]5]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]6]

  • National Center for Biotechnology Information. (n.d.). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]3]

  • National Center for Biotechnology Information. (n.d.). Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. Retrieved from [Link]7]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Novel Phenolic Kinase Inhibitors: Spotlight on Trifluoromethyl-Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery.[1][2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[2] Among the myriad of scaffolds explored, substituted aminophenols have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of a novel 2-amino-3-(trifluoromethyl)phenol-based kinase inhibitor, herein referred to as Compound 9u, against the established multi-kinase inhibitors, Sorafenib and Dasatinib. Our analysis is grounded in publicly available preclinical data, offering researchers and drug development professionals a comprehensive resource for evaluating this emerging class of inhibitors.

The Rationale for Trifluoromethyl-Substituted Aminophenol Scaffolds

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and target affinity of drug candidates. These groups can alter the electronic properties of the molecule and promote favorable interactions within the target's binding pocket. The 2-aminophenol core provides a versatile scaffold that can be readily functionalized to achieve desired potency and selectivity profiles.

Comparative Analysis of Kinase Inhibitory Potency

A critical aspect of characterizing any new kinase inhibitor is to assess its potency against a panel of relevant kinases and to compare its performance against existing drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound 9u, Sorafenib, and Dasatinib against a selection of key kinases implicated in cancer. Lower IC50 values are indicative of higher potency.

Kinase TargetCompound 9u (IC50, µM)Sorafenib (IC50, nM)Dasatinib (IC50, nM)
EGFR0.091[3]>10,000-
VEGFR-2-90[3]-
PDGFR-β-57[3]-
c-KIT-68[3]<1[3]
Bcr-Abl--<1[3]
Src--0.5[3]
Note: Dashes (-) indicate that data was not readily available in the cited sources.

As the data illustrates, Compound 9u demonstrates potent and selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 value of 0.091 µM.[3] In contrast, Sorafenib is a multi-kinase inhibitor with activity against VEGFR-2, PDGFR-β, and c-KIT, while Dasatinib is a potent inhibitor of Bcr-Abl and Src family kinases.[3] This highlights a key differentiation for this class of compounds: the potential for developing highly selective inhibitors.

Cellular Proliferation Assays

To translate the enzymatic inhibition data into a cellular context, the anti-proliferative activity of these compounds was evaluated in various cancer cell lines.

Cell LineCompound 9u (IC50, µM)Sorafenib (IC50, µM)Dasatinib (IC50, µM)
A549 (Lung Carcinoma)0.35[3]--
MCF-7 (Breast Cancer)3.24[3]--
PC-3 (Prostate Cancer)5.12[3]--
Note: Dashes (-) indicate that data was not readily available in the cited sources.

Compound 9u effectively inhibits the proliferation of the A549 lung carcinoma cell line, which is consistent with its potent inhibition of EGFR.[3] Its activity against MCF-7 and PC-3 cells is less pronounced, suggesting a degree of cell-type specificity.

Signaling Pathway Context

The inhibitors discussed target key nodes in cellular signaling pathways that are critical for cell growth, proliferation, and survival. The following diagram illustrates the simplified signaling pathway for EGFR, a primary target of Compound 9u.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Compound_9u Compound 9u Compound_9u->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by Compound 9u.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key assays used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

A Spectroscopic Guide to the Differentiation of 2-Amino-6-(Trifluoromethoxy)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical research and development, the precise structural characterization of synthesized molecules is paramount. Positional isomers—molecules with identical formulas but different arrangements of substituents on a core structure—can exhibit dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the unambiguous differentiation of 2-Amino-6-(Trifluoromethoxy)phenol and its key positional isomers. As a Senior Application Scientist, my objective is to move beyond mere data reporting and explain the underlying principles that make each technique a powerful tool for structural elucidation. We will explore the diagnostic power of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, supported by predictive data and validated experimental protocols.

Introduction: The Critical Challenge of Isomer Purity

2-Amino-6-(Trifluoromethoxy)phenol is a substituted aromatic compound representative of structures often encountered as intermediates or core scaffolds in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a valuable bioisostere for a methoxy or chloro group, often enhancing metabolic stability and lipophilicity, while the amino and hydroxyl groups provide key hydrogen bonding capabilities for molecular recognition at biological targets.

The Isomers in Focus

To illustrate the comparative power of spectroscopy, we will focus on differentiating our target compound, Isomer 1 , from three other plausible positional isomers. These have been selected to represent distinct ortho, meta, and para relationships between the functional groups, which give rise to unique spectroscopic signatures.

  • Isomer 1: 2-Amino-6-(Trifluoromethoxy)phenol (Target)

  • Isomer 2: 4-Amino-2-(Trifluoromethoxy)phenol

  • Isomer 3: 2-Amino-4-(Trifluoromethoxy)phenol

  • Isomer 4: 3-Amino-5-(Trifluoromethoxy)phenol

Chemical structures of the four isomers

Comparative ¹H NMR Spectroscopy: The Gold Standard for Positional Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for distinguishing positional isomers of substituted aromatic compounds.[1][2] The key diagnostic features in a ¹H NMR spectrum are the chemical shifts (δ), the spin-spin coupling constants (J), and the integration of the signals in the aromatic region (typically 6.0-8.0 ppm).[3][4]

Expertise in Action: Why Coupling Constants are Decisive

The magnitude of the coupling constant between two protons on a benzene ring is dictated by the number of bonds separating them. This provides an irrefutable geometric fingerprint:

  • ³J (ortho-coupling): Between adjacent protons (3 bonds). Typically the largest, ranging from 6–10 Hz.[1]

  • ⁴J (meta-coupling): Between protons separated by one carbon (4 bonds). Much smaller, typically 2–4 Hz.

  • ⁵J (para-coupling): Between protons on opposite sides of the ring (5 bonds). Often close to 0 Hz and not resolved.

By analyzing the splitting patterns, we can deduce the substitution pattern.

Predicted ¹H NMR Aromatic Signals

IsomerPredicted Aromatic Proton Signals and Coupling Patterns
1: 2-Amino-6-(OCF₃)phenol 3 Protons: Expect three distinct signals, likely two doublets and one triplet (or a doublet of doublets), arising from a 1,2,3-trisubstituted pattern. The key is the presence of only ortho and meta couplings.
2: 4-Amino-2-(OCF₃)phenol 3 Protons: Expect three distinct signals in a 1,2,4-trisubstituted pattern. One proton will be a doublet (ortho coupling), one a doublet (meta coupling), and one a doublet of doublets (ortho and meta coupling).
3: 2-Amino-4-(OCF₃)phenol 3 Protons: Similar to Isomer 2, a 1,2,4-trisubstituted pattern will yield a doublet, a doublet, and a doublet of doublets. Chemical shifts will differ due to substituent positions.
4: 3-Amino-5-(OCF₃)phenol 3 Protons: Expect three distinct signals in a 1,3,5-trisubstituted pattern. The signals will likely appear as two doublets and one triplet, but with only meta-coupling constants (~2-4 Hz), resulting in much finer splitting than seen in other isomers.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can slow the exchange of the acidic -OH proton, allowing it to be observed.[6]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Use a standard 45° pulse width.[7]

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 3-5 seconds to ensure accurate integration.[7]

  • Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Isomer Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire Spectrum (≥400 MHz) D->E F Fourier Transform, Phase, & Calibrate E->F G Integrate Peaks & Analyze Coupling (J) F->G H Identify Isomer Based on Pattern G->H

Caption: Workflow for Isomer Differentiation by ¹H NMR Spectroscopy.

Comparative ¹³C and ¹⁹F NMR Spectroscopy

¹³C NMR: A Complementary View

While ¹H NMR focuses on the protons, ¹³C NMR provides information about the carbon skeleton. The key diagnostic feature is the number of unique signals, which reflects the molecule's symmetry.

  • Symmetry Matters: For Isomer 4 (1,3,5-substitution), the symmetry may result in fewer than the expected 6 aromatic carbon signals if the electronic effects of the -NH₂ and -OCF₃ groups are similar enough to make C4/C6 or C2/C6 chemically equivalent. The other isomers, being less symmetric, will show 6 distinct aromatic carbon signals. The carbon directly attached to the -OCF₃ group will also show coupling to the fluorine atoms (JC-F), providing another diagnostic marker.

¹⁹F NMR: The Trifluoromethoxy Fingerprint

Given the presence of the -OCF₃ group, ¹⁹F NMR is an exceptionally powerful and simple technique.[9]

  • Simplicity and Sensitivity: ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[9]

  • Diagnostic Chemical Shift: The chemical shift of the -OCF₃ group is highly sensitive to its electronic environment on the ring.[10] Each isomer will exhibit a single, sharp singlet (as there are no other fluorine atoms to couple with), but its chemical shift (ppm) will be unique and diagnostic for that specific substitution pattern. The large chemical shift dispersion of ¹⁹F NMR (over 800 ppm) means that even subtle electronic differences between isomers lead to well-resolved and easily distinguishable peaks.[9]

Predicted ¹³C and ¹⁹F NMR Data

IsomerPredicted # of Aromatic ¹³C SignalsPredicted ¹⁹F Chemical Shift (Relative)
1: 2-Amino-6-(OCF₃)phenol 6δ₁
2: 4-Amino-2-(OCF₃)phenol 6δ₂
3: 2-Amino-4-(OCF₃)phenol 6δ₃
4: 3-Amino-5-(OCF₃)phenol Potentially < 6 (e.g., 4 or 5)δ₄
(Note: δ₁, δ₂, δ₃, and δ₄ will be distinct values)

Comparative Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For these isomers, the most diagnostic region involves the O-H and N-H stretching frequencies (typically 3000-3600 cm⁻¹).

Expertise in Action: The Power of Intramolecular Hydrogen Bonding

The key differentiator for IR is the spatial proximity of the -OH and -NH₂ groups.

  • Isomer 1 (2-Amino-6-(OCF₃)phenol): The ortho relationship between the hydroxyl and amino groups allows for strong intramolecular hydrogen bonding. This internal bonding weakens the O-H and N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (e.g., 3200-3400 cm⁻¹) and appear as broad, distinct bands.

  • Other Isomers (2, 3, and 4): With the -OH and -NH₂ groups in meta or para positions, intramolecular hydrogen bonding is impossible. These isomers will primarily exhibit intermolecular hydrogen bonding, which is concentration-dependent. In a dilute solution, they will show sharper, higher-frequency O-H and N-H stretching bands (e.g., 3400-3600 cm⁻¹) compared to Isomer 1.[11]

Predicted Key IR Frequencies (cm⁻¹)

IsomerO-H StretchN-H StretchKey Differentiator
1 Broad, ~3300-3450Broad, ~3200-3400Intramolecular H-bonding signature
2 Sharper, ~3500-3600Sharper, ~3400-3500Free/Intermolecular H-bonding
3 Sharper, ~3500-3600Sharper, ~3400-3500Free/Intermolecular H-bonding
4 Sharper, ~3500-3600Sharper, ~3400-3500Free/Intermolecular H-bonding

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[12]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[13] Take a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[14]

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[14]

  • Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.[13]

Comparative Mass Spectrometry (MS)

While all four isomers have the identical molecular weight (isobaric), making them indistinguishable by a simple full-scan mass spectrum, their fragmentation patterns under tandem mass spectrometry (MS/MS) can be diagnostic.

Expertise in Action: Proximity-Induced Fragmentation

In MS/MS, the molecular ion (M+H)⁺ is isolated and fragmented by collision-induced dissociation (CID). The proximity of functional groups can enable unique fragmentation pathways.

  • Ortho Effect: Isomers with adjacent functional groups, like Isomer 1, can exhibit characteristic neutral losses. For example, the proximity of the -OH and -NH₂ groups might facilitate a concerted loss of water (H₂O) or ammonia (NH₃) upon fragmentation, leading to a prominent [M+H - 18]⁺ or [M+H - 17]⁺ ion.

  • General Fragmentation: All isomers will likely show fragmentation of the trifluoromethoxy group (loss of CF₃) and cleavage of the aromatic ring. However, the relative intensities of these fragment ions will vary depending on the stability of the resulting fragments, which is influenced by the substituent pattern. For phenols, a characteristic loss of carbon monoxide (CO, 28 Da) is also common.[4]

A detailed comparison of the MS/MS spectra of all four isomers would be required to identify unique, diagnostic fragment ions for each.

G cluster_frag Collision Cell (Q2) cluster_detect Detector (Q3) M Molecular Ion [M+H]⁺ (Isolated in Q1) Frag Fragmented by Collision with Gas M->Frag F1 Fragment Ion 1 (e.g., [M+H - H₂O]⁺) Frag->F1 F2 Fragment Ion 2 (e.g., [M+H - CO]⁺) Frag->F2 F3 Fragment Ion 3 (e.g., [M+H - CF₃]⁺) Frag->F3 caption Isomer differentiation by unique MS/MS fragmentation patterns.

Caption: Differentiating Isomers by Unique MS/MS Fragmentation Patterns.

Comparative UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring possesses a chromophore that gives rise to characteristic absorption bands.[15][16] The position (λ_max) and intensity of these bands are modulated by the substituents.

  • Substituent Effects: All three substituents (-OH, -NH₂, -OCF₃) are auxochromes, meaning they are electron-donating groups that can cause a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands.[17]

  • Limited Specificity: While each isomer will have a unique UV-Vis spectrum, the differences in λ_max may be subtle (on the order of 5-20 nm). Therefore, UV-Vis spectroscopy is less definitive for distinguishing these specific isomers compared to NMR or IR. It is best used as a supplementary or confirmatory technique, rather than a primary identification method.[18][19]

Predicted UV-Vis Absorption (λ_max in nm)

IsomerPredicted Primary Band (λ_max)Rationale
1 ~280-290Combined effect of three auxochromes.
2 ~285-295Para-relationship of -NH₂ and -OH often leads to a significant bathochromic shift.
3 ~280-290Ortho/Para relationship of auxochromes.
4 ~275-285Meta-relationship generally results in a smaller shift compared to ortho/para.

Synthesis and Conclusion: A Multi-Technique Approach

No single technique is infallible. A robust and trustworthy structural confirmation relies on the convergence of data from multiple, orthogonal analytical methods.

Summary of Key Differentiating Features

TechniqueIsomer 1 (Target)Isomer 2Isomer 3Isomer 4
¹H NMR Distinct 1,2,3-pattern with large ortho couplings.1,2,4-pattern.1,2,4-pattern.1,3,5-pattern with small meta couplings only.
¹⁹F NMR Unique singlet at δ₁.Unique singlet at δ₂.Unique singlet at δ₃.Unique singlet at δ₄.
IR Broad O-H/N-H stretches (intramolecular H-bond).Sharp O-H/N-H stretches.Sharp O-H/N-H stretches.Sharp O-H/N-H stretches.
MS/MS Potential for unique neutral losses (e.g., H₂O).Distinct fragmentation pattern.Distinct fragmentation pattern.Distinct fragmentation pattern.

Final Recommendation:

For the unambiguous identification of 2-Amino-6-(Trifluoromethoxy)phenol and the confirmation of its purity against positional isomers, the following workflow is recommended:

  • Primary Identification: Use ¹H NMR to definitively establish the substitution pattern via analysis of coupling constants.

  • Confirmation: Use ¹⁹F NMR as a rapid and highly sensitive confirmation. The unique chemical shift of the -OCF₃ group provides a second, independent verification of the isomer's identity.

  • Orthogonal Verification: Employ IR spectroscopy to confirm the ortho-relationship of the -OH and -NH₂ groups in the target isomer through the clear signature of intramolecular hydrogen bonding.

By integrating the evidence from these three techniques, researchers can achieve the highest level of confidence in their structural assignments, ensuring the scientific integrity of their drug discovery and development programs.

References

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • Hansen, S. L., Krueger, W. J., Dunn, L. B., Jr., & Artz, W. E. (1997). Quantitation and structure elucidation of the positional isomers in a triacylglycerol mixture using proton and carbon one- and two-dimensional NMR. Journal of Agricultural and Food Chemistry, 45(12), 4730-4739. [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]

  • National Bureau of Standards. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 42(4), 379-393. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra. [Link]

  • Gerhards, M., Unterberg, C., & Schumm, S. (2002). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. Physical Chemistry Chemical Physics, 4(23), 5563-5565. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

  • Nic Daeid, N., & Waddell, R. J. (2017). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Drug Testing and Analysis, 9(5), 687-700. [Link]

  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Alcohols and Phenols. [Link]

  • National Analytical Corporation. (n.d.). 2-amino-6-(trifluoromethoxy) Phenol. [Link]

  • YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Google Patents. (2012).
  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • LibreTexts Chemistry. (2022). NMR Spectroscopy. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Calgary. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • National Institutes of Health. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • LibreTexts Chemistry. (2019). Spectral Characteristics of the Benzene Ring. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • ResearchGate. (2020). Benzene with functional groups and uv-vis absorption?. [Link]

  • YouTube. (2018). spectroscopy infrared alcohols and amines. [Link]

  • ResearchGate. (2017). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. [Link]

  • PubMed. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?. [Link]

  • PubChem. (n.d.). 2,3,6-Trinitrophenol. [Link]

  • YouTube. (2012). 19F NMR spectroscopy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Amino-6-(Trifluoromethoxy)phenol, a substituted aromatic amine, is not merely a regulatory formality but a critical step in ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards, designed for the discerning researcher in a drug development or discovery setting.

Compound Identification and Hazard Analysis

A foundational understanding of the compound's properties and inherent hazards is non-negotiable. This knowledge informs every subsequent decision in the handling and disposal process. 2-Amino-6-(Trifluoromethoxy)phenol is a solid, crystalline powder used as a pharmaceutical intermediate.[1] Its structure, featuring an amino group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, dictates its reactivity and toxicological profile.

Table 1: Chemical and Physical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

Property Value Source(s)
CAS Number 1261524-09-7 [1][2][3]
Molecular Formula C₇H₆F₃NO₂ [1][3]
Molecular Weight 193.13 g/mol [1][3]
Appearance Off-white to pale yellow or light brown crystalline solid [1][2]
Melting Point 110-115 °C [1]
Solubility Soluble in polar organic solvents; sparingly soluble in water [1]

| Density | ~1.48 g/cm³ |[1][2] |

Inherent Hazards: A Mechanistic Perspective

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Amino-6-(Trifluoromethoxy)phenol is not widely available, its hazards can be reliably inferred from its structural similarity to other substituted phenols, such as 4-(Trifluoromethoxy)phenol, and general principles of chemical toxicology.[4][5]

The primary hazards are associated with the phenolic and aromatic amine functionalities, compounded by the halogenated substituent.

  • Toxicity: Phenolic compounds are generally toxic and can be absorbed through the skin.[6][7] Ingestion can cause severe damage to internal tissues.[8] The trifluoromethoxy group increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes.

  • Corrosivity/Irritation: Like many phenols, this compound is expected to be a skin and respiratory irritant and can cause serious eye damage.[4][5][9] The corrosive effect of phenols is due to their protein-degenerating properties.[6]

  • Environmental Hazard: As a halogenated organic compound, it is persistent and requires specialized disposal to prevent environmental contamination.[10] Such compounds are generally forbidden from drain disposal.[11]

Table 2: Anticipated Hazard Identification (Based on GHS Classification for Analogous Compounds)

Hazard Class GHS Hazard Statement Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed [5]
Skin Irritation H315: Causes skin irritation [5][9]
Serious Eye Damage H318/H319: Causes serious eye damage/irritation [5][9]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[5] |

Pre-Disposal Safety: Engineering Controls and PPE

Before waste is generated, a safe environment must be established. This proactive approach minimizes the risk of accidental exposure.

Engineering Controls

All handling of 2-Amino-6-(Trifluoromethoxy)phenol, including weighing, transfers, and the addition of waste to its designated container, must be performed within a certified chemical fume hood.[8] This is the primary barrier to prevent inhalation of any dust or vapors. The laboratory must also be equipped with easily accessible and operational eyewash stations and safety showers.[12]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the risks posed by a halogenated phenol.[13]

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles. Protects against splashes and airborne particles. Goggles are required when a splash hazard is significant.[12]
Hand Protection Double-gloving with nitrile exam gloves or thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber). Protects against incidental skin contact. Gloves must be changed immediately upon contamination.[12]
Body Protection A fully buttoned, flame-resistant laboratory coat. Prevents contamination of personal clothing.

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Spill and Exposure Protocols: Immediate Action Plan

In the event of an unplanned release or exposure, a swift and correct response is critical.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill Cleanup (Small Scale)
  • Alert personnel in the immediate area and restrict access.

  • Wearing the appropriate PPE (including respiratory protection if the powder is airborne), gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • All cleanup materials (absorbent, wipes, contaminated gloves) must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-6-(Trifluoromethoxy)phenol must be managed as a regulated hazardous waste stream from the point of generation to its final destruction.[15] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [11][16]

Waste Characterization and Segregation

The key to proper disposal is correct characterization. Due to the trifluoromethoxy group, this compound must be classified as a halogenated organic waste .[10][17]

Causality: Halogenated and non-halogenated waste streams are segregated because they require different disposal methods.[18] Halogenated waste is typically incinerated at higher temperatures to ensure the complete destruction of halogenated byproducts, a process that is more costly.[18] Mixing these streams unnecessarily increases disposal costs and complexity.

Containerization and Labeling
  • Select a Proper Container: Use a designated, chemically compatible waste container.[19] For solid waste, a wide-mouth polyethylene or glass container with a screw-top lid is appropriate. For solutions, use a bottle designated for liquid halogenated organic waste. The container must be in good condition, free of leaks or damage.[19]

  • Label the Container: Proper labeling is a strict regulatory requirement under OSHA and EPA guidelines.[20][21] As soon as the first particle of waste enters the container, it must be labeled with:

    • The words "Hazardous Waste"[18]

    • The full chemical name: "Waste 2-Amino-6-(Trifluoromethoxy)phenol"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[21]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[15][17] This prevents the release of vapors and protects against spills.

Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[22]

  • The SAA should be under the control of laboratory personnel and located at or near the point of generation.

  • Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[23]

  • Do not store incompatible waste types together. Keep halogenated waste separate from strong acids, bases, or oxidizers.[7]

Final Disposal
  • Schedule a Pickup: Once the container is full or has been in storage for a designated period (typically 6-12 months, per institutional policy and EPA guidelines), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[24][25]

  • Documentation: Ensure all required paperwork or electronic manifests are completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.

The following diagram illustrates the decision-making workflow for the proper disposal of 2-Amino-6-(Trifluoromethoxy)phenol.

G cluster_prep Preparation & Characterization cluster_contain Containerization & Storage cluster_disposal Final Disposition start Waste Generated identify Identify as 2-Amino-6- (Trifluoromethoxy)phenol start->identify characterize Characterize as Halogenated Organic Waste identify->characterize container Select Chemically Compatible Container characterize->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store close_lid Keep Container Tightly Closed store->close_lid contact_ehs Contact EHS or Licensed Disposal Contractor close_lid->contact_ehs document Complete Waste Manifest contact_ehs->document end_node Proper Final Disposal document->end_node

Caption: Disposal workflow for 2-Amino-6-(Trifluoromethoxy)phenol.

References

  • National Analytical Corporation. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. [Link]

  • Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]

  • University of Oslo (UiO). Chemical and Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • Wikipedia. Phenol. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-6-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-Amino-6-(Trifluoromethoxy)phenol. Synthesizing technical data with field-proven safety practices, this document serves as a critical resource for minimizing risk and ensuring operational integrity in the laboratory.

Understanding the Hazard Profile

The phenolic structure suggests corrosive properties and potential for systemic toxicity upon absorption.[5] Phenols can cause chemical burns and may have adverse effects on the liver and kidneys with chronic exposure.[5] Aromatic amines are a class of compounds that can also present significant health risks. Therefore, a cautious and well-documented approach to handling is paramount.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with 2-Amino-6-(Trifluoromethoxy)phenol must be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[3][6] The fume hood provides a physical barrier and ventilation to protect the user and the laboratory environment. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is crucial for preventing contact with 2-Amino-6-(Trifluoromethoxy)phenol. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles. A face shield should always be worn in conjunction with goggles.[2][7]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Double-gloving is recommended to provide an additional layer of protection. Gloves should be inspected for any signs of degradation before use and changed frequently.[8][9]
Body A lab coat, fully buttoned, with chemical-resistant sleevesProtects the skin and personal clothing from contamination.
Respiratory A NIOSH-approved respiratorMay be necessary in situations where engineering controls may not be sufficient to control airborne exposure.[8]

Step-by-Step Handling Protocol

The following workflow provides a procedural guide for the safe handling of 2-Amino-6-(Trifluoromethoxy)phenol, from initial preparation to final disposal.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weigh boats, and solvent containers.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 2-Amino-6-(Trifluoromethoxy)phenol in a disposable weigh boat inside the chemical fume hood. Avoid creating dust.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Reaction Vessel: Ensure the reaction vessel is securely clamped and that any potential for pressure buildup is appropriately managed.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Purification: Perform all extraction and purification steps within the fume hood.

Decontamination and Disposal Plan

Proper disposal of 2-Amino-6-(Trifluoromethoxy)phenol and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 2-Amino-6-(Trifluoromethoxy)phenol, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled, and sealed hazardous waste container.[10][11]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed container for halogenated organic waste.[12] Do not mix with other waste streams.[12]

Decontamination
  • Glassware: All glassware should be rinsed with an appropriate solvent to remove any residual compound. This rinseate should be collected as hazardous waste.

  • Work Surfaces: The work surface within the chemical fume hood should be decontaminated with an appropriate solvent and wiped clean. The wipes should be disposed of as solid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, carefully clean it up using appropriate absorbent material, wearing full PPE. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making processes and workflows for safely handling 2-Amino-6-(Trifluoromethoxy)phenol.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Assess Task-Specific Risks Risk_Inhalation Potential for Inhalation? Start->Risk_Inhalation Risk_Splash Potential for Splash? Start->Risk_Splash Risk_Contact Potential for Skin Contact? Start->Risk_Contact Respirator Select NIOSH-Approved Respirator Risk_Inhalation->Respirator Yes Goggles_Shield Wear Goggles & Face Shield Risk_Splash->Goggles_Shield Yes Gloves_Coat Wear Double Gloves & Lab Coat Risk_Contact->Gloves_Coat Yes Proceed Proceed with Caution Respirator->Proceed Goggles_Shield->Proceed Gloves_Coat->Proceed Handling_and_Disposal_Workflow Start Start: Handling Protocol Weighing Weighing in Fume Hood Start->Weighing Reaction Reaction Setup Weighing->Reaction Workup Work-up & Purification Reaction->Workup Decontamination Decontaminate Surfaces & Glassware Workup->Decontamination Waste_Segregation Segregate Solid & Liquid Waste Decontamination->Waste_Segregation Disposal Dispose as Halogenated Waste Waste_Segregation->Disposal End End of Protocol Disposal->End

Caption: Step-by-step handling and disposal workflow.

References

  • Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
  • AK Scientific, Inc. Safety Data Sheet for 2-Amino-4-chloro-6-nitrophenol.
  • Synquest Labs. Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
  • Wikipedia. Phenol.
  • Thermo Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
  • Xu, X., et al. (2025).
  • Occupational Safety and Health Administration (OSHA).
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI.
  • Occupational Safety and Health Administration (OSHA).
  • Compliancy Group.
  • Freie Universität Berlin.
  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • CHEMM. Personal Protective Equipment (PPE).
  • Podi
  • ResearchGate.
  • National Center for Biotechnology Information (NCBI).
  • Administration for Strategic Preparedness and Response (ASPR). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Administration for Strategic Preparedness and Response (ASPR).
  • National Institutes of Health (NIH).
  • CPWR. Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of Oslo. Disposal of residue chemicals (chemicals in their original packaging).
  • ACS Publications. Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds.
  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.